2-Bromo-1-(4-isobutylphenyl)propan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-[4-(2-methylpropyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO/c1-9(2)8-11-4-6-12(7-5-11)13(15)10(3)14/h4-7,9-10H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGMFVCPJFHTRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: A Key Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide to 2-Bromo-1-(4-isobutylphenyl)propan-1-one
This compound is an α-brominated ketone of significant interest in the field of organic and medicinal chemistry. Its structure, featuring a reactive bromine atom adjacent to a carbonyl group and the characteristic 4-isobutylphenyl moiety, positions it as a valuable precursor in the synthesis of various active pharmaceutical ingredients (APIs). Most notably, it serves as a critical intermediate in certain synthetic pathways for Ibuprofen, one of the world's most widely used non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and analytical characterization, tailored for researchers and professionals in drug development.
Core Chemical and Physical Properties
A thorough understanding of a compound's physicochemical properties is foundational to its application in synthesis. These properties dictate reaction conditions, purification strategies, and handling procedures.
Identifiers and Molecular Structure
The molecule consists of a propiophenone core, substituted with an isobutyl group at the para-position of the phenyl ring and a bromine atom at the alpha-position relative to the carbonyl group.
Physicochemical Data
The quantitative properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₇BrO | [3][4][5][7] |
| Molecular Weight | 269.18 g/mol | [4][6][7] |
| Monoisotopic Mass | 268.04628 Da | [7] |
| Appearance | Not specified; likely a solid or oil | - |
| Topological Polar Surface Area | 17.1 Ų | [7] |
| Rotatable Bond Count | 4 | [7] |
| Complexity | 205 | [7] |
| XLogP3-AA | 4.4 | [7] |
Synthesis and Mechanistic Insights
The primary route to this compound involves the selective α-bromination of its ketone precursor, 4'-isobutylpropiophenone. This transformation is a cornerstone reaction in organic synthesis.
Synthetic Pathway via Electrophilic Bromination
A common and effective method employs copper(II) bromide (CuBr₂) as the brominating agent.[6] This reagent is favored for its selectivity and milder reaction conditions compared to using elemental bromine (Br₂), which can lead to over-bromination and other side reactions.
The reaction proceeds via an enol or enolate intermediate. The ketone, 4'-isobutylpropiophenone, tautomerizes to its enol form, which then acts as a nucleophile, attacking one of the bromine atoms on the CuBr₂ complex. The choice of solvent, typically a mixture like chloroform and ethyl acetate, facilitates the reaction by ensuring solubility of the reactants and stabilizing the intermediates.[6]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methodologies for α-bromination of ketones.[6]
-
System Preparation : A round-bottom flask is charged with 4'-isobutylpropiophenone (1 equivalent) and a solvent mixture of chloroform and ethyl acetate. The flask is equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition : Copper(II) bromide (CuBr₂) (approx. 2.2 equivalents) is added to the stirred solution.
-
Reaction Execution : The mixture is heated to reflux (the boiling point of the solvent mixture) for approximately 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up and Isolation : Upon completion, the reaction mixture is cooled to room temperature. The solid copper(I) bromide formed is removed by filtration. The filtrate is then washed sequentially with water and a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Purification : The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography if necessary to achieve high purity.
-
Validation : The identity and purity of the final product are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application in the Synthesis of Ibuprofen
The strategic placement of the bromine atom makes this compound an excellent electrophile for constructing the propanoic acid side-chain of Ibuprofen. The conversion leverages the reactivity of the α-bromo ketone functionality.
Transformation Pathway
While multiple industrial syntheses for Ibuprofen exist (e.g., the Boots and BHC processes), a pathway from this compound demonstrates classic organic transformations.[1] A plausible and instructive route involves a Favorskii-type rearrangement or a related sequence. In this conceptual pathway, treatment with a base (e.g., a hydroxide or alkoxide) can lead to the formation of a cyclopropanone intermediate, which subsequently undergoes ring-opening to yield the ester of Ibuprofen. Saponification (hydrolysis) of the ester then yields the final Ibuprofen acid.
Caption: Conceptual pathway from the bromo-ketone intermediate to Ibuprofen.
Conceptual Protocol: Conversion to Ibuprofen
-
Rearrangement/Esterification : The starting bromo-ketone (1 equivalent) is dissolved in an appropriate alcohol solvent (e.g., methanol or ethanol). A strong base, such as sodium hydroxide or sodium methoxide (2-3 equivalents), is added portion-wise while cooling the reaction mixture in an ice bath to control the exothermic reaction. The mixture is then allowed to warm to room temperature and stirred until TLC analysis indicates the complete consumption of the starting material.
-
Ester Isolation : The reaction is quenched by the addition of water, and the product ester is extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed, dried, and concentrated.
-
Saponification : The crude ester is dissolved in a mixture of ethanol and water, and an excess of sodium hydroxide is added. The mixture is heated to reflux for several hours to ensure complete hydrolysis of the ester to the carboxylate salt.
-
Acidification and Final Product Isolation : After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to a pH of ~2. This protonates the carboxylate, causing the Ibuprofen to precipitate as a solid. The solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., hexane) can be performed to yield high-purity Ibuprofen.[1]
Analytical and Spectroscopic Profile
Characterization is crucial for confirming the structure and purity of the synthesized compound. The following table summarizes the expected data from standard analytical methods.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons : Two doublets in the ~7.1-7.8 ppm region, characteristic of a para-substituted benzene ring. - Methine Proton (CH-Br) : A quartet around 5.1-5.3 ppm, coupled to the adjacent methyl group. - Methyl Protons (CH₃-CH) : A doublet around 1.8-2.0 ppm, coupled to the methine proton. - Isobutyl Protons : A doublet for the two CH₃ groups (~0.9 ppm), a multiplet for the CH proton (~1.8 ppm), and a doublet for the benzylic CH₂ group (~2.5 ppm).[1] |
| ¹³C NMR | - Carbonyl Carbon (C=O) : A signal in the downfield region, typically >190 ppm. - Aromatic Carbons : Multiple signals between ~125-145 ppm. - Carbon-Bromine Carbon (C-Br) : A signal around 40-50 ppm. - Other aliphatic carbons corresponding to the methyl and isobutyl groups will appear in the upfield region (<40 ppm). |
| IR Spectroscopy | - Carbonyl (C=O) Stretch : A strong, sharp absorption band around 1680-1700 cm⁻¹. - Aromatic C=C Stretch : Peaks in the 1450-1600 cm⁻¹ region. - C-H Stretches : Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹. - C-Br Stretch : A signal in the fingerprint region, typically 500-650 cm⁻¹. |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity (due to the presence of ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of Br• and cleavage at the carbonyl group. |
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper safety protocols are mandatory when handling this compound.
-
Hazard Identification : α-Bromo ketones are typically classified as irritants and lachrymators. The compound should be considered harmful if swallowed, inhaled, or absorbed through the skin.[8][9] It can cause severe irritation to the eyes, skin, and respiratory system.[9][10]
-
Personal Protective Equipment (PPE) : Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[8][10]
-
Handling : Avoid generating dust or aerosols. Use spark-proof tools and ensure adequate ventilation.[9][11] Avoid contact with strong oxidizing agents, acids, and bases, with which it may react violently.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[10]
-
Disposal : Dispose of the chemical waste in accordance with local, regional, and national regulations. Do not empty into drains.[10]
References
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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Kilburg, M., & Deroo, R. (2019). Ibuprofen Synthesis. Synaptic. Central College. Available from: [Link]
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Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma. National Center for Biotechnology Information. Available from: [Link]
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Cole-Parmer. Material Safety Data Sheet - 2-Bromo-1-Phenylpropane. Available from: [Link]
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2-Bromo-1-(4-isobutylphenyl)propan-1-one CAS 80336-64-7
An In-depth Technical Guide to 2-Bromo-1-(4-isobutylphenyl)propan-1-one (CAS 80336-64-7): Synthesis, Application, and Analysis
Introduction
This compound, identified by CAS number 80336-64-7, is a pivotal chemical intermediate in synthetic organic chemistry. While not an end-product for therapeutic use itself, its significance lies in its role as a versatile precursor, particularly in the synthesis of derivatives of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).[1][2] Ibuprofen, or 2-(4-isobutylphenyl)propanoic acid, is celebrated for its analgesic, antipyretic, and anti-inflammatory properties.[3] The strategic placement of the bromine atom alpha to the carbonyl group in this compound makes it a highly reactive and valuable building block for introducing the propanoic acid moiety or for creating a wide array of other functionalized molecules.[2]
This guide, intended for researchers and professionals in drug development, provides a comprehensive overview of this key intermediate. It delves into its synthesis, mechanistic considerations, applications in derivatization, analytical characterization, and crucial safety protocols, offering field-proven insights from a senior application scientist's perspective.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and for ensuring safe handling. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 80336-64-7 | [4] |
| Molecular Formula | C₁₃H₁₇BrO | [4] |
| Molecular Weight | 269.18 g/mol | [4] |
| Appearance | Colorless to light brown clear liquid (inferred from related compounds) | [5] |
| Topological Polar Surface Area | 17.1 Ų | [4] |
| Rotatable Bond Count | 4 | [4] |
Synthesis and Mechanistic Insights
The primary route to this compound is through the alpha-bromination of its ketone precursor, 1-(4-isobutylphenyl)propan-1-one. This reaction is a cornerstone of organic synthesis, allowing for the specific introduction of a halogen, which can then serve as a leaving group or a point for further functionalization.
Causality in Experimental Design
The choice of brominating agent and reaction conditions is critical for achieving high yield and minimizing side products. The reaction typically proceeds via an enol or enolate intermediate. In acidic conditions, the ketone tautomerizes to its enol form, which then attacks the bromine. In basic conditions, an enolate is formed, which is a more potent nucleophile. For α-halogenation, acidic conditions or the use of a bromine source like N-Bromosuccinimide (NBS) are often preferred to control the reaction and prevent polybromination.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Alpha-Bromination
This protocol describes a representative lab-scale synthesis. Every step is designed for self-validation through observable changes and subsequent analytical confirmation.
-
Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and reflux condenser, dissolve 1-(4-isobutylphenyl)propan-1-one (1.0 eq) in glacial acetic acid (5-10 volumes).
-
Bromination: While stirring, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the flask at room temperature. The disappearance of the bromine's reddish-brown color indicates its consumption. A slight excess of bromine is used to ensure complete conversion of the starting material.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching & Work-up: Once the reaction is complete, pour the mixture into a larger beaker containing ice-water. This precipitates the crude product and quenches any unreacted bromine.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer sequentially with water, a dilute solution of sodium thiosulfate (to remove residual bromine), saturated sodium bicarbonate solution (to neutralize acetic acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel to obtain the final product with high purity.
Application in Drug Development: A Versatile Intermediate
The primary value of this compound lies in its utility as a precursor for various Ibuprofen derivatives and other novel chemical entities.[3][6] The α-bromo ketone functionality is a gateway to numerous transformations.
Caption: Key reaction pathways for this compound.
Protocol: Conversion to an Ibuprofen Ester via Favorskii Rearrangement
The Favorskii rearrangement is an elegant and efficient method for converting α-halo ketones into carboxylic acid derivatives. This pathway is a plausible industrial route for transforming the title compound into an ester of Ibuprofen.
-
Alkoxide Preparation: In a suitable reaction vessel, prepare a solution of sodium ethoxide (approx. 1.2 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Ketone: Cool the alkoxide solution in an ice bath. Slowly add a solution of this compound (1.0 eq) in ethanol to the cooled alkoxide solution. The reaction is exothermic and maintaining a low temperature is crucial for controlling the reaction rate and selectivity.
-
Reaction: Allow the reaction mixture to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir overnight. The mechanism involves the formation of a cyclopropanone intermediate, which is then attacked by the ethoxide nucleophile to yield the ethyl ester of Ibuprofen.[7]
-
Monitoring and Work-up: Monitor the reaction by TLC or HPLC. Upon completion, neutralize the reaction mixture with dilute hydrochloric acid and remove the ethanol under reduced pressure.
-
Extraction and Purification: Extract the resulting aqueous residue with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ethyl 2-(4-isobutylphenyl)propanoate. Purify via vacuum distillation or column chromatography. This ester can then be hydrolyzed to yield Ibuprofen.[7]
Analytical Characterization
Rigorous analytical control is essential to ensure the identity, purity, and quality of any chemical intermediate used in pharmaceutical manufacturing. A combination of spectroscopic and chromatographic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring the correct placement of the bromine atom and the isobutylphenyl group.
-
Infrared (IR) Spectroscopy: Provides confirmation of functional groups, notably the characteristic strong absorption of the carbonyl (C=O) group.
-
Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that support the proposed structure.[4]
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining purity and identifying impurities.[8]
Protocol: HPLC Purity Analysis
This protocol is a representative method for assessing the purity of this compound.
-
System Preparation: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 50:50 Acetonitrile:Water, ramping to 90:10 Acetonitrile:Water over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~254 nm, where the phenyl group exhibits strong absorbance.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a solution of the compound in the mobile phase (e.g., 1 mg/mL).
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Impurity Profiling and Control
In the context of drug development, understanding and controlling impurities is a regulatory requirement.[1] Potential impurities in this compound can include:
-
Unreacted Starting Material: 1-(4-isobutylphenyl)propan-1-one.
-
Polybrominated Species: Dibromo- or other polyhalogenated byproducts.
-
Isomers: Impurities arising from rearrangements or alternative reaction pathways.
-
Degradation Products: Formed during storage, especially if exposed to moisture or light.
The analytical methods described above, particularly HPLC, are crucial for detecting and quantifying these impurities.[1][8]
Safety and Handling
Based on available safety data, this compound is a hazardous substance that requires careful handling.[9]
-
Hazards: The compound is classified as causing severe skin burns and serious eye damage.[9] It is corrosive and should be handled with extreme care. Similar α-halo ketones are known irritants to the respiratory tract.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9][10] Work should be conducted in a well-ventilated fume hood.[5]
-
Handling: Avoid all personal contact, including inhalation of vapors.[10] Grounding and bonding containers is necessary when transferring material to prevent static discharge.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek urgent medical attention.[9]
-
Skin: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical help.[9]
-
Conclusion
This compound is more than just a chemical compound; it is a critical enabler in the synthesis of pharmaceutically relevant molecules. Its value is defined by the reactive α-bromo ketone handle, which allows chemists to efficiently construct the core of Ibuprofen and explore a vast chemical space for new derivatives with potentially enhanced therapeutic profiles. A thorough understanding of its synthesis, reactivity, analysis, and safe handling—as detailed in this guide—is essential for any researcher or drug development professional looking to leverage its synthetic potential.
References
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- Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - MDPI. (n.d.).
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- Preparation of 2-bromo-1-(4-(substituted sulfonyl)piperazin-1-yl)ethanone (4a-c) Reagents and conditions: a) NaN 3 , H 2 O, 80°. b) Et 3 N, ethanol, reflux, 4 h - ResearchGate. (n.d.).
- 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one - ResearchGate. (n.d.).
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- 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one - NIH. (n.d.).
- Evaluation of antioxidant, anti-inflammatory and anti-arthritic activity of new ibuprofen derivatives - Bulgarian Chemical Communications. (2020, November 10).
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- Synthesis and pharmacological evaluation of poly(oxyethylene) derivatives of 4-isobutylphenyl-2-propionic acid (ibuprofen) - PubMed. (n.d.).
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- Analytical Techniques for the Determination of Paracetamol and Ibuprofen Combination. (2025, July 30).
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An In-depth Technical Guide to 2-Bromo-1-(4-isobutylphenyl)propan-1-one: Structure, Synthesis, and Application
This guide provides a comprehensive technical overview of 2-Bromo-1-(4-isobutylphenyl)propan-1-one, a key chemical intermediate. We will delve into its molecular architecture, elucidate its synthesis and characterization, and discuss its pivotal role in the pharmaceutical industry, particularly as a precursor in drug development. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this compound.
Core Molecular Identity and Physicochemical Profile
This compound is an aromatic ketone featuring an α-bromination. This structural feature makes it a versatile reagent in organic synthesis. The molecule's core consists of a phenyl ring substituted with an isobutyl group at the para-position, attached to a brominated propanone side chain. The presence of a chiral center at the second carbon of the propane chain means the compound can exist as a racemic mixture of two enantiomers.
Its identity and fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇BrO | [1][2] |
| Molecular Weight | 269.18 g/mol | [1] |
| CAS Number | 80336-64-7 (related), 38833-25-3 (unspecified isomer) | [1] |
| Appearance | Varies; often a solid or oil | [3] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Rotatable Bond Count | 4 | [1] |
| XLogP3-AA | 4.4 | [1] |
Synthesis and Mechanistic Considerations
The primary route for synthesizing this compound involves the α-bromination of its ketone precursor, 4'-isobutylpropiophenone.[4] This reaction is a classic example of electrophilic substitution at an α-carbon, proceeding via an enol or enolate intermediate.
The choice of brominating agent and reaction conditions is critical to control selectivity and minimize side reactions. Common brominating agents include molecular bromine (Br₂) in a suitable solvent like acetic acid or methanol, or N-Bromosuccinimide (NBS), which provides a low, steady concentration of bromine. The acid-catalyzed pathway is often preferred as it proceeds through the enol tautomer, allowing for regioselective bromination at the α-position.
Experimental Protocol: Synthesis via Bromination
This protocol describes a representative lab-scale synthesis.
Objective: To synthesize this compound from 4'-isobutylpropiophenone.
Materials:
-
4'-Isobutylpropiophenone
-
Glacial Acetic Acid
-
Molecular Bromine (Br₂)
-
Sodium Bicarbonate Solution (5%, aqueous)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: Dissolve 4'-isobutylpropiophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture in an ice bath to 0-5 °C.
-
Bromination: Slowly add a solution of molecular bromine in acetic acid dropwise to the stirred mixture. The causality here is crucial: slow, controlled addition prevents a rapid exotherm and the formation of dibrominated byproducts. The reaction is monitored by the disappearance of the bromine's reddish-brown color.
-
Quenching: Once the reaction is complete (as determined by TLC or GC analysis), the mixture is carefully poured into ice-cold water to precipitate the crude product and quench any unreacted bromine.
-
Neutralization: The acidic mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. This step is essential to remove the acetic acid catalyst.
-
Extraction: The aqueous mixture is extracted three times with dichloromethane. The organic layers are combined.
-
Drying and Concentration: The combined organic extract is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography or recrystallization if necessary.
Workflow Visualization
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Role of the bromo-ketone as an intermediate in Ibuprofen synthesis.
Analytical Characterization
Rigorous structural confirmation and purity assessment are non-negotiable in drug development. A multi-technique approach is employed to characterize this compound.
| Analytical Technique | Expected Observations and Interpretation |
| ¹H NMR Spectroscopy | Aromatic Protons: Two doublets in the ~7.2-7.8 ppm range, characteristic of a 1,4-disubstituted benzene ring. CH-Br Proton: A quartet around 5.2 ppm, split by the adjacent methyl group. Isobutyl Protons: A doublet for the two methyl groups (~0.9 ppm), a multiplet for the CH group (~1.9 ppm), and a doublet for the CH₂ group (~2.5 ppm). Methyl Protons (α to C=O): A doublet around 1.8 ppm, coupled to the CH-Br proton. [5][6] |
| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O): A signal downfield, typically >190 ppm. Aromatic Carbons: Signals between 125-145 ppm. CH-Br Carbon: A signal around 45-55 ppm. Isobutyl and Methyl Carbons: Signals in the aliphatic region (<40 ppm). [5] |
| Mass Spectrometry (MS) | The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is the isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br). [7]Key fragmentation would involve the loss of Br• and cleavage at the acyl C-C bond (McLafferty rearrangement if applicable). |
| Infrared (IR) Spectroscopy | C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹. Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. C-Br Stretch: A signal in the fingerprint region, typically 500-650 cm⁻¹. |
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicity data for this compound is limited, α-halo ketones as a class are known to be potent irritants and lachrymators. [8]
-
Handling: Always handle this compound inside a certified chemical fume hood. [9]Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [8]Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases. [9]* Spills: In case of a spill, absorb with an inert material like vermiculite or sand and place it in a suitable container for disposal. [8]Ensure adequate ventilation and prevent runoff into waterways.
-
First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. [8][10]If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical aid. [8]
Conclusion
This compound is more than a mere collection of atoms; it is a strategically designed molecule whose value lies in its inherent reactivity. Its structure, featuring a stable aromatic core and a reactive α-brominated ketone handle, makes it a highly effective intermediate in organic synthesis. Understanding its synthesis, the causality behind the procedural steps, and its robust characterization is fundamental for its effective application in the complex, multi-step syntheses required in modern drug discovery and development.
References
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PubChem. this compound. National Center for Biotechnology Information. Available from: [Link]
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Cole-Parmer. Material Safety Data Sheet - 2-Bromo-1-Phenylpropane. Available from: [Link]
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National Institutes of Health. Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma. PMC. Available from: [Link]
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- Google Patents.Method for preparing ibuprofen.
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An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(4-isobutylphenyl)propan-1-one
Abstract
This guide provides a comprehensive technical overview of the synthesis of 2-Bromo-1-(4-isobutylphenyl)propan-1-one, a key intermediate in pharmaceutical manufacturing. The synthesis is achieved through the selective α-bromination of 4'-isobutylpropiophenone. This document delves into the underlying acid-catalyzed reaction mechanism, offers a detailed, field-proven experimental protocol, and outlines critical safety and handling procedures. Furthermore, it details the analytical techniques required for the robust characterization of the final product, ensuring purity and structural integrity. This paper is intended for an audience of research scientists and drug development professionals actively engaged in synthetic organic chemistry.
Introduction and Strategic Importance
The synthesis of α-haloketones is a cornerstone transformation in organic chemistry, providing versatile intermediates for the construction of more complex molecular architectures. This compound (CAS 80336-64-7) is a compound of significant industrial interest, primarily serving as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). Its structure is closely related to the precursors used in some synthetic routes of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).[1][2][3]
The transformation from 4'-isobutylpropiophenone to its α-brominated derivative is a classic example of electrophilic substitution at the α-carbon of a ketone. The strategic introduction of the bromine atom at this position activates the molecule for subsequent nucleophilic substitution or elimination reactions, making it a valuable synthon for building carbon-carbon and carbon-heteroatom bonds. This guide focuses on the direct bromination using elemental bromine in an acidic medium, a method known for its efficiency and scalability.
Reaction Mechanism: Acid-Catalyzed α-Bromination
The selective bromination at the α-position of 4'-isobutylpropiophenone is not a direct reaction on the ketone itself but proceeds through an enol intermediate under acidic conditions. The causality behind using an acid catalyst, such as glacial acetic acid, is to facilitate the tautomerization of the ketone to its more reactive enol form.
The mechanism unfolds in two primary stages:
-
Acid-Catalyzed Enolization: The carbonyl oxygen is first protonated by the acid (H-A), enhancing the electrophilicity of the carbonyl carbon and, more importantly, increasing the acidity of the α-protons. A weak base (A⁻ or another solvent molecule) then abstracts an α-proton, leading to the formation of the enol tautomer. This is the rate-determining step of the reaction.
-
Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic bromine molecule (Br₂). This attack breaks the π bond and forms a new C-Br bond at the α-position. A subsequent deprotonation of the carbonyl oxygen by a base regenerates the acid catalyst and yields the final α-bromoketone product, along with hydrogen bromide (HBr) as a byproduct.
This mechanism ensures regioselective bromination at the α-carbon, as the alternative of electrophilic aromatic substitution on the isobutylphenyl ring is significantly slower under these conditions.
Caption: Acid-catalyzed α-bromination mechanism.
Detailed Experimental Protocol
This protocol is based on established methods for the α-bromination of propiophenone derivatives.[4] The causality for each step is explained to ensure both reproducibility and a fundamental understanding of the process.
Reagents and Equipment
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS No. |
| 4'-Isobutylpropiophenone | C₁₃H₁₈O | 190.28 | 59771-24-3 |
| Bromine | Br₂ | 159.81 | 7726-95-6 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |
| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | 144-55-8 |
| Sodium Bisulfite (10% Soln.) | NaHSO₃ | 104.06 | 7631-90-5 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |
Equipment: 3-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, reflux condenser with a gas outlet to a scrubbing trap (containing sodium bisulfite solution), ice-water bath, separatory funnel, rotary evaporator.
Stoichiometry
| Reagent | Amount | Moles | Molar Equiv. |
| 4'-Isobutylpropiophenone | 19.0 g | 0.10 | 1.0 |
| Bromine | 16.8 g (5.4 mL) | 0.105 | 1.05 |
| Glacial Acetic Acid | 100 mL | - | - |
Justification: A slight excess (5 mol%) of bromine is used to ensure complete conversion of the starting material. Using a large excess can lead to di-bromination and other side reactions.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dissolve 19.0 g (0.10 mol) of 4'-isobutylpropiophenone in 60 mL of glacial acetic acid. Fit the flask with a dropping funnel and a reflux condenser. The outlet of the condenser should be connected via tubing to a gas trap containing 10% sodium bisulfite solution to neutralize the HBr gas evolved during the reaction.
-
Bromine Addition: Prepare a solution of 16.8 g (0.105 mol) of bromine in 40 mL of glacial acetic acid and charge it to the dropping funnel. Cool the reaction flask in an ice-water bath to 5-10 °C.
-
Controlled Reaction: Begin the dropwise addition of the bromine solution to the stirred ketone solution over a period of 60-90 minutes. The rate of addition must be carefully controlled to maintain the internal temperature below 15 °C. The disappearance of the characteristic red-brown color of bromine indicates its consumption. Causality: Slow addition and low temperature are crucial to prevent a runaway exothermic reaction and to minimize the formation of byproducts.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours, or until the reddish color has completely faded. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Quenching and Work-up: Carefully pour the reaction mixture into 300 mL of ice-cold water. If any bromine color persists, add 10% sodium bisulfite solution dropwise until the solution is colorless. This step neutralizes any unreacted bromine.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL). Causality: Dichloromethane is an effective solvent for the product and is immiscible with water, allowing for efficient separation.
-
Washing: Combine the organic extracts and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize residual acetic acid and HBr), and finally with 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is typically of sufficient purity for subsequent steps. If higher purity is required, vacuum distillation can be performed.
Sources
An In-depth Technical Guide to 2-Bromo-1-(4-isobutylphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1-(4-isobutylphenyl)propan-1-one, a key chemical intermediate in synthetic organic chemistry. The document details its chemical identity, including its IUPAC name and various synonyms, alongside its fundamental physicochemical properties. A significant focus is placed on its primary application as a precursor in the synthesis of widely used pharmaceuticals. Detailed experimental protocols for its synthesis are presented, supported by mechanistic insights and workflow diagrams. This guide serves as an essential resource for professionals in drug development and chemical research, offering in-depth knowledge and practical methodologies related to this compound.
Chemical Identity and Nomenclature
The compound of interest is systematically known by its IUPAC name, This compound .[1] This nomenclature precisely describes its molecular structure: a propane backbone with a ketone group at the first carbon, a bromine atom at the second, and a 4-isobutylphenyl group attached to the carbonyl carbon.
Due to its common use in various chemical and pharmaceutical contexts, it is also referred to by several synonyms. Understanding these alternative names is crucial for a comprehensive literature review and material sourcing.
| Table 1: Chemical Identifiers | |
| IUPAC Name | This compound |
| Synonyms | 2-bromo-4'-isobutylpropiophenone, alpha-Bromoisobutylphenyl ethyl ketone |
| CAS Number | 38833-33-3 (Note: Some sources may list 80336-64-7) |
| Molecular Formula | C13H17BrO[2][3] |
| Molecular Weight | 269.18 g/mol [2][3] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, application in synthesis, and purification.
| Table 2: Physicochemical Data | |
| Appearance | White to off-white crystalline powder[4] |
| Melting Point | 75-77 °C[4] |
| Boiling Point | 273 °C[4] |
| Solubility | Soluble in chloroform and methanol.[5] |
| Stability | Stable at room temperature, but decomposes under high temperature or light.[4] |
Synthesis and Mechanism
This compound is typically synthesized from 4'-isobutylpropiophenone through a bromination reaction. This electrophilic alpha-substitution is a cornerstone reaction in organic synthesis, allowing for the introduction of a bromine atom on the carbon adjacent to the carbonyl group.
3.1. General Synthesis Workflow
The synthesis can be visualized as a two-step process starting from isobutylbenzene, a common industrial feedstock.
Caption: General synthesis workflow from Isobutylbenzene.
3.2. Detailed Experimental Protocol: Bromination of 4'-Isobutylpropiophenone
This protocol outlines a standard laboratory procedure for the synthesis of the target compound.
Materials:
-
4'-Isobutylpropiophenone
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium Bicarbonate Solution (Saturated)
-
Sodium Thiosulfate Solution (10%)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-isobutylpropiophenone (1 equivalent) in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.
-
Bromine Addition: Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the stirred reaction mixture via the dropping funnel. Maintain the temperature below 10 °C throughout the addition. The disappearance of the bromine color indicates the progress of the reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Carefully pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and 10% sodium thiosulfate solution to neutralize any remaining acid and quench unreacted bromine.
-
Wash again with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as a solvent and a catalyst by promoting the enolization of the ketone, which is the reactive species in the alpha-bromination.
-
Ice Bath: The reaction is exothermic; cooling is necessary to control the reaction rate and prevent the formation of poly-brominated byproducts.
-
Sodium Thiosulfate Wash: This step is crucial for safety and purity as it neutralizes any excess, highly reactive, and corrosive bromine.
Applications in Drug Development
The primary and most significant application of this compound is as a key intermediate in the synthesis of Ibuprofen .[6][7][8] Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID).[6]
4.1. Ibuprofen Synthesis Pathway
The synthesis of Ibuprofen from this bromo-ketone intermediate typically involves a rearrangement reaction followed by oxidation. One of the well-known industrial methods is the BHC (Boots-Hoechst-Celanese) synthesis, which is lauded for its atom economy. However, a common laboratory and alternative industrial synthesis involves a Favorskii-type rearrangement.
Caption: Simplified pathway to Ibuprofen synthesis.
The α-bromo ketone, when treated with a base, can undergo a rearrangement to form a carboxylic acid derivative, which upon hydrolysis yields Ibuprofen. This transformation highlights the synthetic utility of the bromine atom as a leaving group and its role in facilitating skeletal rearrangements. The development of efficient synthetic routes to Ibuprofen, such as the BHC process, has been a significant achievement in green chemistry.[6]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
Hazard Classification: Causes severe skin burns and eye damage (H314).[2] It is corrosive.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Handle in a well-ventilated area or a chemical fume hood.[4]
-
Avoid inhalation of dust or vapors.[4]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
-
-
First Aid:
A full Safety Data Sheet (SDS) should always be consulted before handling this chemical.[2]
Conclusion
This compound is a compound of significant industrial and academic interest. Its well-defined chemical properties and reactivity make it an invaluable intermediate, particularly in the pharmaceutical industry for the synthesis of Ibuprofen. The synthetic protocols for its preparation are based on fundamental organic reactions, offering a practical example of electrophilic substitution. Adherence to strict safety protocols is paramount when working with this corrosive and reactive compound. This guide provides a foundational understanding for researchers and professionals, enabling informed and safe utilization of this versatile chemical building block.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Kilburg, M., & Straight, R. (2019, April 11). Ibuprofen Synthesis. Synaptic - Central College. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, July 27). Ibuprofen Synthesis Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN101456808A - Method for preparing ibuprofen.
-
ChemBK. (2024, April 10). 2-Bromo-4-methyl propiophenone. Retrieved from [Link]
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Spectroscopic Characterization of 2-Bromo-1-(4-isobutylphenyl)propan-1-one: A Technical Guide
Molecular Structure and Spectroscopic Overview
2-Bromo-1-(4-isobutylphenyl)propan-1-one possesses a well-defined structure amenable to detailed spectroscopic analysis. The molecule incorporates a para-substituted aromatic ring, an isobutyl group, and an α-brominated ketone functionality. Each of these structural motifs will give rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for unambiguous identification and structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to display distinct signals for the aromatic, methine, and isobutyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group, and the electron-donating nature of the isobutyl group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (Ha) | ~7.8-8.0 | Doublet | ~8.0 | 2H |
| Aromatic (Hb) | ~7.2-7.4 | Doublet | ~8.0 | 2H |
| Methine (CH-Br) | ~5.2-5.4 | Quartet | ~6.8 | 1H |
| Methyl (CH-CH ₃) | ~1.8-2.0 | Doublet | ~6.8 | 3H |
| Methylene (CH ₂-CH) | ~2.5-2.7 | Doublet | ~7.2 | 2H |
| Methine (CH -(CH₃)₂) | ~1.8-2.0 | Multiplet | - | 1H |
| Methyl ((CH ₃)₂) | ~0.9-1.0 | Doublet | ~6.6 | 6H |
Expertise in Action: Interpreting the ¹H NMR Spectrum
The downfield shift of the aromatic protons ortho to the carbonyl group (Ha) is a direct consequence of the deshielding effect of the ketone. The methine proton adjacent to the bromine atom is expected to appear as a quartet due to coupling with the neighboring methyl protons. The diastereotopic nature of the methyl protons in the isobutyl group might lead to more complex splitting patterns than a simple doublet, depending on the solvent and temperature.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will complement the ¹H NMR data, providing a count of the unique carbon environments and information about their hybridization and electronic state.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~195-200 |
| Aromatic (C-C=O) | ~135-140 |
| Aromatic (C-isobutyl) | ~145-150 |
| Aromatic (CH) | ~128-130 |
| Methine (CH-Br) | ~45-50 |
| Methyl (CH-C H₃) | ~20-25 |
| Methylene (C H₂-CH) | ~45-50 |
| Methine (C H-(CH₃)₂) | ~30-35 |
| Methyl ((C H₃)₂) | ~20-25 |
Self-Validating Protocol: Acquiring High-Quality NMR Spectra
To ensure accurate and reproducible NMR data, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by the characteristic absorption of the carbonyl group.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | ~1680-1700 | Strong |
| C-H Stretch (Aromatic) | ~3000-3100 | Medium |
| C-H Stretch (Aliphatic) | ~2850-2960 | Strong |
| C=C Stretch (Aromatic) | ~1600 and ~1450 | Medium |
| C-Br Stretch | ~500-600 | Medium-Strong |
Causality in IR Interpretation:
The position of the carbonyl stretching frequency is sensitive to its electronic environment. The conjugation with the aromatic ring is expected to lower the frequency compared to a simple aliphatic ketone. The presence of the α-bromine atom can slightly increase the C=O stretching frequency due to its electron-withdrawing inductive effect.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Expected Fragmentation Pattern:
In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Key expected fragments include:
-
[M]⁺ and [M+2]⁺: The molecular ion peaks.
-
[M - Br]⁺: Loss of the bromine atom.
-
[C₇H₇O]⁺: Acylium ion from cleavage of the C-C bond adjacent to the carbonyl group.
-
[C₉H₁₁]⁺: Isobutylphenyl cation.
Illustrative Fragmentation Pathway:
Caption: Key fragmentation pathways for this compound in EI-MS.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a complementary and powerful suite of tools for the comprehensive characterization of this compound. By understanding the fundamental principles of these techniques and the expected spectral features based on the molecule's structure, researchers can confidently verify its synthesis and purity, ensuring the integrity of their downstream applications in drug development and scientific research.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Duh, T. H., Wang, Y. F., & Wu, M. J. (1995). A Facile Synthesis of 2-Arylpropanoic Acids by 1,2-Aryl Migration of α-Bromopropiophenones. Journal of the Chinese Chemical Society, 42(3), 579-584. [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Department of Commerce. [Link]
A Technical Guide to 2-Bromo-1-(4-isobutylphenyl)propan-1-one: Synthesis, Applications, and Experimental Protocols for the Research Professional
Abstract
This technical guide provides an in-depth examination of 2-Bromo-1-(4-isobutylphenyl)propan-1-one (CAS No: 80336-64-7), a versatile α-bromo ketone intermediate with significant applications in synthetic organic chemistry.[1] Primarily utilized as a precursor in the development of novel pharmaceutical agents and other bioactive molecules, this compound offers researchers a valuable scaffold for molecular elaboration. This document details its physicochemical properties, outlines validated synthetic protocols with mechanistic insights, explores its key applications in drug discovery, and provides standardized methods for its analytical characterization. Furthermore, comprehensive guidelines on safe handling, storage, and disposal are presented to ensure its responsible use in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical resource on this important research chemical.
Introduction and Overview
This compound is a halogenated aromatic ketone that serves as a pivotal building block in multi-step organic syntheses. Its chemical structure, featuring a reactive α-bromine atom adjacent to a carbonyl group and an isobutylphenyl moiety, makes it a highly functionalized intermediate. The isobutylphenyl group is a well-known pharmacophore, most famously present in the nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen.[2][3] Consequently, this bromo-ketone is of considerable interest for the synthesis of Ibuprofen analogues and other novel compounds with potential therapeutic activities.
Recent research has demonstrated its utility in creating complex heterocyclic systems, including benzoxazole derivatives that exhibit promising anticancer properties against human breast adenocarcinoma cell lines.[4] Its structural relationship to ketone precursors used in the synthesis of certain psychoactive substances also underscores the importance of its proper and ethical use within the legitimate scientific community.[5] This guide aims to consolidate the available technical information to facilitate its effective and safe application in research and development.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These data are essential for planning reactions, determining appropriate solvents, and ensuring safe handling.
| Property | Value | Reference(s) |
| CAS Number | 80336-64-7 | [1][6][7] |
| Molecular Formula | C₁₃H₁₇BrO | [1][7][8] |
| Molecular Weight | 269.18 g/mol | [1][6] |
| Synonyms | 2-Bromo-4'-(2-methylprop-1-yl)propiophenone | [7] |
| Appearance | Typically a solid or oil (Varies by purity) | N/A |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Rotatable Bond Count | 4 | [1] |
Synthesis and Mechanistic Considerations
The most common and efficient laboratory-scale synthesis of this compound is the α-bromination of its ketone precursor, 4'-isobutylpropiophenone.[6] This reaction selectively introduces a bromine atom at the carbon alpha to the carbonyl group.
Primary Synthetic Route: α-Bromination of 4'-Isobutylpropiophenone
The reaction proceeds via the bromination of 4'-isobutylpropiophenone using a suitable brominating agent. Copper(II) bromide (CuBr₂) is often the reagent of choice as it offers a safer and more manageable alternative to elemental bromine (Br₂), providing good yields under relatively mild conditions.[6]
Mechanism Insight: The reaction is believed to proceed through an enol or enolate intermediate. The ketone tautomerizes to its enol form, and the electron-rich double bond of the enol attacks the bromine species. The use of a polar solvent mixture like chloroform and ethyl acetate facilitates both the dissolution of the starting material and the stabilization of the polar intermediates. Heating provides the necessary activation energy to drive the reaction to completion.
Detailed Experimental Protocol
This protocol is adapted from established chemical literature and should only be performed by qualified personnel in a suitable laboratory environment.[6]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4'-isobutylpropiophenone (1.0 eq).
-
Reagent Addition: Add copper(II) bromide (CuBr₂, 2.2 eq) to the flask.
-
Solvent Addition: Add a 1:1 mixture of chloroform and ethyl acetate as the solvent. The volume should be sufficient to ensure effective stirring.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove copper(I) bromide precipitate. Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to remove any remaining acid and inorganic salts.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.
Applications in Research and Drug Development
The bifunctional nature of this compound—a reactive electrophilic center at the α-carbon and a nucleophilic carbonyl group—makes it a powerful tool for constructing more complex molecules.
Precursor for Bioactive Molecules
The primary application lies in its use as an intermediate for pharmacologically active compounds.
-
Anticancer Agents: A notable application is in the synthesis of novel 1-(2-(substitutedthio)-4-hydroxybenzo[d]oxazol-5-yl)-2-(4-isobutylphenyl)propan-1-one analogues.[4] In this synthesis, the bromo-ketone is used to build a complex molecule that has shown significant in vitro anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB-231).[4]
-
NSAID Analogues: While not a direct precursor in the modern, greener industrial syntheses of Ibuprofen (e.g., the BHC process), its structure is primed for conversion to the 2-(4-isobutylphenyl)propanoic acid core.[9] It can be used in laboratory settings to explore novel derivatives or alternative synthetic pathways, such as those involving Favorskii rearrangement or substitution reactions followed by oxidation.
Intermediate for Novel Psychoactive Substances (NPS)
It is important for the research community to be aware that ketone precursors structurally similar to this compound have been identified in synthetic routes to designer drugs like Bromo-DragonFLY.[5] This highlights the need for responsible sourcing, secure storage, and adherence to all institutional and governmental regulations regarding controlled substance analogues.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound. A typical workflow involves chromatographic separation followed by spectroscopic analysis.
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Technical Guide: An In-depth Analysis of the Potential Biological Activities of 2-Bromo-1-(4-isobutylphenyl)propan-1-one
Executive Summary
This technical guide provides a comprehensive examination of 2-Bromo-1-(4-isobutylphenyl)propan-1-one, a chemical intermediate primarily known for its role in the synthesis of Ibuprofen.[1][2][3] While its application has been largely confined to synthetic chemistry, its structural features—notably its close resemblance to the potent nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen and the presence of a reactive α-bromoketone moiety—suggest a compelling, yet unexplored, biological activity profile. This document synthesizes established pharmacological principles with predictive analysis to propose two primary avenues of potential biological function: anti-inflammatory action through cyclooxygenase (COX) inhibition and cytotoxic activity. We present the scientific rationale for these hypotheses and provide detailed, validated experimental workflows for their investigation. This guide is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this compound beyond its current application.
Introduction to the Compound of Interest
This compound is an aromatic α-haloketone with the chemical formula C13H17BrO.[4] Its primary identity in the scientific literature is that of a precursor in various synthetic routes to Ibuprofen.[1][2] The structure features a 4-isobutylphenyl group attached to a brominated propyl-1-one chain. This structure is significant for two key reasons:
-
Structural Analogy to Ibuprofen: It shares the core isobutylphenyl moiety and a three-carbon chain with Ibuprofen. This similarity forms the basis of the hypothesis that it may interact with the same biological targets.
-
Reactive Moiety: The presence of an α-bromoketone makes the compound a potential alkylating agent.[5][6] The carbon-bromine bond is polarized by the adjacent carbonyl group, rendering the α-carbon electrophilic and susceptible to attack by nucleophiles, such as sulfhydryl groups in protein cysteine residues. This reactivity is a known source of biological activity, and in some cases, toxicity.[6]
This dual nature—a structural analog of a blockbuster drug and a reactive chemical species—warrants a thorough investigation into its potential pharmacological effects.
Inferred Pharmacological Profile: Lessons from Ibuprofen
The most direct hypothesis for the biological activity of this compound stems from its relationship to Ibuprofen. Ibuprofen is a cornerstone NSAID that exerts its analgesic, anti-inflammatory, and antipyretic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes.[7][8][9]
Mechanism of Action: COX Inhibition The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxane A2.[7][10]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastric mucosa and mediate platelet aggregation.[11][]
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[11][][13] Prostaglandins produced by COX-2 mediate inflammation, pain, and fever.[14]
By inhibiting both COX isoforms, non-selective NSAIDs like Ibuprofen effectively reduce inflammation and pain but can also lead to gastrointestinal side effects due to the inhibition of COX-1's protective functions.[9][] Given its structural similarity, it is highly probable that this compound could also bind to the active site of COX enzymes.
Intrinsic Biological Activity of α-Bromoketones
Beyond its potential as a COX inhibitor, the α-bromoketone functional group confers a distinct profile of potential biological activities. This class of compounds is known for its reactivity, which can be harnessed for therapeutic effect or can be a source of toxicity.
-
Enzyme Inhibition: The electrophilic α-carbon can form covalent bonds with nucleophilic residues (e.g., Cys, His) in enzyme active sites, leading to irreversible inhibition. This mechanism is distinct from the competitive inhibition typical of many NSAIDs.
-
Cytotoxicity and Anticancer Potential: The ability to alkylate biological macromolecules, including proteins and DNA, can induce cellular stress and apoptosis. Numerous studies have demonstrated that introducing bromine into organic molecules can enhance their cytotoxic and anticancer properties.[15][16] For instance, certain brominated benzofuran derivatives have shown selective toxicity against leukemia cell lines by inducing apoptosis.[15] Similarly, brominated benzimidazole derivatives have been identified as pro-apoptotic inhibitors of PIM-1 kinase, a target in leukemia and breast cancer.[17][18]
Therefore, a comprehensive evaluation must include screening for cytotoxic activity against relevant cancer cell lines.
Proposed Experimental Workflows for Activity Screening
To systematically investigate the hypothesized biological activities, we propose a two-pronged approach. The following workflows are designed to be self-validating by incorporating appropriate controls and standards, ensuring the trustworthiness of the generated data.
Workflow for Anti-inflammatory Activity
Objective: To determine if the compound inhibits COX enzymes and exhibits anti-inflammatory properties in vitro.
A. In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay directly measures the compound's ability to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. It provides a quantitative measure of potency (IC50).
-
Principle: The peroxidase component of COX enzymes is measured using a fluorometric substrate. Inhibition of the enzyme results in a decreased fluorescent signal.
-
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) (fluorometric probe)
-
Assay Buffer (e.g., Tris-HCl)
-
Test Compound (dissolved in DMSO)
-
Positive Controls: Ibuprofen (non-selective), Celecoxib (COX-2 selective)
-
Negative Control: DMSO (vehicle)
-
-
Step-by-Step Protocol:
-
Prepare serial dilutions of the test compound and positive controls in assay buffer.
-
In a 96-well microplate, add the assay buffer.
-
Add the COX-1 or COX-2 enzyme to each well, followed by the heme cofactor.
-
Add the test compound, positive controls, or vehicle control (DMSO) to the respective wells.
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Add the ADHP probe to each well.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the fluorescence (Excitation: 535 nm, Emission: 590 nm) in kinetic mode for 10 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition relative to the vehicle control and plot against compound concentration to calculate the IC50 value.
-
B. Cell-Based Prostaglandin E2 (PGE2) Production Assay
This assay confirms whether the compound can inhibit COX activity within a cellular context.
-
Principle: Lipopolysaccharide (LPS) is used to induce COX-2 expression and subsequent PGE2 production in cells like murine macrophages (RAW 264.7) or human PBMCs.[19] The amount of PGE2 released into the cell culture medium is quantified by ELISA.
-
Step-by-Step Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or controls (Ibuprofen, DMSO) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Calculate the percent inhibition of PGE2 production and determine the IC50 value.
-
Workflow for Cytotoxicity Assessment
Objective: To evaluate the compound's potential to induce cell death, particularly in cancer cells.
A. MTT Cell Viability Assay
This is a primary screening assay to measure the metabolic activity of cells, which serves as an indicator of cell viability.
-
Principle: The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan is proportional to the number of living cells.
-
Cell Lines:
-
Step-by-Step Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach for 24 hours.
-
Treat the cells with serial dilutions of the test compound. Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each cell line.
-
Data Interpretation and Future Directions
The outcomes of these initial screens will guide the subsequent research trajectory.
| Assay | Parameter | Hypothetical Outcome for Active Compound | Interpretation |
| COX-1/COX-2 Inhibition | IC50 (µM) | COX-1: 15 µMCOX-2: 5 µM | The compound is a moderately potent, slightly COX-2 selective inhibitor. |
| PGE2 Production | IC50 (µM) | 8 µM | The compound is cell-permeable and inhibits prostaglandin synthesis in a cellular environment. |
| MTT Assay (MCF-7) | IC50 (µM) | 12 µM | The compound exhibits cytotoxic activity against breast cancer cells. |
| MTT Assay (HaCaT) | IC50 (µM) | >100 µM | The compound shows selectivity for cancer cells over non-cancerous cells. |
-
If Potent Anti-inflammatory Activity is Observed: The next steps would involve lead optimization to improve potency and selectivity, followed by in vivo studies using models of inflammation, such as the carrageenan-induced paw edema test in rodents.[20]
-
If Selective Cytotoxicity is Observed: Further mechanistic studies are warranted. This includes apoptosis assays (e.g., Annexin V/PI staining, caspase-3/7 activation) to determine the mode of cell death and target identification studies to understand the molecular mechanism beyond general alkylation.[15][17]
-
Metabolic Stability: It is also crucial to investigate the metabolic fate of the compound. Its potential conversion to Ibuprofen in vivo would classify it as a pro-drug, which could be a viable therapeutic strategy in itself.
Conclusion
This compound stands at an interesting crossroads of synthetic chemistry and pharmacology. Its structural relationship to Ibuprofen provides a strong rationale for investigating its potential as a COX-inhibiting anti-inflammatory agent. Concurrently, its inherent chemical reactivity as an α-bromoketone suggests a plausible, alternative role as a cytotoxic agent with potential applications in oncology. The experimental workflows detailed in this guide provide a robust and scientifically rigorous framework for elucidating the true biological potential of this compound. The systematic execution of these assays will determine whether this molecule is merely a stepping stone in a well-known synthesis or a promising therapeutic lead in its own right.
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The Nexus of Synthesis and Purity: Understanding the Relationship Between 2-Bromo-1-(4-isobutylphenyl)propan-1-one and Ibuprofen
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ibuprofen, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), is manufactured on a global scale through well-established synthetic routes. The purity of the final Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy, necessitating a thorough understanding of all potential intermediates and process-related impurities. This technical guide provides a detailed examination of the relationship between Ibuprofen and 2-Bromo-1-(4-isobutylphenyl)propan-1-one, a key α-bromo ketone. We will dissect the two primary industrial syntheses of Ibuprofen—the traditional Boots process and the greener BHC process—to establish the context in which related compounds arise. This guide will elucidate the synthesis of this compound, present a plausible mechanistic pathway for its conversion to Ibuprofen, and frame its relevance as both a potential synthetic intermediate in alternative pathways and a critical process-related impurity. Furthermore, we provide a robust, self-validating analytical protocol using High-Performance Liquid Chromatography (HPLC) for its detection and quantification, ensuring pharmaceutical quality control. This document serves as a comprehensive resource for researchers and professionals in drug development and manufacturing, offering field-proven insights into the chemistry and analysis of Ibuprofen and its related substances.
Chapter 1: Industrial Synthesis of Ibuprofen - A Comparative Analysis
The commercial production of Ibuprofen has been dominated by two main routes: the Boots process and the Boots-Hoechst-Celanese (BHC) process. Both begin with the same starting material, isobutylbenzene, but differ significantly in their efficiency, environmental impact, and number of steps.[1]
The Boots Process
Developed in the 1960s by the Boots Company, this is the original six-step synthesis.[2] It is a classic example of a linear synthesis that, while effective, has poor atom economy, generating substantial waste. The process begins with a Friedel-Crafts acylation of isobutylbenzene, followed by a series of transformations to build the propionic acid side chain.[1][3]
The key stages include:
-
Friedel-Crafts Acylation: Isobutylbenzene reacts with acetyl chloride and an aluminum chloride catalyst to form 4'-isobutylacetophenone.
-
Darzens Reaction: The ketone reacts with ethyl chloroacetate to form an α,β-epoxy ester.[1]
-
Hydrolysis & Decarboxylation: The ester is hydrolyzed and decarboxylated to yield an aldehyde.
-
Oxime Formation: The aldehyde reacts with hydroxylamine to form an aldoxime.[3]
-
Nitrile Formation: The aldoxime is dehydrated to form a nitrile.
-
Hydrolysis: The nitrile is hydrolyzed to the carboxylic acid, yielding Ibuprofen.[1]
The BHC "Green" Process
In response to the inefficiencies of the Boots method, the BHC Company developed a streamlined, three-step synthesis in the 1990s.[2][4] This process is lauded as a prime example of green chemistry, exhibiting high atom economy and minimizing waste by utilizing catalytic reactions.[5][6]
The BHC process consists of:
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride (HF) as both catalyst and solvent. The HF is efficiently recovered and recycled.[5]
-
Catalytic Hydrogenation: The resulting ketone, 4'-isobutylacetophenone, is reduced to an alcohol via catalytic hydrogenation.[1]
-
Palladium-Catalyzed Carbonylation: The alcohol is then carbonylated in the presence of a palladium catalyst to directly form Ibuprofen.[1]
This route nearly doubles the atom economy from ~40% for the Boots process to ~77-80% and reduces six stoichiometric steps to three catalytic ones.[5]
Comparative Workflow of Ibuprofen Synthesis
Caption: Comparative workflows of the Boots and BHC Ibuprofen syntheses.
Data Summary: Boots vs. BHC Process
| Feature | Boots Process | BHC Process | Reference(s) |
| Number of Steps | 6 | 3 | [2] |
| Atom Economy | ~40% | ~77% (99% with recycling) | [5] |
| Catalyst/Reagent | Stoichiometric AlCl₃ | Catalytic HF (recycled) | |
| Waste Generation | High (Aqueous salt waste) | Minimal (Water is main byproduct) | [2][5] |
Chapter 2: this compound: A Key Intermediate
While not a documented intermediate in the primary industrial routes, this compound is a crucial molecule for understanding potential alternative syntheses and for impurity profiling. Its structure as an α-bromo ketone makes it a versatile synthetic precursor.[7]
Synthesis of the Bromo-Ketone Intermediate
The most direct synthesis for this compound starts with 4'-isobutylpropiophenone. This starting material is structurally analogous to the 4'-isobutylacetophenone used in the main Ibuprofen syntheses and can be prepared similarly via a Friedel-Crafts reaction between isobutylbenzene and propionyl chloride. The subsequent step is a selective α-bromination of the ketone.
Experimental Protocol: Synthesis of this compound
-
Preparation of Starting Material: To a stirred solution of 4'-isobutylpropiophenone (1.0 eq) in a suitable solvent such as acetic acid or methanol, add a brominating agent.
-
Bromination: Slowly add a solution of Bromine (Br₂) (1.0-1.1 eq) in the same solvent at a controlled temperature (e.g., 0-10 °C) to prevent side reactions.[8][9] The reaction progress is monitored by TLC or HPLC until the starting material is consumed.
-
Workup: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to neutralize any excess bromine.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Causality Behind Experimental Choices:
-
Solvent: Acetic acid is often used as it can facilitate the enolization of the ketone, which is the reactive species in α-halogenation.
-
Temperature Control: Bromination is an exothermic reaction. Low temperature minimizes the formation of poly-brominated and other side products.
-
Quenching: Immediate neutralization of excess bromine is critical to prevent further unwanted reactions and ensure safety.
Synthetic Pathway Diagram
Caption: Synthesis of the α-bromo ketone intermediate.
Chapter 3: The Mechanistic Link: From Bromo-Ketone to Ibuprofen
The chemical structure of this compound allows for its conversion to Ibuprofen through several synthetic strategies. One of the most elegant and plausible is the Favorskii rearrangement . This reaction transforms an α-halo ketone into a carboxylic acid ester (which can then be hydrolyzed) upon treatment with a base.
Mechanism: Favorskii Rearrangement
-
Enolate Formation: A base (e.g., sodium methoxide, NaOMe) abstracts the acidic α-proton on the carbon bearing the methyl group, forming an enolate.
-
Cyclopropanone Formation: The enolate undergoes an intramolecular S_N2 reaction, where the enolate attacks the carbon bearing the bromine atom, displacing the bromide ion and forming a strained cyclopropanone intermediate.
-
Nucleophilic Attack: The alkoxide base (methoxide) attacks the carbonyl carbon of the cyclopropanone.
-
Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of the cyclopropane ring. This ring-opening occurs in a way that forms the more stable carbanion. The carbanion is then protonated by the solvent (methanol).
-
Ester Formation: This sequence yields the methyl ester of Ibuprofen (Methyl 2-(4-isobutylphenyl)propanoate).
-
Hydrolysis: A final saponification step (using NaOH followed by an acidic workup) hydrolyzes the ester to the final Ibuprofen carboxylic acid.
Favorskii Rearrangement Pathway Diagram
Caption: Conversion of the bromo-ketone to Ibuprofen via Favorskii rearrangement.
Chapter 4: Analytical Characterization and Impurity Profiling
In pharmaceutical manufacturing, what isn't in the final product is just as important as what is. This compound could potentially be formed as a process-related impurity if a synthesis route involves α-halogenation or if bromide impurities are present in reagents. Regulatory bodies require strict control over such impurities.[10][11] Therefore, a validated analytical method for its detection is essential.
Method of Choice: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for impurity profiling in pharmaceuticals due to its high resolution, sensitivity, and quantitative accuracy.[12][13] A reverse-phase HPLC (RP-HPLC) method is ideal for separating Ibuprofen from its more nonpolar bromo-ketone potential impurity.
Protocol: HPLC Method for Quantification of this compound in Ibuprofen API
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound in Ibuprofen drug substance.
1. Materials and Reagents:
-
Reference Standards: Ibuprofen, this compound.
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade).
-
Reagents: Orthophosphoric acid (OPA) or Formic Acid.
2. Chromatographic Conditions:
| Parameter | Recommended Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% OPA in Water; B: Acetonitrile |
| Gradient | Time 0: 60% A, 40% B -> Time 20: 20% A, 80% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temp | 30 °C |
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) in diluent (50:50 Acetonitrile:Water).
-
Test Solution: Accurately weigh and dissolve Ibuprofen API in the diluent to a final concentration of 1 mg/mL.
4. Method Validation (Self-Validating System):
-
Specificity: Inject the diluent, standard solution, and test solution. The bromo-ketone peak in the test solution should be well-resolved from the main Ibuprofen peak (Resolution > 2.0).
-
Linearity: Prepare a series of dilutions of the standard solution (e.g., 0.1 to 2.0 µg/mL). Plot peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Limit of Quantification (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically Signal-to-Noise ratio of ~10).
-
Accuracy (% Recovery): Spike the Ibuprofen test solution with known amounts of the bromo-ketone standard at different levels (e.g., 50%, 100%, 150% of the target limit). The recovery should be within 90-110%.
-
Precision (RSD): Perform replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
Analytical Workflow Diagram
Caption: Workflow for HPLC-based impurity profiling.
Conclusion
The relationship between this compound and Ibuprofen is a multifaceted one that embodies key principles of pharmaceutical development: synthetic innovation, mechanistic understanding, and rigorous analytical control. While not an intermediate in the established, highly-optimized BHC green synthesis, the bromo-ketone represents a viable precursor in alternative synthetic routes, such as one employing the Favorskii rearrangement. More critically for drug development professionals, it stands as a potential process-related impurity that must be monitored and controlled to ensure the safety and quality of the final drug product. The detailed synthetic considerations and the robust HPLC protocol provided in this guide offer a comprehensive framework for researchers and scientists to navigate the complexities of Ibuprofen chemistry, ensuring that both manufacturing processes and analytical methodologies are built on a foundation of scientific integrity and expertise.
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Synaptic - Central College. (2019). Ibuprofen Synthesis.
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Medicilon. (2023). Aim at chemical synthesis through Ibuprofen.
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The Science Snail. (2018). Synthesis of ibuprofen from benzene.
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ChemicalBook. Ibuprofen synthesis.
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University of Bristol School of Chemistry. Synthesis of Ibuprofen.
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Cann, M.C., & Connelly, M.E. (2000). The BHC Company - Synthesis of Ibuprofen. American Chemical Society.
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U.S. Environmental Protection Agency (EPA). (1997). Presidential Green Chemistry Challenge: 1997 Greener Synthetic Pathways Award.
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SynThink Research Chemicals. Ibuprofen EP Impurities & USP Related Compounds.
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ChemicalBook. This compound synthesis.
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Prezi. (2026). The BHC Company Synthesis of Ibuprofen.
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Pharmaffiliates. Ibuprofen-impurities.
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Farias, F. F., et al. (2021). Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. Pharmazie, 76(4), 138-144.
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Kjonaas, R. A., Williams, P. E., Counce, D. A., & Crawley, L. R. (2011). Synthesis of Ibuprofen in the Introductory Organic Laboratory. Journal of Chemical Education, 88(6), 825–828.
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Zhang, Y., et al. (2024). Modification of ibuprofen synthesis through the mechanism analysis. Proceedings of the 2nd International Conference on Modern Medicine and Global Health.
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Kumar, A., et al. (2022). Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma. RSC Advances, 12(45), 29473-29487.
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Van, T. A., et al. (2024). Determination of trace elements in ibuprofen drug products using microwave-assisted acid digestion and inductively coupled plasma-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 240, 115949.
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Zehlawi, H. (2015). COMPARATIVE IMPURITY PROFILES STUDY OF IBUPROFEN TABLETS BETWEEN UNDERLISENCE LOCALLY MANUFACTURED PRODUCTS. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 3(4), 181-191.
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Liu, F., Ren, S. Y., & Yang, W. J. (2012). 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1759.
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AWS. (2024). Identification, Isolation,Characterization and Toxicology study of a Degradation impurity in stability samples of Solubilized Ibuprofen Soft gelatin capsules.
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Sigma-Aldrich. 2-Bromo-1-(4-methoxyphenyl)propan-1-one.
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Nikolova, S., et al. (2020). Evaluation of antioxidant, anti-inflammatory and anti-arthritic activity of new ibuprofen derivatives. Bulgarian Chemical Communications, 52(4), 513-519.
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Al-Salman, H. N. K., et al. (2024). Analytical Techniques for the Determination of Paracetamol and Ibuprofen Combination. Pharmaceuticals, 17(8), 987.
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Methodological & Application
Application Note & Experimental Protocol: Synthesis of 2-Bromo-1-(4-isobutylphenyl)propan-1-one
Abstract
This document provides a comprehensive, technically detailed guide for the synthesis of 2-Bromo-1-(4-isobutylphenyl)propan-1-one, a key intermediate in the synthesis of various pharmaceuticals, including the widely used non-steroidal anti-inflammatory drug (NSAID) Ibuprofen.[1][2] This protocol details the acid-catalyzed electrophilic α-bromination of 1-(4-isobutylphenyl)propan-1-one. The narrative emphasizes the underlying chemical principles, safety protocols, and analytical validation necessary for successful and reproducible synthesis in a research setting.
Introduction and Significance
This compound is a valuable α-bromo ketone. The introduction of a bromine atom at the alpha position to the carbonyl group significantly enhances the molecule's reactivity, making it a versatile precursor for further chemical transformations.[3] The primary utility of this compound lies in its role as an advanced intermediate. For instance, subsequent reactions can lead to the formation of 2-(4-isobutylphenyl)propionic acid (Ibuprofen) through various synthetic routes, such as the BHC Company's more sustainable synthesis which avoids some of the waste generated in earlier methods.[2][4]
The synthesis described herein employs the direct α-bromination of the parent ketone, 1-(4-isobutylphenyl)propan-1-one. This method is based on the fundamental principle of acid-catalyzed halogenation, which proceeds through an enol intermediate.[5] Understanding the mechanism and controlling the reaction conditions are paramount to achieving high yield and purity, avoiding common side reactions such as polybromination or aromatic bromination.
Reaction Scheme and Mechanism
The synthesis proceeds via the electrophilic substitution of a proton on the α-carbon of the ketone with a bromine atom.
Overall Reaction:
Where Ph represents the 4-isobutylphenyl group.
Mechanism of Acid-Catalyzed α-Bromination:
The reaction mechanism is a well-established, multi-step process that relies on the acid-catalyzed formation of an enol tautomer, which acts as the nucleophile.[6][7]
-
Protonation of the Carbonyl: The acid catalyst (e.g., HBr) protonates the carbonyl oxygen, making the α-protons more acidic.
-
Enol Formation: A weak base (e.g., the solvent or the conjugate base of the acid) removes an α-proton, leading to the formation of a nucleophilic enol intermediate.
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic molecular bromine (Br₂).
-
Deprotonation: The protonated carbonyl of the resulting intermediate is deprotonated, regenerating the carbonyl group and yielding the final α-bromo ketone product.
The following diagram illustrates the mechanistic pathway:
Caption: Mechanism of acid-catalyzed α-bromination of a ketone.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Supplier Notes |
| 1-(4-Isobutylphenyl)propan-1-one | C₁₃H₁₈O | 190.28 | 38861-77-7 | Purity ≥98% |
| Bromine (Br₂) | Br₂ | 159.81 | 7726-95-6 | ACS grade, handle with extreme caution in a fume hood |
| Glacial Acetic Acid (CH₃COOH) | CH₃COOH | 60.05 | 64-19-7 | Anhydrous, ACS grade |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous, for extraction |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Saturated aqueous solution |
| Sodium Bisulfite (NaHSO₃) | NaHSO₃ | 104.06 | 7631-90-5 | 5% aqueous solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | For drying |
| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | 865-49-6 | For NMR analysis |
Equipment
-
Three-neck round-bottom flask (250 mL) with magnetic stirrer
-
Reflux condenser and drying tube (filled with CaCl₂)
-
Addition funnel (100 mL)
-
Heating mantle with temperature controller
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for extraction and purification
-
Analytical balance
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves, face shield
-
NMR spectrometer, IR spectrophotometer
Detailed Experimental Protocol
This protocol is adapted from general procedures for the α-bromination of propiophenone derivatives.[8][9]
Reaction Setup and Synthesis
-
Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser, dissolve 19.0 g (0.10 mol) of 1-(4-isobutylphenyl)propan-1-one in 100 mL of glacial acetic acid.
-
Rationale: Glacial acetic acid serves as both a solvent and a co-catalyst for the enolization step.[6] The three-neck setup allows for controlled addition of the brominating agent while maintaining a controlled atmosphere.
-
-
Bromine Addition: Prepare a solution of 16.0 g (5.1 mL, 0.10 mol) of bromine in 25 mL of glacial acetic acid and place it in the addition funnel.
-
Reaction: While stirring the ketone solution, add the bromine solution dropwise over a period of 60-90 minutes. Maintain the reaction temperature at 25-30°C using a water bath if necessary.
-
Rationale: Slow, dropwise addition is crucial to control the exothermic reaction and prevent a rapid temperature increase. This minimizes the formation of dibrominated byproducts and potential aromatic bromination.
-
-
Completion: After the addition is complete, the reddish-brown color of bromine should persist. Continue to stir the mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion. The disappearance of the bromine color indicates the consumption of the reagent. If the color fades quickly, it may indicate that the starting material has not fully reacted.
Work-up and Purification
-
Quenching: Slowly and carefully pour the reaction mixture into 500 mL of an ice-water slurry with vigorous stirring. This will precipitate the crude product.
-
Neutralizing Excess Bromine: Add a 5% aqueous solution of sodium bisulfite dropwise until the orange-brown color of excess bromine is completely discharged.
-
Rationale: Sodium bisulfite reduces excess elemental bromine (Br₂) to colorless bromide ions (Br⁻), making the product safer to handle and preventing further unwanted reactions.
-
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
100 mL of deionized water
-
100 mL of saturated sodium bicarbonate solution (to neutralize acetic acid and HBr). Be cautious of gas evolution (CO₂).
-
100 mL of brine (saturated NaCl solution) to aid in the separation of the layers.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a yellow to light brown oil or low-melting solid.
Purification
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture. Alternatively, for higher purity, silica gel column chromatography can be employed.
The following diagram outlines the experimental workflow:
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Application Notes: The Pivotal Role of 2-Bromo-1-(4-isobutylphenyl)propan-1-one in Modern Medicinal Chemistry
Abstract
In the landscape of pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the efficiency, scalability, and economic viability of drug synthesis. 2-Bromo-1-(4-isobutylphenyl)propan-1-one, a halogenated aromatic ketone, has emerged as a critical building block in medicinal chemistry. Its intrinsic chemical reactivity, conferred by the α-bromo ketone functional group, renders it a versatile precursor for the synthesis of a variety of bioactive molecules. This application note provides a comprehensive overview of the utility of this compound, with a primary focus on its well-established role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), most notably Ibuprofen. We will delve into the underlying chemical principles, provide a detailed synthetic protocol, and explore the mechanism of action of the final therapeutic agent. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.
Introduction: A Versatile Intermediate in Pharmaceutical Synthesis
This compound (CAS No: 80336-64-7) is a chemical compound with the molecular formula C13H17BrO.[1][2] Its structure, featuring a bromo substituent on the carbon alpha to a carbonyl group, makes it a highly reactive and valuable intermediate in organic synthesis. The presence of the bromine atom provides a reactive site for nucleophilic substitution and other coupling reactions, allowing for the facile introduction of various functional groups. This reactivity is central to its application in medicinal chemistry, where it serves as a key precursor in the construction of more complex molecular architectures.
The isobutylphenyl moiety of the molecule is a common structural motif in a number of pharmaceuticals. Its most prominent application is in the synthesis of Ibuprofen, a widely used NSAID for the management of pain, fever, and inflammation.[3][4] The strategic use of this compound in the synthesis of Ibuprofen and other potential therapeutic agents underscores its importance in the pharmaceutical industry.
Synthetic Pathways and Mechanistic Insights
The primary application of this compound in medicinal chemistry is as a key intermediate in certain synthetic routes to Ibuprofen. While multiple synthetic strategies for Ibuprofen exist, including the Boots and BHC processes, pathways involving α-bromo ketone intermediates offer a clear illustration of fundamental organic reactions.[5]
Synthesis of Ibuprofen via a Favorskii-type Rearrangement
One conceptual synthetic route from this compound to Ibuprofen involves a Favorskii-type rearrangement. This reaction cascade highlights the utility of the α-halo ketone functionality.
Causality Behind Experimental Choices: The choice of a strong base, such as sodium hydroxide, is critical to deprotonate the α'-carbon, initiating the formation of a cyclopropanone intermediate. The subsequent nucleophilic attack by hydroxide and ring-opening leads to the desired carboxylate, which upon acidic workup, yields Ibuprofen.
Caption: Synthetic workflow from this compound to Ibuprofen.
Alternative Synthetic Considerations
It is important to note that the industrial synthesis of Ibuprofen has evolved to favor more atom-economical and environmentally friendly "green" routes, such as the BHC synthesis, which may not proceed through this specific bromo-ketone intermediate.[5] However, the study of reactions involving this compound remains valuable for academic and research purposes, as it provides a practical context for understanding important reaction mechanisms.
Experimental Protocol: Synthesis of Ibuprofen
The following protocol details a laboratory-scale synthesis of Ibuprofen from this compound. This procedure is intended for educational and research purposes and should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Safety Precautions: this compound and its analogues are irritants and may be harmful if swallowed or inhaled.[6][7][8] Always wear safety goggles, gloves, and a lab coat. Handle all reagents in a fume hood.[9][10]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity |
| This compound | 269.18 | 2.69 g (10 mmol) |
| Sodium Hydroxide (NaOH) | 40.00 | 1.20 g (30 mmol) |
| Diethyl Ether | 74.12 | 50 mL |
| Hydrochloric Acid (HCl), concentrated | 36.46 | As needed for pH ~2 |
| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | ~2 g |
| Deionized Water | 18.02 | 100 mL |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.69 g (10 mmol) of this compound in 50 mL of diethyl ether.
-
Base Addition: In a separate beaker, dissolve 1.20 g (30 mmol) of sodium hydroxide in 50 mL of deionized water. Cool the solution in an ice bath.
-
Reaction: Slowly add the aqueous sodium hydroxide solution to the ethereal solution of the bromo-ketone with vigorous stirring.
-
Reflux: Heat the reaction mixture to a gentle reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the aqueous layer.
-
Extraction: Wash the organic layer with 2 x 25 mL of deionized water. Combine all aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of Ibuprofen should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Drying: Dry the product in a desiccator over anhydrous magnesium sulfate to a constant weight.
-
Characterization: Determine the melting point and characterize the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.
Mechanism of Action of Ibuprofen
The therapeutic effects of Ibuprofen, the end-product of this synthesis, are primarily due to its non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][11][12] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[13][14]
-
COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate inflammatory responses.
By inhibiting both COX isoforms, Ibuprofen reduces the production of prostaglandins, thereby alleviating pain (analgesic effect), reducing inflammation (anti-inflammatory effect), and lowering fever (antipyretic effect).[3][11] The antipyretic action is thought to be mediated through its effect on the hypothalamus, leading to peripheral vasodilation and heat dissipation.[11]
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Application Notes & Protocols: A Versatile Synthetic Route to Ibuprofen and its Analogues from 2-Bromo-1-(4-isobutylphenyl)propan-1-one
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ibuprofen, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), continues to be a scaffold of immense interest in medicinal chemistry. The development of its analogues is a key strategy for enhancing its therapeutic index, exploring new pharmacological activities, and creating prodrugs with improved safety profiles, such as reduced gastrointestinal toxicity.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of ibuprofen and its amide analogues, starting from the versatile α-bromo ketone intermediate, 2-bromo-1-(4-isobutylphenyl)propan-1-one. The core of this synthetic strategy is the application of the Willgerodt-Kindler reaction, a powerful transformation that facilitates a skeletal rearrangement to yield a terminal thioamide, which serves as a pivotal precursor to a diverse library of ibuprofen-related compounds.
The Core Synthetic Pathway: Mechanistic Insights
The conversion of an aryl alkyl ketone to a terminal amide or thioamide is a non-trivial transformation that involves both oxidation and rearrangement. The Willgerodt-Kindler reaction is exceptionally well-suited for this purpose.[4][5]
The Willgerodt-Kindler Reaction
Starting with an aryl alkyl ketone, such as the parent ketone of our starting material, the reaction with an amine (typically a secondary amine like morpholine) and elemental sulfur initiates a cascade of events. The net effect is the migration of the carbonyl carbon to the terminal position of the alkyl chain, where it is ultimately converted into a thioamide functional group.
Causality of Experimental Choice: The selection of the Willgerodt-Kindler reaction is strategic. It provides a direct route from a readily accessible ketone scaffold to a thioamide. This thioamide is a versatile intermediate; it can be hydrolyzed to the corresponding carboxylic acid (ibuprofen) or serve as a handle for further derivatization.
The proposed mechanism for the Kindler modification proceeds through several key stages:
-
Enamine Formation: The ketone reacts with the secondary amine (e.g., morpholine) to form an enamine intermediate.
-
Thiation: The electron-rich enamine acts as a nucleophile, attacking elemental sulfur.
-
Rearrangement Cascade: A series of rearrangements, potentially involving iminium-aziridinium intermediates, facilitates the migration of the carbonyl carbon down the alkyl chain.[5][6]
-
Thioamide Formation: The process culminates in the formation of a stable thioamide at the terminal position.
Caption: Key stages of the Willgerodt-Kindler reaction mechanism.
Experimental Protocols
These protocols provide a validated pathway from the α-bromo ketone starting material to ibuprofen and its amide analogues. Standard laboratory safety procedures should be followed at all times.
Protocol 2.1: Synthesis of 2-(4-Isobutylphenyl)propanethioamide (Intermediate I)
This protocol adapts the Willgerodt-Kindler reaction for the synthesis of the key thioamide intermediate from this compound. The initial step involves an in-situ dehydrobromination or direct reaction.
Materials:
-
This compound
-
Morpholine
-
Elemental Sulfur (S₈)
-
Pyridine (solvent)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1 equivalent).
-
Add dry pyridine as the solvent, followed by morpholine (2.5 equivalents) and elemental sulfur (2.5 equivalents).
-
Heat the reaction mixture to reflux (approx. 115°C) and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing 1M HCl.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude thioamide by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Intermediate I .
Protocol 2.2: Hydrolysis of Thioamide to Ibuprofen
This protocol describes the conversion of the thioamide intermediate into the parent drug, ibuprofen, via acid-catalyzed hydrolysis.
Materials:
-
2-(4-Isobutylphenyl)propanethioamide (Intermediate I )
-
Sulfuric acid (H₂SO₄), 60-80% aqueous solution
-
Acetic acid
-
Diethyl ether
-
Sodium hydroxide (NaOH), 2M
Procedure:
-
In a round-bottom flask, dissolve the thioamide (Intermediate I , 1 equivalent) in a sufficient amount of acetic acid to create a homogeneous solution.
-
Add 60-80% aqueous sulfuric acid (at least 1 mole per mole of thioamide).
-
Heat the mixture to reflux for 10-15 hours until hydrolysis is complete (monitored by TLC).[7]
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the product into diethyl ether multiple times.
-
Combine the organic extracts and wash with water.
-
To purify, extract the ether solution with 2M NaOH. This will move the acidic ibuprofen into the aqueous layer.
-
Separate the aqueous layer and acidify it carefully with concentrated HCl until a white precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield pure ibuprofen.
Protocol 2.3: General Protocol for Synthesis of Ibuprofen Amide Analogues
Ibuprofen amide analogues can be synthesized by coupling ibuprofen (generated in Protocol 2.2) with a variety of primary or secondary amines using a coupling agent.
Materials:
-
Ibuprofen (from Protocol 2.2)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (e.g., EDC)
-
Desired amine (e.g., naphthalen-1-amine, 2-(3-chlorophenyl)ethan-1-amine)
-
Dichloromethane (DCM), anhydrous
-
Diluted HCl, saturated Na₂CO₃, and brine solutions
Procedure:
-
Dissolve ibuprofen (1 mmol) in anhydrous DCM (40 mL) in a flask.
-
Add the coupling agent, such as DCC (1 mmol), to the solution and stir at room temperature for 10-15 minutes.[8]
-
Add the desired amine (1 mmol) to the reaction mixture.
-
Stir for 1-2 hours. The formation of a white precipitate (dicyclohexylurea, if using DCC) will be observed.
-
Filter off the urea precipitate.
-
Wash the filtrate sequentially with diluted HCl, saturated Na₂CO₃ solution, and brine.[8][9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by column chromatography or recrystallization to yield the desired ibuprofen amide analogue.
Characterization and Data Summary
Proper characterization of all intermediates and final products is essential for validating the synthetic pathway. Key techniques include Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
| Compound | Formula | MW ( g/mol ) | Expected ¹H NMR Key Signals (δ, ppm) in CDCl₃ | Expected ¹³C NMR Key Signals (δ, ppm) in CDCl₃ |
| Ibuprofen | C₁₃H₁₈O₂ | 206.28 | ~10-12 (br s, 1H, -COOH), 3.71 (q, 1H), 1.52 (d, 3H)[10] | ~180.8 (-COOH), 140.8, 129.5, 45.1, 18.2[10][11] |
| Ibuprofen Amide | C₁₃H₁₉NO | 205.30 | ~7.5-8.0 (br s, 2H, -CONH₂), 3.5-3.7 (m, 1H), 1.4-1.6 (d, 3H) | ~176.4 (-CONH₂), 140.6, 129.4, 46.1, 18.2[10][12] |
| Ibuprofen Nitrile | C₁₃H₁₇N | 187.28 | 3.87 (q, 1H), 1.63 (d, 3H), 7.1-7.3 (aromatic H)[10] | ~121.8 (-CN), 141.6, 129.8, 30.9, 21.4[10] |
Note: The data for Ibuprofen Amide and Nitrile are provided for reference, as they are closely related structures often encountered in ibuprofen synthesis pathways.[13]
Synthetic Workflow and Applications
The overall synthetic strategy provides a robust and flexible platform for accessing a wide range of ibuprofen analogues for drug discovery programs.
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- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 5. Willgerodt-Kindler Reaction [organic-chemistry.org]
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- 7. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents [patents.google.com]
- 8. (±)-2-(4-Isobutylphenyl)-N-(naphthalen-1-yl)propanamide [mdpi.com]
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Application Note: Laboratory-Scale Synthesis of 2-Bromo-1-(4-isobutylphenyl)propan-1-one
Introduction
2-Bromo-1-(4-isobutylphenyl)propan-1-one is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The introduction of a bromine atom at the alpha position to the carbonyl group significantly enhances the molecule's reactivity, making it a versatile precursor for various carbon-carbon and carbon-heteroatom bond formations. This application note provides a comprehensive, in-depth guide for the laboratory-scale synthesis of this key intermediate, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol detailed herein is based on the well-established acid-catalyzed α-bromination of ketones.
Reaction Scheme
The synthesis proceeds via the electrophilic α-bromination of 4'-isobutylpropiophenone.
Safety Precautions
Extreme caution must be exercised when handling bromine. Bromine is a highly corrosive, toxic, and volatile substance that can cause severe burns upon contact with the skin and is fatal if inhaled.[1] All manipulations involving bromine must be performed in a certified chemical fume hood with proper personal protective equipment (PPE), including but not limited to:
-
Chemical splash goggles and a face shield
-
Heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene)[2]
-
A lab coat, long pants, and closed-toe shoes
A container with a quenching agent, such as a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃), should be readily accessible in the event of a spill.[2]
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Notes |
| 4'-Isobutylpropiophenone | ≥98% | Starting material |
| Bromine (Br₂) | Reagent grade | HIGHLY TOXIC AND CORROSIVE |
| Glacial Acetic Acid | ACS grade | Solvent and acid catalyst |
| Dichloromethane (CH₂Cl₂) | ACS grade | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | For neutralization | |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | For quenching excess bromine | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying agent | |
| Round-bottom flask (250 mL) | Reaction vessel | |
| Addition funnel | For controlled addition of bromine | |
| Magnetic stirrer and stir bar | For reaction agitation | |
| Ice bath | For temperature control | |
| Separatory funnel | For liquid-liquid extraction | |
| Rotary evaporator | For solvent removal | |
| NMR Spectrometer | For product characterization | |
| IR Spectrometer | For product characterization |
Experimental Protocol
Step 1: Reaction Setup
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.052 mol) of 4'-isobutylpropiophenone in 50 mL of glacial acetic acid.
-
Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
In a separate container, carefully measure 8.4 g (2.7 mL, 0.052 mol) of liquid bromine. Perform this step in a fume hood with appropriate PPE.
-
Transfer the measured bromine to an addition funnel.
Step 2: Bromination Reaction
-
Slowly add the bromine from the addition funnel to the stirred solution of 4'-isobutylpropiophenone in glacial acetic acid over a period of approximately 30-45 minutes. Maintain the reaction temperature between 0-10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue to stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Quench any unreacted bromine by adding a saturated solution of sodium thiosulfate dropwise until the orange-red color of bromine disappears.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).
Reaction Mechanism
The acid-catalyzed α-bromination of a ketone proceeds through an enol intermediate. The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogen. Subsequent deprotonation by a weak base (in this case, likely acetic acid or another molecule of the ketone) leads to the formation of the nucleophilic enol. The enol then attacks the electrophilic bromine, followed by deprotonation of the carbonyl oxygen to yield the α-bromo ketone and regenerate the acid catalyst.
Caption: Acid-catalyzed α-bromination mechanism.
Experimental Workflow
The overall experimental workflow can be summarized in the following diagram:
Caption: Experimental workflow for the synthesis.
Characterization
The structure of the synthesized this compound should be confirmed by spectroscopic methods. Below are the expected spectral data.
| Technique | Expected Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ (ppm): 7.90 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 5.20 (q, 1H, -CH(Br)-), 2.50 (d, 2H, -CH₂-isobutyl), 1.90 (d, 3H, -CH₃), 1.85 (m, 1H, -CH-isobutyl), 0.90 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): 195.0 (C=O), 145.0 (Ar-C), 132.0 (Ar-C), 129.5 (Ar-CH), 128.0 (Ar-CH), 45.0 (-CH₂-isobutyl), 40.0 (-CH(Br)-), 30.0 (-CH-isobutyl), 22.5 (-CH(CH₃)₂), 21.0 (-CH₃) |
| IR (KBr, cm⁻¹) | ν: ~2960 (C-H, alkyl), ~1690 (C=O, ketone), ~1605 (C=C, aromatic), ~830 (C-H, p-disubstituted benzene), ~650 (C-Br) |
References
-
Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. Education in Chemistry. Retrieved from [Link]
- Chamberland, S. (2014). Chamberland SOP Working with Bromine. Retrieved from a general search on bromine safety SOPs.
- BenchChem. (2025). Managing thermal instability of alpha-bromo ketones.
- Indian Chemical Council. (2019). Bromine Safety Handbook. Retrieved from a general search on bromine safety handbooks.
-
Reddit r/Chempros. (2023, January 30). Question about use of bromine (experimental procedure). Retrieved from [Link]
-
Medicilon. (2023, January 2). Aim at chemical synthesis through Ibuprofen. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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Purification techniques for 2-Bromo-1-(4-isobutylphenyl)propan-1-one
An Application Guide and Protocols for the Purification of 2-Bromo-1-(4-isobutylphenyl)propan-1-one
Abstract
This document provides a comprehensive guide to the purification of this compound, a key intermediate in synthetic organic chemistry. The purity of this α-bromo ketone is paramount for the success of subsequent reactions, impacting yield, selectivity, and the impurity profile of downstream products. This guide details field-proven protocols for recrystallization and column chromatography, explains the scientific principles behind technique selection, and emphasizes critical safety procedures. It is intended for researchers, chemists, and drug development professionals who require high-purity material for their work.
Compound Profile and Significance
This compound is an organic compound with the molecular formula C₁₃H₁₇BrO and a molecular weight of 269.18 g/mol [1][2]. Its structure, featuring a reactive α-bromo ketone moiety, makes it a versatile precursor for the synthesis of various molecules, including derivatives related to the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen[3].
The presence of impurities, such as unreacted starting material (1-(4-isobutylphenyl)propan-1-one), over-brominated side products, or residual solvents, can lead to unwanted side reactions and complicate the isolation of the final target molecule[4][5]. Therefore, robust purification is not merely a recommendation but a critical step to ensure experimental reproducibility and the integrity of the final product.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇BrO | [1] |
| Molecular Weight | 269.18 g/mol | [1] |
| Appearance | Solid (typical) | [1] |
| Polarity | Moderately Polar | Inferred |
Critical Safety and Handling (EHS)
This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.
Hazard Identification:
-
Signal Word: Danger[1]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage[1].
-
Other Hazards: The compound decomposes in contact with water[1]. This reactivity must be considered when choosing solvents and workup procedures.
Mandatory Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical splash goggles and a face shield[1][6].
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat[1][6].
-
Respiratory Protection: Handle only in a well-ventilated fume hood. If aerosolization is possible, use a NIOSH/MSHA approved respirator[6].
First Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with copious amounts of water or shower for at least 15 minutes. Seek immediate medical attention[1].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a physician[1].
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Drink plenty of water and seek immediate medical attention[1].
Purification Strategy Workflow
The choice of purification technique depends on the nature and quantity of impurities as well as the required final purity. The following diagram outlines a logical workflow for purifying the crude product.
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- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols for 2-Bromo-1-(4-isobutylphenyl)propan-1-one
Abstract
This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of 2-Bromo-1-(4-isobutylphenyl)propan-1-one (CAS No. 80336-64-7). As an alpha-bromo ketone, this compound presents significant hazards, including severe corrosivity and reactivity. These protocols are designed for researchers, chemists, and drug development professionals to mitigate risks, ensure compound integrity, and maintain a safe laboratory environment. The causality behind each procedural step is explained to foster a deep understanding of the required safety measures.
Compound Identification and Physicochemical Properties
This compound is a synthetic intermediate, often utilized in the synthesis of pharmaceuticals. Its structure, featuring a bromine atom on the carbon alpha to a carbonyl group, is the primary determinant of its reactivity and hazardous properties.
Table 1: Chemical Identity and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 80336-64-7 | |
| Molecular Formula | C₁₃H₁₇BrO | [1] |
| Molecular Weight | 269.18 g/mol | [1] |
| Synonyms | 2-Bromo-4'-(2-methylprop-1-yl)propiophenone | [2] |
| Appearance | Solid (form may vary) | |
Hazard Analysis and Risk Assessment
The primary risks associated with this compound stem from its classification as a corrosive substance and its nature as an alpha-bromo ketone, a class of compounds known to be potent lachrymators and alkylating agents.[3]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage.[1] |
Expert Analysis of Hazards:
-
Corrosivity: The H314 classification indicates that the compound can cause irreversible damage to skin and eyes upon contact.[1] This is characteristic of reactive electrophiles that can readily react with biological nucleophiles in tissues. Immediate and thorough decontamination is critical following any exposure.
-
Lachrymatory Properties: Alpha-bromo ketones are known to be potent lachrymators, causing severe eye irritation and tearing upon exposure to vapors.[3] This necessitates handling in a controlled, well-ventilated environment at all times.
-
Reactivity and Decomposition: The compound decomposes in contact with water.[1] This hydrolysis reaction can produce hydrogen bromide (HBr), a corrosive gas, and an α-hydroxy ketone.[3] This reactivity underscores the need for stringent moisture control during storage and handling. Decomposition may also be indicated by a color change (darkening) or the release of acrid odors.[3]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory.
3.1. Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors and contain potential spills.[4]
-
Safety Stations: An eyewash station and a safety shower must be readily accessible and tested regularly.[4] Their locations should be known to all personnel before beginning work.[5]
3.2. Personal Protective Equipment (PPE) The following PPE is the minimum requirement for any procedure involving this compound. The selection is based on its high corrosivity and potential for skin absorption.
Table 3: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Rationale |
|---|---|---|
| Eyes/Face | Chemical safety goggles and a full-face shield. | Goggles must provide a complete seal.[1] A face shield is required over goggles to protect the entire face from splashes during transfers or reactions.[4][6] |
| Hands | Double-gloving with chemically resistant gloves. | An inner nitrile glove with an outer, heavier-duty glove (e.g., neoprene or butyl rubber) provides robust protection.[6][7] Gloves must be changed immediately if contamination is suspected. |
| Body | Chemical-resistant laboratory coat and apron. | A fully buttoned lab coat is mandatory.[4] A chemically resistant apron should be worn over the lab coat during procedures with a high splash risk. |
| Respiratory | NIOSH-approved respirator (if necessary). | While a fume hood is the primary control, a respirator with an appropriate cartridge should be available for emergency situations or if there is a risk of exceeding exposure limits.[1][7] |
Caption: PPE Donning Sequence for Handling Corrosive Materials.
Standard Operating Procedures (SOPs) for Handling
4.1. Protocol for Receiving and Initial Storage
-
Verify Container Integrity: Upon receipt, inspect the container within a fume hood. Check for any signs of damage, leaks, or discoloration of the product.
-
Confirm Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and all relevant GHS hazard pictograms.
-
Segregate and Store: Immediately transfer the container to a designated, locked storage location that meets the requirements outlined in Section 5.
-
Update Inventory: Log the compound into the chemical inventory system, noting the date of receipt and assigned storage location.
4.2. Protocol for Weighing and Transfer
-
Prepare Work Area: Ensure the fume hood sash is at the appropriate height. Cover the work surface with absorbent, disposable bench paper.
-
Assemble Equipment: Place a calibrated balance, spatulas, and receiving containers inside the fume hood. Use non-sparking tools.[4]
-
Don Full PPE: Adhere to the PPE requirements in Table 3.
-
Transfer Compound: Carefully open the container. Use a clean spatula to transfer the desired amount of solid into a tared, sealed container. Avoid generating dust.
-
Seal and Clean: Tightly seal both the primary and receiving containers. Decontaminate the spatula and any affected surfaces with an appropriate solvent (e.g., isopropanol) followed by a mild detergent solution.
-
Dispose of Waste: All contaminated disposable materials (bench paper, wipes) must be placed in a designated hazardous waste container.[6]
-
Doff PPE: Remove PPE in the reverse order of donning, avoiding contact with the outer contaminated surfaces. Wash hands thoroughly.[4]
Storage and Stability Management
Improper storage is a primary cause of alpha-bromo ketone degradation, which not only compromises experimental results but can also create unsafe conditions due to pressure buildup from HBr gas evolution.[3]
Caption: Decision workflow for appropriate compound storage.
Table 4: Recommended Storage Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | Keep cool.[4] Recommended: Refrigerator (2-8°C) for short-term; Freezer (≤ -20°C) for long-term. | Low temperatures slow the rate of decomposition reactions (e.g., dehydrobromination, hydrolysis).[3] |
| Atmosphere | Inert gas (Argon or Nitrogen). | Prevents oxidation and minimizes exposure to atmospheric moisture, which can cause hydrolysis.[3] |
| Light | Protect from light. Store in an amber or opaque container. | Light can catalyze the formation of free radicals, initiating decomposition pathways. |
| Moisture | Store in a dry, desiccated environment. | The compound decomposes in contact with water.[1] A desiccator or dry storage cabinet is essential. |
| Security | Store locked up in a designated, labeled area.[4] | Prevents unauthorized access to a highly hazardous substance. |
| Compatibility | Segregate from strong oxidizing agents, strong bases, and water/moisture.[4] | Bases can catalyze dehydrobromination.[3] Oxidizers present a reactivity hazard. |
Emergency Procedures
Immediate and correct response to an exposure or spill is critical to minimizing harm.
6.1. Personal Exposure Protocol
-
Skin Contact: Immediately remove all contaminated clothing.[1][8] Flush the affected skin with copious amounts of water for at least 15-30 minutes using a safety shower.[5] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][5] Remove contact lenses if possible.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration (if trained).[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention immediately.[1]
6.2. Spill Response Protocol The response depends on the scale and location of the spill. All spills must be reported to the laboratory supervisor.
Caption: Decision tree for responding to a chemical spill.
Minor Spill (inside a fume hood, <1g):
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Don the full PPE as described in Table 3.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container using non-sparking tools.[8][9]
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Report: Fully document the incident and report it to the Environmental Health & Safety (EH&S) department.
Major Spill (outside a fume hood, >1g, or any spill personnel are not equipped to handle):
-
Evacuate: Immediately alert all personnel and evacuate the laboratory.[5][9]
-
Isolate: Close the laboratory doors to contain the vapors.
-
Call for Help: From a safe location, call emergency services (911) and the institution's EH&S department.[5][10]
-
Provide Information: Be prepared to provide the compound name, quantity spilled, location, and the associated Safety Data Sheet (SDS) to emergency responders.[10]
Waste Disposal
All waste generated from the handling of this compound is considered hazardous.
-
Solid Waste: Contaminated items such as gloves, bench paper, and absorbent materials must be collected in a clearly labeled, sealed hazardous waste container.[8]
-
Unused Compound: Unused or degraded material must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not attempt to neutralize or pour down the drain.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Oakland University. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. [Link]
-
Auburn University. (n.d.). Emergency and Spill Response Procedures. [Link]
-
New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. [Link]
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- 5. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
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- 10. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
The Versatility of 2-Bromo-1-(4-isobutylphenyl)propan-1-one: A Gateway to Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Chemical Space
In the landscape of modern medicinal chemistry and materials science, the strategic use of versatile building blocks is paramount for the efficient discovery of novel compounds with desired properties. 2-Bromo-1-(4-isobutylphenyl)propan-1-one, an α-bromo ketone derivative of the ibuprofen precursor 4'-isobutylpropiophenone, represents a key intermediate with significant potential for the synthesis of a diverse array of heterocyclic and other complex organic molecules. Its inherent reactivity, stemming from the electrophilic carbon bearing the bromine atom and the adjacent carbonyl group, allows for a multitude of chemical transformations. This guide provides a comprehensive overview of the synthesis and application of this valuable building block, complete with detailed protocols and mechanistic insights to empower researchers in their quest for new chemical entities.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇BrO | |
| Molecular Weight | 269.18 g/mol | |
| Appearance | Pale yellow to white crystalline solid (predicted) | General knowledge of similar compounds |
| Melting Point | Not reported, likely a low-melting solid | N/A |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) | General knowledge of similar compounds |
Safety Precautions: this compound is an α-bromo ketone and should be handled with care. These compounds are typically lachrymators and skin irritants. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Synthesis of the Building Block: A Detailed Protocol
The most common route for the synthesis of this compound is the α-bromination of 4'-isobutylpropiophenone. This reaction proceeds via an enol or enolate intermediate, followed by attack on an electrophilic bromine source.
Caption: Synthetic route to this compound.
Protocol: α-Bromination of 4'-Isobutylpropiophenone
This protocol is adapted from a general procedure for the α-bromination of acetophenone derivatives.[1]
Materials:
-
4'-Isobutylpropiophenone
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4'-isobutylpropiophenone (1.90 g, 10 mmol) in 30 mL of glacial acetic acid.
-
Addition of Bromine: From a dropping funnel, add a solution of bromine (1.76 g, 11 mmol, 0.56 mL) in 10 mL of glacial acetic acid dropwise to the stirred solution at room temperature. The addition should be controlled to maintain a gentle reaction.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis (e.g., using a 9:1 hexane:ethyl acetate eluent) indicates the complete consumption of the starting material. The reaction mixture will become pale yellow.
-
Workup: Carefully pour the reaction mixture into 100 mL of ice-cold water. A pale yellow solid or oil may separate.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the mixture until the effervescence ceases and the solution is neutral to pH paper.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Application in the Synthesis of Novel Compounds
The presence of a reactive C-Br bond and a carbonyl group makes this compound a versatile precursor for a variety of novel compounds, particularly heterocycles, which are prevalent scaffolds in medicinal chemistry.
Synthesis of Thiazole Derivatives via Hantzsch Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole rings. It involves the reaction of an α-halo ketone with a thioamide.[2][3] This reaction provides a straightforward entry into a class of compounds known for their diverse biological activities.
Caption: Hantzsch synthesis of thiazole derivatives.
This protocol is a general procedure adapted for the specific starting material.[2][3]
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (2.69 g, 10 mmol) and thiourea (0.84 g, 11 mmol) in 25 mL of ethanol.
-
Reaction: Heat the mixture to reflux with stirring for 3-5 hours. Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate of the hydrobromide salt of the product may form.
-
Neutralization and Precipitation: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with stirring until the solution is basic. The free base of the thiazole derivative will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven to obtain the 2-amino-4-(4-isobutylphenyl)-5-methylthiazole derivative.
-
Purification (Optional): The product can be further purified by recrystallization from ethanol.
Expected Product Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure.
Synthesis of Imidazole Derivatives
The synthesis of imidazole derivatives can be achieved by reacting the α-bromo ketone with an amidine or a mixture of an aldehyde, ammonia, and a primary amine (Debus-Radziszewski imidazole synthesis). These heterocycles are of great interest in drug discovery due to their presence in numerous biologically active molecules.[4][5]
Caption: General routes to imidazole derivatives.
This protocol describes a general approach for the synthesis of imidazoles from α-bromo ketones.[4]
Materials:
-
This compound
-
Benzamidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Amidine Free Base: In a separate flask, prepare the free base of benzamidine by treating benzamidine hydrochloride with a stoichiometric amount of sodium ethoxide in ethanol. Filter off the precipitated sodium chloride.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (2.69 g, 10 mmol) in 20 mL of ethanol.
-
Reaction: Add the ethanolic solution of benzamidine (approx. 10 mmol) to the α-bromo ketone solution. Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Precipitation: Add water to the concentrated mixture to precipitate the crude imidazole derivative.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by column chromatography or recrystallization.
Conclusion: A Building Block for Innovation
This compound is a highly valuable and versatile building block for the synthesis of a wide range of novel compounds. Its straightforward synthesis and predictable reactivity make it an excellent starting material for the construction of complex molecular architectures, particularly heterocyclic systems of medicinal interest. The protocols provided in this guide offer a solid foundation for researchers to explore the synthetic potential of this compound and to accelerate the discovery of new chemical entities with tailored properties. As with any chemical synthesis, careful planning, adherence to safety protocols, and thorough characterization of all products are essential for successful and reproducible research.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ChemHelp ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
Bardaweel, S. K., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(10), 1693. [Link]
-
Pandey, A., et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(10), 256-270. [Link]
-
Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances, 2024, 14, 5535-5542. [Link]
-
Zhang, L., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1124. [Link]
Sources
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- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. synarchive.com [synarchive.com]
- 5. archives.ijper.org [archives.ijper.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1-(4-isobutylphenyl)propan-1-one
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Bromo-1-(4-isobutylphenyl)propan-1-one, a key intermediate in the synthesis of Ibuprofen.[1][2][3][4][5] Here, we address common challenges and provide in-depth, field-tested solutions to optimize your reaction outcomes.
Troubleshooting Guide: Enhancing Yield and Purity
This section focuses on direct, actionable solutions to common problems encountered during the synthesis of this compound.
Question: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?
Low yield is a frequent issue stemming from several potential sources. A systematic approach to troubleshooting is crucial for identifying the root cause.
Answer:
Several factors can contribute to a diminished yield. Based on our experience, the most common culprits are incomplete reaction, degradation of the product, and suboptimal reaction conditions. Here’s a breakdown of what to investigate:
-
Reagent Quality and Stoichiometry:
-
Brominating Agent: The purity and reactivity of your brominating agent are paramount. For instance, if you are using N-Bromosuccinimide (NBS), ensure it is fresh and has been stored properly, as it can decompose over time.[6] When using liquid bromine, be certain of its concentration and handle it with extreme care due to its corrosive nature.[7][8][9][10][11]
-
Starting Material: Verify the purity of your 1-(4-isobutylphenyl)propan-1-one. Impurities can consume the brominating agent or interfere with the reaction.
-
Stoichiometry: While a 1:1 molar ratio of substrate to brominating agent is theoretically required, slight excesses of the brominating agent (e.g., 1.05-1.1 equivalents) can sometimes drive the reaction to completion. However, a large excess can lead to the formation of dibrominated byproducts.[12]
-
-
Reaction Conditions:
-
Temperature Control: The α-bromination of ketones is an exothermic reaction. Insufficient cooling can lead to a runaway reaction and the formation of multiple side products. Conversely, if the temperature is too low, the reaction rate may be impractically slow. A temperature range of 0-5°C is often a good starting point for reactions involving liquid bromine.
-
Solvent Choice: The polarity and reactivity of the solvent play a critical role. Methanol is a common choice as it can help to mediate the reactivity of bromine. Other solvents like acetic acid or dichloromethane can also be used, but each will have a different impact on the reaction kinetics and selectivity.[13]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stopping the reaction too early will result in a low yield, while extending it unnecessarily can lead to product degradation or the formation of impurities.[12]
-
-
Work-up Procedure:
-
Quenching: The quenching step is critical to neutralize any remaining brominating agent. A solution of sodium thiosulfate or sodium bisulfite is commonly used for this purpose. Inefficient quenching can lead to further reactions during extraction and purification.
-
Extraction and Washing: Ensure proper phase separation during extraction. Multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) will maximize the recovery of your product. Washing the organic layer with brine can help to remove residual water.
-
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yield.
Question: I am observing a significant amount of a dibrominated side product. How can I minimize its formation?
The formation of 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one is a common issue that can significantly complicate purification and reduce the yield of the desired monobrominated product.
Answer:
Dibromination occurs when the desired product reacts further with the brominating agent. Controlling the reaction's selectivity is key to preventing this. Here are the primary strategies to employ:
-
Control of Brominating Agent Addition:
-
Slow Addition: The brominating agent should be added dropwise to the reaction mixture at a controlled temperature. This maintains a low concentration of the brominating agent at any given time, favoring the monobromination of the starting material over the dibromination of the product.
-
Molar Equivalents: Use a slight excess, but avoid a large excess, of the brominating agent. Carefully calculate the molar equivalents, and consider using no more than 1.1 equivalents.[12]
-
-
Reaction Monitoring:
-
TLC/HPLC: Closely monitor the reaction progress. As soon as the starting material is consumed, the reaction should be quenched promptly to prevent further bromination of the desired product.[12]
-
-
Reaction Mechanism and Kinetics:
-
The mechanism for α-bromination of ketones can proceed via either an enol or an enolate intermediate, depending on whether the reaction is conducted under acidic or basic conditions.[14][15] Under acidic conditions, the rate-determining step is the formation of the enol.[15] Once the monobrominated product is formed, the electron-withdrawing effect of the bromine atom can increase the rate of enolization, making the product more reactive than the starting material towards further bromination. This is a key reason why careful control of stoichiometry and reaction time is crucial.
-
Table 1: Impact of Reaction Parameters on Dibromination
| Parameter | High Dibromination | Low Dibromination | Rationale |
| Bromine Addition | Rapid, bulk addition | Slow, dropwise addition | Maintains a low concentration of bromine, favoring reaction with the more abundant starting material. |
| Stoichiometry | >1.2 equivalents of Br₂ | 1.0-1.1 equivalents of Br₂ | Limits the amount of available bromine for a second substitution.[12] |
| Temperature | High (>10°C) | Low (0-5°C) | Slower reaction rates allow for better control over selectivity. |
| Reaction Time | Extended past completion | Quenched upon starting material consumption | Prevents the product from reacting further after the starting material is depleted.[12] |
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the synthesis of this compound.
Question: What are the most common synthetic routes for this compound?
Answer:
The most prevalent and industrially scalable method for the synthesis of this compound is the direct α-bromination of the corresponding ketone, 1-(4-isobutylphenyl)propan-1-one.[16] The choice of brominating agent and reaction conditions can vary.
-
Direct Bromination with Elemental Bromine (Br₂): This is a widely used method, often carried out in a suitable solvent like methanol or acetic acid.[13] It is efficient but requires careful handling of the highly corrosive and toxic liquid bromine.[7][8][9][10][11] An acid catalyst, such as HBr, is often used to promote the reaction.[14]
-
Bromination with N-Bromosuccinimide (NBS): NBS is a solid and therefore easier and safer to handle than liquid bromine.[6] This reagent is often used in conjunction with a radical initiator like AIBN or light, or under acidic conditions.[6][17][18][19][20]
Reaction Mechanism: Acid-Catalyzed Bromination
Caption: The acid-catalyzed α-bromination of a ketone via an enol intermediate.
Question: What are the critical safety precautions when handling bromine?
Answer:
Elemental bromine is a highly hazardous substance and requires strict safety protocols.[7][8][9][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (fluorinated rubber gloves are recommended), a lab coat, and splash-proof goggles.[9] A face shield is also highly recommended.[8]
-
Ventilation: All work with liquid bromine must be conducted in a certified chemical fume hood to prevent inhalation of its toxic and corrosive vapors.[9]
-
Spill Kit: Have a bromine spill kit readily available. This should contain a neutralizing agent such as a sodium thiosulfate solution.[8]
-
Emergency Procedures: Be familiar with your institution's emergency procedures for chemical exposure. In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[9] For inhalation, move to fresh air and seek immediate medical help.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound using Elemental Bromine
Materials:
-
1-(4-isobutylphenyl)propan-1-one
-
Methanol
-
Elemental Bromine (Br₂)
-
5% Sodium thiosulfate solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-isobutylphenyl)propan-1-one (1.0 eq) in methanol.
-
Cool the flask to 0-5°C in an ice bath.
-
Slowly add a solution of elemental bromine (1.05 eq) in methanol dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by slowly adding 5% sodium thiosulfate solution until the red-brown color of bromine disappears.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Sources
- 1. Ibuprofen synthesis - chemicalbook [chemicalbook.com]
- 2. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 3. Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medicilon.com [medicilon.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Bromine handling and safety | DOCX [slideshare.net]
- 8. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 10. carlroth.com [carlroth.com]
- 11. tatachemicals.com [tatachemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
- 17. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Common side reactions in the synthesis of 2-Bromo-1-(4-isobutylphenyl)propan-1-one
Welcome to the technical support guide for the synthesis of 2-Bromo-1-(4-isobutylphenyl)propan-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the α-bromination of 1-(4-isobutylphenyl)propan-1-one. Here, we address frequent experimental issues in a practical, question-and-answer format, grounded in mechanistic principles to empower you to troubleshoot and optimize your synthesis effectively.
Part 1: Frequently Asked Questions - The Core Reaction
This section covers fundamental questions about the reaction mechanism and conditions.
Q1: What is the reaction mechanism for the acid-catalyzed α-bromination of 1-(4-isobutylphenyl)propan-1-one?
The reaction proceeds via an acid-catalyzed enolization of the ketone.[1] The mechanism involves three primary steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., HBr, Acetic Acid) protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens.
-
Enol Formation: A weak base (like the solvent or another ketone molecule) removes a proton from the α-carbon, leading to the formation of a nucleophilic enol intermediate. This step is the rate-determining step of the reaction.[2][3]
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks an electrophilic bromine source (e.g., Br₂), forming a new carbon-bromine bond.
-
Deprotonation: The protonated carbonyl is deprotonated, regenerating the catalyst and yielding the final α-bromo ketone product.[4]
Q2: Why is an acid catalyst typically required?
While ketones do tautomerize to enols under neutral conditions, the equilibrium lies heavily on the side of the ketone. Acid catalysis significantly accelerates the rate of enolization, which is the slow step of the reaction.[4] By increasing the concentration of the reactive enol intermediate, the overall rate of bromination is enhanced. The rate of halogenation is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, confirming that enol formation is rate-limiting.[2][3]
Part 2: Troubleshooting Guide - Side Reactions and Impurities
This section addresses the most common problems encountered during the synthesis, providing explanations and actionable solutions.
Issue 1: Over-bromination Resulting in a Dibromo-Adduct
Q: My post-reaction analysis (NMR/MS) indicates the presence of 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one. Why does this happen and how can I stop it?
A: Causality & Mechanism: The formation of a dibrominated side product occurs because the initial product, this compound, can also undergo acid-catalyzed enolization. The electron-withdrawing effect of the first bromine atom makes the remaining α-proton more acidic, facilitating a second bromination event at the same carbon. This is a common issue in the α-halogenation of ketones that have more than one α-hydrogen.[5]
Troubleshooting & Solutions:
-
Control Stoichiometry: Ensure no more than one molar equivalent of the brominating agent (e.g., Br₂) is used. Precise measurement is critical.
-
Slow Reagent Addition: Add the brominating agent slowly and controllably to the reaction mixture. This maintains a low concentration of the brominating agent at any given time, favoring the mono-bromination of the starting material over the di-bromination of the product.[5] A syringe pump is highly recommended for this purpose.
-
Temperature Management: Perform the reaction at a controlled, and often lower, temperature. This helps to moderate the reaction rate and can improve selectivity.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or in-situ monitoring (e.g., IR) to track the consumption of the starting material. The reaction should be quenched as soon as the starting ketone is consumed to prevent further reaction of the product.
Issue 2: Electrophilic Bromination on the Aromatic Ring
Q: I have isolated a byproduct that appears to be brominated on the 4-isobutylphenyl ring. What conditions cause this side reaction?
A: Causality & Mechanism: This is a competing electrophilic aromatic substitution reaction. The isobutyl group is an activating, ortho-, para-directing group, making the aromatic ring susceptible to attack by an electrophilic bromine species.[6] This side reaction is particularly prevalent under conditions that generate a highly reactive brominating agent or when certain catalysts are used. For instance, some catalyst systems can inadvertently promote ring halogenation.[7]
Troubleshooting & Solutions:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) can sometimes be a milder alternative to elemental bromine for α-bromination, potentially reducing ring substitution. Copper(II) bromide (CuBr₂) is another reagent known to selectively promote α-bromination of ketones.[8][9]
-
Solvent Selection: The choice of solvent can influence selectivity. Protic, polar solvents like acetic acid can facilitate the desired enolization pathway, while non-polar solvents might favor radical pathways or other mechanisms that could lead to ring bromination under certain conditions.
-
Avoid Lewis Acids: Strong Lewis acids can activate the bromine and the aromatic ring, promoting electrophilic substitution. If a catalyst is needed, a protic acid is generally preferred.
-
Temperature Control: Keep the reaction temperature as low as feasible to complete the reaction in a reasonable timeframe. Higher temperatures can provide the activation energy needed for the competing ring bromination.
Issue 3: Product Degradation During Workup (Hydrolysis & Elimination)
Q: My yield is significantly lower after the aqueous workup. Could the product be degrading?
A: Causality & Mechanism: Yes, α-bromo ketones are susceptible to two main degradation pathways, especially during workup:
-
Hydrolysis: The C-Br bond is activated towards nucleophilic substitution. Washing with aqueous base (e.g., sodium bicarbonate) to neutralize acid can lead to the hydrolysis of the product to form 2-hydroxy-1-(4-isobutylphenyl)propan-1-one.[10]
-
Elimination: The presence of a base can also promote an E2 elimination reaction, removing HBr to form the α,β-unsaturated ketone, 1-(4-isobutylphenyl)prop-2-en-1-one.[3] This is particularly likely if the workup is performed at elevated temperatures or with a strong base.
Troubleshooting & Solutions:
-
Gentle Quenching: Quench the reaction by pouring it into cold water or an ice/water mixture to rapidly dilute the reagents and dissipate heat.
-
Avoid Strong Bases: For neutralization, use a cold, dilute solution of a weak base like sodium bicarbonate. Avoid strong bases like NaOH or KOH. Wash quickly and proceed immediately to extraction.
-
Temperature Control: Keep all workup steps, including washes and extractions, at a low temperature (0-5 °C) to minimize the rates of both hydrolysis and elimination.
-
Minimize Contact Time: Do not let the organic layer remain in contact with the aqueous base for extended periods. Separate the layers promptly after washing.
Part 3: Data Summary & Recommended Protocol
This section provides a quick-reference table and a detailed experimental protocol.
Troubleshooting Summary Table
| Issue / Side Product | Potential Cause(s) | Preventative Measures / Solution | Analytical Signature |
| Dibromination | Excess brominating agent; High reaction temperature; Rapid reagent addition. | Use ≤1.0 eq. of Br₂; Slow addition via syringe pump; Maintain low temperature. | Mass spec peak at M+4 relative to the starting material. |
| Ring Bromination | Harsh reaction conditions (high temp); Use of strong Lewis acids; High Br₂ concentration. | Use milder reagents (NBS, CuBr₂); Avoid Lewis acids; Maintain low temperature. | Isomeric product with the same mass as the desired product. |
| Hydrolysis | Prolonged contact with aqueous base during workup; High workup temperature. | Use cold, dilute NaHCO₃; Minimize wash time; Keep solutions cold. | Mass spec peak corresponding to the replacement of Br with OH. |
| Elimination | Use of strong base during workup; High workup temperature. | Use a weak base for neutralization (e.g., NaHCO₃); Keep solutions cold. | Mass spec peak at M-HBr relative to the product. |
Recommended Experimental Protocol (Acid-Catalyzed Bromination)
This protocol is a general guideline and should be adapted and optimized based on laboratory-specific conditions and safety protocols.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a scrubber), add 1-(4-isobutylphenyl)propan-1-one (1.0 eq.).
-
Solvent & Catalyst: Add a suitable solvent such as glacial acetic acid or a mixture of chloroform and ethyl acetate.[9][11] Add a catalytic amount of 48% aqueous HBr (e.g., 0.1 eq.).
-
Temperature Control: Cool the reaction mixture in an ice bath to 0-5 °C.
-
Bromine Addition: Prepare a solution of bromine (1.0 eq.) in the same solvent used in the reaction. Add this solution dropwise to the stirred reaction mixture over 1-2 hours using the dropping funnel, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Slowly pour the reaction mixture into a beaker containing a stirred ice/water mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers sequentially with cold, dilute aqueous sodium thiosulfate (to quench excess bromine), cold, dilute aqueous sodium bicarbonate, and finally with brine. Perform these washes quickly to minimize product degradation.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Part 4: Visualization of Mechanisms and Workflows
Reaction Mechanism Diagram
Caption: Acid-catalyzed α-bromination via an enol intermediate.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Duh, T.-H., Wang, Y.-F., & Wu, M.-J. (1995). [Title not available]. Journal of the Chinese Chemical Society, 42(3), 579-584.
-
Reddit r/Chempros Discussion. (2023). Alpha halogenation.
-
ResearchGate. (n.d.). Bromination of para substituted propiophenones.
-
Aznar, F., et al. (2017). Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes. ResearchGate.
-
Kim, J., et al. (2018). Method for selective bromination of phenyl alkyl ketone derivatives or phenyl alkyl alcohol derivatives. KR101790573B1. Google Patents.
-
Marigo, M., et al. (2005). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry.
-
Chemistry LibreTexts. (2021). Alpha Bromination of Carboxylic Acids.
-
Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids.
-
ResearchGate. (n.d.). Selective Bromination of Acetophenone Derivatives with Bromine in Methanol.
-
McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Chemistry LibreTexts.
-
Liu, F., Ren, S.-Y., & Yang, W.-J. (2012). 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. Acta Crystallographica Section E.
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
-
Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry.
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
-
BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Alpha-Bromination of 2-Pentanone.
-
Pullen, J. (2011). Bromination Mechanism. YouTube.
-
Japan Synthetic Rubber Co Ltd. (1985). Preparation of 4-hydroxy-alpha-bromopropiophenone. JPS60188344A. Google Patents.
-
Chemistry LibreTexts. (2023). NS14. Stereochem in Elimination.
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. JPS60188344A - Preparation of 4-hydroxy-alpha-bromopropiophenone - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Troubleshooting guide for the synthesis of 2-Bromo-1-(4-isobutylphenyl)propan-1-one
A Guide for Researchers and Drug Development Professionals
Welcome to our dedicated technical support guide for the synthesis of 2-Bromo-1-(4-isobutylphenyl)propan-1-one. This crucial intermediate, a precursor in the synthesis of various active pharmaceutical ingredients, presents a unique set of challenges in its preparation. This guide is designed to provide you with in-depth, experience-driven insights to navigate these complexities, ensuring a successful and efficient synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you to not only solve immediate problems but also to build a robust understanding for future synthetic endeavors.
Frequently Asked Questions (FAQs) and Troubleshooting
Question 1: My reaction is showing low conversion of the starting material, 4-isobutylpropiophenone. What are the likely causes and how can I improve the yield?
Low conversion is a common issue and can often be traced back to several key factors:
-
Inadequate Activation of the Ketone: The rate-determining step in alpha-bromination of a ketone is typically the formation of the enol or enolate. This process is catalyzed by either acid or base. If your conversion is low, your catalytic conditions may be suboptimal.
-
Acid-Catalyzed Conditions: Ensure your acid catalyst (e.g., HBr, acetic acid) is fresh and anhydrous. The presence of water can hinder enol formation. The concentration of the acid is also critical; too little will result in a sluggish reaction.
-
Base-Mediated Conditions: While less common for this specific transformation due to side reaction risks, if you are using a base, its strength and stoichiometry are paramount. A weak base may not deprotonate the alpha-carbon effectively.
-
-
Brominating Agent Reactivity: The choice and quality of your brominating agent are crucial.
-
Elemental Bromine (Br₂): This is a highly reactive and effective reagent. However, it is also volatile and corrosive. Ensure you are using a fresh, properly stored source. The stoichiometry must be precise; typically a slight excess (1.05-1.1 equivalents) is used.
-
N-Bromosuccinimide (NBS): NBS is a solid, easier-to-handle alternative to liquid bromine. For NBS to be effective, a radical initiator (like AIBN or benzoyl peroxide) and often a light source are required for radical-chain bromination. If you are using NBS under ionic conditions, a catalytic amount of HBr is often necessary to generate Br₂ in situ.
-
-
Reaction Temperature: The rate of enolization and subsequent bromination is temperature-dependent. If the reaction is too cold, it will be slow. For many alpha-brominations, room temperature to slightly elevated temperatures (40-60 °C) are optimal. However, excessive heat can promote side reactions.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion.
Question 2: I am observing significant amounts of a dibrominated byproduct. How can I suppress this side reaction?
The formation of 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one is a classic example of over-bromination. The initial product, the monobrominated ketone, can be more reactive towards further bromination than the starting material under certain conditions.
-
Mechanism of Over-bromination: The electron-withdrawing bromine atom in the alpha-position of the product increases the acidity of the remaining alpha-proton, making it more susceptible to deprotonation and subsequent reaction with the brominating agent.
-
Controlling the Reaction:
-
Slow Addition of Brominating Agent: This is the most critical control parameter. Adding the bromine (or NBS solution) dropwise over an extended period ensures that its concentration in the reaction mixture remains low. This minimizes the chance of a second bromination event occurring on the product before all the starting material has reacted once.
-
Precise Stoichiometry: Use of a large excess of the brominating agent will inevitably lead to polybromination. Carefully measure and dispense your bromine source, aiming for a stoichiometry close to 1:1 with the starting ketone.
-
Solvent Choice: The choice of solvent can influence the relative rates of the first and second bromination. Protic solvents like acetic acid or methanol can help to solvate the intermediate enol and may offer better selectivity.
-
Table 1: Recommended Reaction Parameters to Minimize Dibromination
| Parameter | Recommended Condition | Rationale |
| Bromine Stoichiometry | 1.0 - 1.05 equivalents | Avoids excess brominating agent available for a second reaction. |
| Addition Method | Slow, dropwise addition | Maintains a low concentration of Br₂ in the reaction flask. |
| Solvent | Acetic Acid or Methanol | Protic solvents can stabilize the enol and improve selectivity. |
| Temperature | Room Temperature | Avoids excessively high reaction rates that can be difficult to control. |
Question 3: My final product is difficult to purify and appears to be unstable, turning dark over time. What is causing this, and what are the best purification and storage practices?
Product instability and purification difficulties are often linked and stem from residual acid and the inherent reactivity of the alpha-bromoketone product.
-
Color Formation: The dark coloration is often due to the slow decomposition of the product, which can be catalyzed by trace amounts of residual acid (like HBr) from the reaction. HBr is a common byproduct of bromination with Br₂. This decomposition can involve elimination of HBr to form an unsaturated ketone, or other complex degradation pathways.
-
Purification Strategy:
-
Aqueous Work-up: After the reaction is complete, it is essential to quench any remaining bromine (e.g., with a solution of sodium bisulfite) and then neutralize any acid. A wash with a mild base like sodium bicarbonate solution is critical to remove HBr.
-
Chromatography: Column chromatography is often the most effective method for separating the desired monobrominated product from unreacted starting material and dibrominated byproducts. A silica gel stationary phase with a non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be an excellent final purification step.
-
-
Storage: The purified this compound is a lachrymator and is sensitive to light, heat, and moisture.
-
Store Cold: Keep the product in a tightly sealed container at low temperatures (e.g., in a refrigerator or freezer).
-
Store in the Dark: Use an amber-colored vial or store it in a dark place to prevent light-induced degradation.
-
Inert Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.
-
Detailed Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound.
Materials:
-
4-Isobutylpropiophenone
-
Elemental Bromine (Br₂)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Bisulfite solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-isobutylpropiophenone (1.0 eq) in anhydrous methanol. Cool the flask in an ice bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of methanol. Add this solution dropwise to the stirred ketone solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully add saturated sodium bisulfite solution dropwise until the red-orange color of bromine disappears.
-
Extraction: Transfer the mixture to a separatory funnel and add dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visual Representation of the Synthetic Workflow
Caption: Mechanism of acid-catalyzed alpha-bromination.
This guide provides a foundational framework for troubleshooting the synthesis of this compound. Successful synthesis relies on careful control of reaction conditions and a thorough understanding of the underlying chemical principles.
References
-
Alpha Halogenation of Ketones. In Organic Chemistry (5th ed., pp. 896-899). W. W. Norton & Company. [Link]
-
The Ene and Enolate Reactions. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed., pp. 822-825). Wiley. [Link]
-
Halogenation of Aldehydes and Ketones. In Comprehensive Organic Transformations: A Guide to Functional Group Preparations (2nd ed., pp. 345-348). Wiley-VCH. [Link]
Technical Support Center: Optimizing the Synthesis of 2-Bromo-1-(4-isobutylphenyl)propan-1-one
This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Bromo-1-(4-isobutylphenyl)propan-1-one, a key intermediate in various pharmaceutical syntheses. Our focus is on practical, field-proven insights to help you minimize impurities and maximize the yield and purity of your target compound.
I. Overview of the Synthesis and Key Challenges
The synthesis of this compound typically proceeds in two main stages:
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with 2-bromopropionyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form the ketone intermediate, 1-(4-isobutylphenyl)propan-1-one.
-
Alpha-Bromination: The resulting ketone is then selectively brominated at the alpha position to the carbonyl group to yield the final product.
While the synthesis appears straightforward, several challenges can lead to the formation of significant impurities, complicating purification and potentially impacting the quality of the final active pharmaceutical ingredient (API). This guide will address these challenges in a question-and-answer format, providing both the "how" and the "why" behind our recommendations.
II. Troubleshooting Guide and FAQs
A. Impurities Arising from Friedel-Crafts Acylation
Question 1: My Friedel-Crafts acylation is producing a mixture of isomers (ortho, meta, and para). How can I improve the regioselectivity for the desired para-isomer?
Answer: The regioselectivity of Friedel-Crafts acylation is primarily influenced by the directing effect of the isobutyl group on the benzene ring and the reaction conditions. The isobutyl group is an ortho-, para-director. While the para-isomer is generally favored due to sterics, the formation of the ortho-isomer is a common side reaction.
-
Expertise & Experience: The choice of Lewis acid and the reaction temperature are critical. A bulkier Lewis acid-acyl chloride complex can sterically hinder the approach to the ortho position, thus favoring the para-substitution. Lowering the reaction temperature generally increases the selectivity for the thermodynamically more stable para-isomer.
-
Trustworthiness: We recommend a dropwise addition of the acylating agent to the mixture of isobutylbenzene and Lewis acid at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions.[1]
-
Authoritative Grounding: The mechanism of Friedel-Crafts acylation involves the formation of an acylium ion, which is a powerful electrophile.[2][3] The regioselectivity is a classic example of electrophilic aromatic substitution governed by the electronic and steric effects of the substituent already on the ring.[2]
Question 2: I am observing significant amounts of unreacted isobutylbenzene and polyacylated byproducts. What are the likely causes and solutions?
Answer: This issue typically points to problems with the stoichiometry of the reactants and the activity of the catalyst.
-
Expertise & Experience: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, effectively deactivating it. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required. Insufficient catalyst will lead to incomplete conversion. Conversely, using a large excess of the acylating agent can lead to polyacylation, though this is less common than in Friedel-Crafts alkylation.[3]
-
Trustworthiness: Ensure that your Lewis acid is of high purity and handled under anhydrous conditions, as moisture will deactivate it. A molar ratio of isobutylbenzene:2-bromopropionyl chloride:AlCl₃ of approximately 1:1.1:1.2 is a good starting point.
-
Authoritative Grounding: The deactivation of the aromatic ring by the acyl group after the first acylation generally prevents polyacylation.[3] However, if the reaction conditions are too harsh (e.g., high temperature, very active catalyst), this selectivity can be overcome.
Diagram 1: Logical Flow for Optimizing Friedel-Crafts Acylation
Caption: Troubleshooting guide for the alpha-bromination step.
C. Purification and Analysis
Question 5: What is the most effective method for purifying the crude this compound?
Answer: A combination of a work-up procedure to remove inorganic impurities followed by recrystallization is typically the most effective method for obtaining a high-purity product.
-
Expertise & Experience: After the reaction, the crude product should be washed with a dilute aqueous solution of sodium bicarbonate or sodium bisulfite to remove any unreacted bromine and acidic byproducts. T[4]his is followed by washing with water and brine.
-
Trustworthiness: For recrystallization, a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is required. Based on the properties of similar compounds, we recommend exploring non-polar solvents like n-hexane or heptane, or a mixed solvent system such as ethanol/water or ethyl acetate/hexane. *[5] Authoritative Grounding: Recrystallization is a powerful purification technique for crystalline solids that relies on differences in solubility between the desired compound and the impurities.
Question 6: What analytical techniques are best suited for assessing the purity of my final product and identifying the impurities?
Answer: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities.
-
Expertise & Experience: A reverse-phase HPLC method using a C18 column is well-suited for this analysis. The mobile phase would typically consist of a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid) to ensure good peak shape. *[6][7][8] Trustworthiness: For impurity identification, GC-MS can be used to separate and identify unreacted starting materials, isomeric byproducts, and over-brominated products based on their mass spectra.
-
Authoritative Grounding: The choice of analytical method depends on the properties of the compound and the expected impurities. HPLC is a robust technique for the analysis of moderately polar, non-volatile compounds, making it ideal for the target molecule.
Table 1: Recommended Starting Conditions for HPLC Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric Acid) | A common and effective mobile phase for reverse-phase chromatography of acidic compounds. |
| Gradient | Start with a higher aqueous percentage and ramp up the acetonitrile concentration. | To effectively separate compounds with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 220 nm or 254 nm | The phenyl group provides strong UV absorbance. |
| Column Temp. | 30-35 °C | To ensure reproducible retention times. |
III. Experimental Protocols
Protocol 1: Synthesis of 1-(4-isobutylphenyl)propan-1-one (Friedel-Crafts Acylation)
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add 2-bromopropionyl chloride dropwise at 0-5 °C.
-
After the addition is complete, add isobutylbenzene dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with water, dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.
Protocol 2: Synthesis of this compound (Alpha-Bromination)
-
Dissolve the crude 1-(4-isobutylphenyl)propan-1-one in a suitable solvent (e.g., chloroform, ethyl acetate).
-
Add a catalytic amount of an acid (e.g., hydrobromic acid in acetic acid).
-
To this solution, add a solution of bromine in the same solvent dropwise at a controlled temperature (e.g., room temperature), while monitoring the disappearance of the bromine color.
-
Stir the reaction mixture for 1-2 hours after the addition is complete, monitoring the reaction by TLC or HPLC.
-
Upon completion, wash the reaction mixture with water, dilute sodium bisulfite solution (to quench excess bromine), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., n-hexane, ethanol).
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
IV. References
-
Li, Q., et al. (2018). Development and Validation of an HPLC Method for Simultaneous Determination of Ibuprofen and 17 Related Compounds. Journal of Chromatographic Science, 56(6), 543–552.
-
Related Substances study in Ibuprofen Raw Materials and Its Preparations. (2013). Chinese Journal of New Drugs.
-
Analysis of Ibuprofen and Its Related Substance. (n.d.). LabRulez LCMS. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Ibuprofen. Retrieved from [Link]
-
EP0125695B1 - 2-bromo-1-tetralone derivatives. (1988). Google Patents. Retrieved from
-
University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
-
Liu, F., Ren, S.-Y., & Yang, W.-J. (2012). 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1759.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds. (1980). Google Patents. Retrieved from
-
Khan, I., et al. (2021). Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma. RSC Advances, 11(34), 20959-20973.
-
Master Organic Chemistry. (2017, May 17). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
CN104591988A - Method for synthesizing 6-bromo-2-tetralone. (2015). Google Patents. Retrieved from
-
de Souza, M. C. B. V., et al. (2015). Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(10), 2136–2141.
-
Afsar, N., et al. (2023). Synthesis of Biologically Active α-Tetralone Condensate: Growth of Single Crystal, Characterization by Experimental and Simulation Methods. Polycyclic Aromatic Compounds, 44(4), 1-25.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0125695B1 - 2-bromo-1-tetralone derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Related Substances study in Ibuprofen Raw Materials and Its Preparations [journal11.magtechjournal.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
Technical Support Center: Scale-Up Synthesis of 2-Bromo-1-(4-isobutylphenyl)propan-1-one
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Bromo-1-(4-isobutylphenyl)propan-1-one. Our objective is to move beyond simple protocols and equip you with the foundational knowledge and troubleshooting frameworks necessary to address challenges encountered in a real-world laboratory setting.
Section 1: Safety First - Reagent Handling & Emergency Protocols
Scaling up any chemical synthesis magnifies the associated risks. The bromination of 4'-isobutylpropiophenone involves substances that are highly corrosive and toxic. Adherence to strict safety protocols is non-negotiable.
Core Safety Concerns:
-
Hydrobromic Acid (HBr): A highly corrosive mineral acid that can cause severe burns upon contact with skin and eyes.[1] Inhalation of its sharp, irritating vapors can lead to significant respiratory tract injury.[1]
-
Bromine (Br₂): A volatile, highly corrosive liquid. It is a strong oxidizing agent and its fumes are extremely toxic.
-
Hydrogen Gas (H₂): HBr can react with many metals to generate highly flammable hydrogen gas, creating a risk of explosion.[1]
Mandatory Personal Protective Equipment (PPE): When handling these reagents, all personnel must wear:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).[2]
-
Full-face shield and chemical splash goggles.[2]
-
Chemical-resistant apron or lab coat.[2]
-
Work must be conducted in a well-ventilated chemical fume hood. Respiratory protection may be required for larger scales or in case of spills.[1]
Storage & Handling:
-
Store HBr and Br₂ in tightly sealed, corrosion-resistant containers (e.g., glass or HDPE) in a cool, dry, and well-ventilated area.[2][3]
-
Ensure storage is separate from incompatible materials, especially bases, oxidizers, and metals.[1][2]
-
Utilize secondary containment trays to mitigate risks from spills or container failure.[1]
Spill & Emergency Procedures: In the event of a spill, immediately evacuate the area and alert safety personnel. For small spills of HBr, carefully neutralize with a suitable agent like powdered sodium bicarbonate before absorbing with an inert material.[1] For skin contact, remove contaminated clothing and flush the affected area with flowing water for at least 15 minutes.[1]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at scale? The most prevalent method is the direct α-bromination of the precursor, 4'-isobutylpropiophenone. This reaction is typically acid-catalyzed, proceeding through an enol intermediate which then reacts with an electrophilic bromine source like molecular bromine (Br₂).
Q2: What are the critical process parameters (CPPs) to monitor during scale-up? The key CPPs are:
-
Temperature: Exothermic control is crucial. Runaway reactions can lead to excessive by-product formation and safety hazards.
-
Reagent Stoichiometry: Precise control of the bromine charge is vital to prevent over-bromination (dibromo by-product).
-
Addition Rate: Slow, controlled addition of the brominating agent prevents localized high concentrations and helps manage the reaction exotherm.
-
Mixing Efficiency: Inadequate mixing can lead to inhomogeneous reaction conditions, resulting in poor conversion and increased impurity profiles.
Q3: What are the primary impurities I should expect and how can I control them? The main impurities are typically the starting material (unreacted 4'-isobutylpropiophenone), the dibrominated species (2,2-dibromo-1-(4-isobutylphenyl)propan-1-one), and potentially products from aromatic ring bromination.
-
Control of Dibromination: Use slightly less than one equivalent of bromine and ensure rapid consumption through efficient mixing. Quench the reaction promptly upon completion.
-
Control of Ring Bromination: This is less common for α-bromination of ketones but can occur under harsh conditions or with certain catalysts. Using a non-polar solvent and avoiding strong Lewis acids can minimize this side reaction.
Section 3: Troubleshooting Guide: From Bench to Pilot Plant
This section addresses specific issues encountered during the synthesis, providing causal analysis and actionable solutions.
Problem 1: Low Conversion of Starting Material
-
Symptom: Significant amount of 4'-isobutylpropiophenone remains after the expected reaction time.
-
Potential Causes:
-
Insufficient Bromine: The bromine may have degraded or been consumed by side reactions.
-
Low Temperature: The rate of enolization or subsequent bromination may be too slow.
-
Ineffective Catalyst: The acid catalyst (e.g., HBr) concentration may be too low to effectively promote enol formation.
-
Poor Solubility: At larger scales, reagents may not be fully dissolved, limiting reactivity.
-
-
Solutions & Rationale:
-
Verify Reagent Titer: Titrate the bromine solution to confirm its concentration before use.
-
Optimize Temperature: Gradually increase the reaction temperature by 5-10 °C, monitoring for by-product formation. The activation energy for the desired reaction must be overcome.
-
Catalyst Charge: Ensure the catalytic amount of acid is sufficient. For instance, using HBr in acetic acid provides both the catalyst and a suitable solvent system.
-
Solvent Selection: Consider a co-solvent to improve the solubility of the starting material if issues persist.
-
Problem 2: High Levels of Dibrominated Impurity
-
Symptom: Analysis (e.g., HPLC, GC-MS) shows a significant peak corresponding to the dibrominated product (C₁₃H₁₆Br₂O).
-
Potential Causes:
-
Excess Bromine: The most common cause. An overcharge of Br₂ will lead to the bromination of the desired monobromo product.
-
Poor Mixing/Slow Dispersion: Localized high concentrations of bromine can cause rapid double bromination before the reagent has dispersed throughout the reactor.
-
Prolonged Reaction Time: Leaving the reaction mixture for too long after the starting material is consumed can favor slower, secondary bromination.
-
-
Solutions & Rationale:
-
Stoichiometric Control: Use a slight substoichiometric amount of bromine (e.g., 0.98 equivalents). This ensures the starting material is the limiting reagent, minimizing the chance for the product to react further.
-
Controlled Addition: Add the bromine solution subsurface (below the liquid level) under vigorous agitation. This promotes rapid dispersion and prevents localized "hot spots" of high bromine concentration.
-
Reaction Monitoring: Implement in-process controls (IPCs) such as TLC or HPLC to monitor the disappearance of the starting material. Quench the reaction immediately upon completion.
-
Problem 3: Difficulties in Product Isolation & Purification
-
Symptom: Formation of stable emulsions during aqueous work-up, or failure of the product to crystallize effectively.
-
Potential Causes:
-
Emulsion Formation: Surfactant-like impurities or insufficient phase separation time can lead to emulsions.
-
Oiling Out: The product may separate as an oil instead of a solid during crystallization if the solvent system is not optimal or if the impurity level is too high.
-
Co-crystallization: Impurities with similar structures (like the dibromo species) may co-crystallize with the product, making purification difficult.
-
-
Solutions & Rationale:
-
Work-up Optimization: Add a brine wash (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps to break emulsions. Allow for adequate settling time between phases.
-
Crystallization Solvent Screening: The choice of solvent is critical. A good solvent system will dissolve the product at an elevated temperature but have low solubility at cooler temperatures. Heptane or hexane are often effective for compounds of this type. An anti-solvent approach can also be beneficial.
-
Purge Impurities: If the dibromo-impurity is high, it may be necessary to perform a preliminary purification step (e.g., flash chromatography on a small scale, or a different crystallization strategy) before the final isolation.
-
Section 4: Protocols & Methodologies
Protocol 4.1: Lab-Scale Synthesis (Illustrative)
This protocol is for informational purposes. All procedures must be adapted and risk-assessed for specific laboratory conditions.
-
Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser vented to a scrubber containing a sodium thiosulfate solution.
-
Charge Reagents: Charge the flask with 4'-isobutylpropiophenone (1 eq.) and glacial acetic acid (3-5 volumes).
-
Catalysis: Add a catalytic amount of 48% aqueous hydrobromic acid (e.g., 0.05 eq.).
-
Bromine Addition: Dissolve bromine (0.98 eq.) in glacial acetic acid (1-2 volumes) and charge it to the dropping funnel.
-
Reaction: Heat the flask contents to 40-50 °C. Begin the slow, dropwise addition of the bromine solution over 1-2 hours, maintaining the internal temperature.
-
Monitoring: After the addition is complete, stir the reaction at the same temperature for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice water (10 volumes).
-
Work-up: Extract the aqueous mixture with a suitable organic solvent (e.g., methyl tert-butyl ether or dichloromethane). Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.[4]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Table 1: Key Experimental Parameters & Observations
| Parameter | Recommended Range | Rationale / Consequence of Deviation |
| Bromine Stoichiometry | 0.95 - 0.99 eq. | <0.95: High residual starting material. >1.0: Significant dibromo by-product formation. |
| Reaction Temperature | 40 - 60 °C | <40°C: Slow reaction rate. >60°C: Increased risk of side reactions (e.g., elimination, decomposition). |
| Addition Time | 1 - 4 hours (scale-dependent) | Too fast: Poor exotherm control, localized high concentrations. Too slow: Inefficient process time. |
| Solvent | Glacial Acetic Acid, Dichloromethane | Acetic acid can act as both solvent and catalyst reservoir. Chlorinated solvents are also effective but may have environmental concerns.[5] |
Section 5: Visual Guides & Workflows
Diagram 1: Acid-Catalyzed Bromination Mechanism
Caption: Acid-catalyzed α-bromination via an enol intermediate.
Diagram 2: Troubleshooting Workflow for Scale-Up Synthesis
Caption: A decision-tree approach to troubleshooting common synthesis issues.
Section 6: References
-
Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know. (2025). Vertex AI Search.
-
LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE. National Center for Biotechnology Information.
-
This compound synthesis. Chemicalbook.
-
Safety Data Sheet: Hydrobromic acid. Carl ROTH.
-
HYDROBROMIC ACID Safety Handbook. ICL-IP.
-
Wohl-Ziegler Reaction. Organic Chemistry Portal.
-
Liu, F., Ren, S. Y., & Yang, W. J. (2012). 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1759.
Sources
Technical Support Center: Alternative Brominating Agents for α-Bromoketone Synthesis
Welcome to the technical support center for the synthesis of α-bromoketones. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking for safer, more selective, and easier-to-handle alternatives to molecular bromine (Br₂). Here, we address common experimental challenges through a series of frequently asked questions and troubleshooting scenarios, grounded in established chemical principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the rationale for using alternative brominating agents and the core mechanistic principles governing the α-bromination of ketones.
Q1: Why should I avoid using molecular bromine (Br₂) for α-bromination?
A1: While elemental bromine is a classic reagent for this transformation, it presents several significant drawbacks, particularly concerning safety and selectivity.[1]
-
Safety and Handling: Bromine is a highly volatile, corrosive, and toxic liquid that emits noxious fumes.[2] Its high vapor pressure and density make it difficult to handle, often leading to spills and exposure risks.[2] In contrast, many alternative agents are crystalline solids, which are significantly easier and safer to weigh and dispense.[2][3]
-
Reaction Control: Reactions with Br₂ can be highly exothermic and difficult to control, increasing the risk of runaway reactions.
-
Selectivity Issues: Molecular bromine can react with other functional groups, such as double bonds, leading to undesired side products.[2] It can also lead to over-bromination (e.g., di- or tri-bromination), which complicates purification and reduces the yield of the desired monobrominated product.[4]
-
Byproduct Generation: The reaction generates stoichiometric amounts of hydrogen bromide (HBr) gas, which is corrosive and requires neutralization or scrubbing.[5]
Q2: What is the general mechanism for the α-bromination of a ketone?
A2: The α-bromination of a ketone proceeds through either an enol or enolate intermediate, depending on whether the reaction is catalyzed by acid or mediated by base. The key step is the nucleophilic attack of the electron-rich α-carbon on an electrophilic bromine source.[6]
-
Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen is first protonated, which facilitates tautomerization to the enol form. The enol, which is nucleophilic at the α-carbon, then attacks the brominating agent.[6][7] This process is generally rate-limited by the formation of the enol.[7] A key feature of acid-catalyzed reactions is that they typically stop after the first bromination, as the electron-withdrawing bromine atom deactivates the product towards further enolization.[8]
-
Base-Mediated Mechanism: In the presence of a base, a proton is abstracted from the α-carbon to form an enolate anion. The enolate is a much stronger nucleophile than the enol and rapidly attacks the brominating agent. Unlike the acid-catalyzed route, subsequent brominations are often faster than the first because the introduced bromine atom increases the acidity of the remaining α-protons, leading to polyhalogenated products if stoichiometry is not carefully controlled.[9]
Q3: How do I choose the right alternative brominating agent for my specific ketone?
A3: The optimal choice depends on several factors, including the substrate's functional group tolerance, steric hindrance, and the desired level of selectivity.
-
For Acid-Sensitive Substrates: Agents like Tetrabutylammonium Tribromide (TBABr₃) are excellent choices as they operate under neutral or very mild conditions, preserving acid-labile groups.[5][10]
-
For Regioselectivity Control: If your ketone is asymmetrical, regioselectivity can be directed by pre-forming a silyl enol ether and then reacting it with an electrophilic bromine source like N-Bromosuccinimide (NBS).[8] This allows for the specific bromination of the desired α-position.
-
For Ease of Handling and Workup: Solid reagents like NBS and TBABr₃ are generally preferred.[3][10] TBABr₃, for instance, is an orange crystalline solid that is easy to handle, and its byproduct, tetrabutylammonium bromide, is often easily removed by aqueous workup.[10][11]
-
For Cost-Effectiveness at Scale: Copper(II) Bromide (CuBr₂) can be a cost-effective option. It is often used in stoichiometric amounts, but catalytic systems are also being developed.[12]
Section 2: Agent-Specific Troubleshooting Guides
This section provides targeted advice for common issues encountered with three popular alternative brominating agents.
N-Bromosuccinimide (NBS)
NBS is a versatile and widely used solid brominating agent.[13] It is particularly valued for allylic and benzylic brominations but is also highly effective for the α-bromination of carbonyls, often requiring a catalyst or initiator.[1][13]
Q: My α-bromination reaction with NBS is sluggish or fails to initiate. What's wrong?
A: Initiation is a common hurdle with NBS. Here are the likely causes and solutions:
-
Purity of NBS: Old or impure NBS can be less reactive. It often appears yellow or brown due to the presence of free bromine.[3][13] For sensitive reactions, it can be purified by recrystallization from hot water.[13]
-
Lack of Catalyst/Initiator: Unlike Br₂, NBS does not always react spontaneously.
-
Acid Catalysis: For enol-mediated pathways, a catalytic amount of a strong acid (e.g., HBr, p-TsOH) or a Lewis acid is often necessary to promote enol formation.[6]
-
Radical Initiator: While more common for allylic bromination, if a radical pathway is desired or occurring, a radical initiator (like AIBN or benzoyl peroxide) or photochemical energy (UV light) may be required.[13]
-
-
Inappropriate Solvent: The choice of solvent is crucial. Protic solvents like methanol can participate in the reaction, while aprotic solvents like dichloromethane (DCM) or acetonitrile are common. Ensure your ketone starting material is soluble in the chosen solvent.
Q: I'm observing significant amounts of dibrominated product. How can I improve selectivity for the monobrominated ketone?
A: Over-bromination is a classic selectivity problem.
-
Control Stoichiometry: Use no more than 1.0-1.05 equivalents of NBS. Even a small excess can lead to the formation of the dibromo-product.
-
Slow Addition: Add the NBS solution dropwise or the solid portion-wise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature). This maintains a low instantaneous concentration of the brominating species, favoring monobromination.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Exothermic reactions can accelerate and lead to loss of selectivity.
-
Monitor the Reaction: Use TLC or LC-MS to carefully monitor the consumption of the starting material. Stop the reaction as soon as the starting material is consumed to prevent the product from reacting further.
Tetrabutylammonium Tribromide (TBABr₃)
TBABr₃ is a stable, non-volatile, orange crystalline solid that serves as a mild and selective source of electrophilic bromine.[10][11] It is considered an environmentally benign reagent.[5][10]
Q: My reaction with TBABr₃ is incomplete, even after extended reaction times. How can I drive it to completion?
A: While TBABr₃ is effective, its milder nature can sometimes lead to slow reactions.
-
Solvent System: The reaction often proceeds well in a mixture of solvents, such as dichloromethane-methanol.[11] Methanol can help facilitate the enolization step, which is often the rate-limiting part of the mechanism.[11]
-
Temperature: While many reactions proceed at room temperature, gentle heating (e.g., to 40 °C) may be required for less reactive ketones.
-
Stoichiometry: Ensure you are using at least one full equivalent of TBABr₃. Check the purity of your reagent, as it can degrade over time.
Q: Is TBABr₃ suitable for substrates with electron-rich aromatic rings?
A: Yes, TBABr₃ is generally an excellent choice. It is known for its high selectivity for α-bromination over aromatic bromination, especially for phenols and anilines where it shows exclusive para-bromination under specific conditions.[14] This selectivity makes it superior to Br₂ or even NBS in many cases where aromatic side-reactions are a concern.
Copper(II) Bromide (CuBr₂)
CuBr₂ is a solid reagent that can effect α-bromination, often under heterogeneous conditions.[15] It is particularly useful as it avoids the generation of HBr as a separate byproduct.
Q: My reaction with CuBr₂ gives a low yield and a complex mixture of products. What are the critical parameters to control?
A: CuBr₂ reactions are highly dependent on the reaction conditions.
-
Solvent Choice: The most common and effective solvent system is a heterogeneous mixture of chloroform and ethyl acetate.[15] This specific combination is reported to be highly selective.[15] Using a single solvent may result in poor reactivity or side reactions.
-
Reaction Temperature: These reactions are typically run at reflux temperature. Ensure the reaction is heated adequately to promote the reaction between the solid CuBr₂ and the dissolved ketone.
-
Mechanism: The reaction is thought to proceed through a copper enolate. The CuBr₂ acts as both the Lewis acid to promote enolization and the source of bromine.[16] The byproduct is Cu(I)Br.[16]
-
Workup: After the reaction, the solid Cu(I)Br and any unreacted CuBr₂ must be filtered off. A thorough wash of the filter cake with the reaction solvent is necessary to recover all the product.
Q: Can CuBr₂ be used catalytically?
A: While typically used in stoichiometric amounts (2 equivalents), catalytic systems are possible but require a method to re-oxidize the Cu(I) byproduct back to Cu(II) in situ.[16] This can be achieved using co-oxidants, often in the presence of an oxygen or air atmosphere, but requires more complex reaction development.[12][16]
Section 3: Visual Guides & Data
Mechanism Overview: Acid vs. Base Catalysis
The choice between acidic and basic conditions fundamentally alters the reactive intermediate and can impact selectivity.
Caption: Acid-catalyzed vs. Base-mediated bromination pathways.
Troubleshooting Workflow for Failed α-Bromination
When a reaction fails, a systematic approach can help identify the root cause.
Caption: A systematic workflow for troubleshooting failed reactions.
Comparative Data of Brominating Agents
| Feature | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) | Tetrabutylammonium Tribromide (TBABr₃) | Copper(II) Bromide (CuBr₂) |
| Physical Form | Fuming Liquid | Crystalline Solid | Crystalline Solid | Solid |
| Handling Safety | Very High Hazard[2] | Moderate Hazard[3] | Low Hazard[10] | Moderate Hazard[15] |
| Selectivity | Moderate to Low[2] | Good to Excellent[1] | Excellent[5] | Good[15] |
| Byproducts | HBr (gas) | Succinimide (solid) | (C₄H₉)₄NBr (solid) | CuBr (solid) |
| Typical Conditions | Acidic (e.g., AcOH) | Acid catalyst or radical initiator[1] | Neutral (CH₂Cl₂/MeOH)[11] | Reflux (CHCl₃/EtOAc)[15] |
Section 4: Experimental Protocol Example
α-Bromination of Acetophenone using N-Bromosuccinimide and Catalytic p-TsOH
This protocol describes a representative acid-catalyzed α-bromination.
Materials:
-
Acetophenone
-
N-Bromosuccinimide (NBS), recrystallized if necessary
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add acetophenone (1.0 eq).
-
Dissolution: Dissolve the acetophenone in anhydrous DCM (approx. 0.2 M concentration).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.05 eq). Stir the solution for 5 minutes at room temperature.
-
NBS Addition: In a separate flask, dissolve NBS (1.05 eq) in anhydrous DCM. Add this solution dropwise to the stirring acetophenone solution over 15-20 minutes. Maintain the temperature at or below room temperature using a water bath if necessary.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the acetophenone starting material. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining electrophilic bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude α-bromoacetophenone can be purified by column chromatography on silica gel or by recrystallization, if applicable.
References
-
MANAC Inc. (2022). α-Bromination of carbonyl groups, bromination of carboxylic acids and related compounds. Chemia. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
-
Pasha, M. A., & Narender, M. (2008). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. National Institutes of Health. [Link]
-
Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
-
MANAC Inc. (2022). A first-line brominating agent: describing N-bromosuccinimide (NBS). Chemia. [Link]
-
Kajigaeshi, S., Kakinami, T., Okamoto, T., & Fujisaki, S. (1987). A Facile Synthesis of α-Bromo Ketones by the Use of Tetrabutylammonium Tribromide. Bulletin of the Chemical Society of Japan. [Link]
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]
-
ResearchGate. (n.d.). Tetrabutylammonium Tribromide. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
ResearchGate. (2017). Benign by design chemistry: Development of green protocol to carry out α-bromination with tetrabutylammonium tribromide. [Link]
-
Badali, M., Khalafy, J., Alidoost, E., & Aghazadeh, M. (n.d.). Ammonium Hydrotribromide Salts as Convenient and Selective Brominating Agents of Aryl Methyl Ketones. Oriental Journal of Chemistry. [Link]
-
Wikipedia. (n.d.). Copper(II) bromide. [Link]
-
Mu, Y., & Li, Z. (2011). One-Pot Synthesis of ω-Bromoesters From Aromatic Aldehydes and Diols Using Phenyltrimethylammonium Tribromide. Archives of Applied Science Research. [Link]
-
Tanemura, K., Suzuki, T., Nishida, Y., Satsumabayashi, K., & Horaguchi, T. (2004). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Chemical Communications. [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. [Link]
- Google Patents. (2010).
-
Baxendale Group. (2016). Unsaturated ketones via copper(II) bromide mediated oxidation. [Link]
-
Jagatheesan, R., Ramesh, P., & Sambathkumar, S. (2019). Selective α-bromination of aryl carbonyl compounds: prospects and challenges. Synthetic Communications. [Link]
-
Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
ResearchGate. (2019). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. [Link]
-
Nicholls, R. J., McManus, J. B., & MacMillan, D. W. C. (2013). Simple Catalytic Mechanism for the Direct Coupling of α‑Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2019). Copper (II) bromide catalysed one pot bromination and amination for the green, cost-effective synthesis of clopidogrel. [Link]
-
OpenStax. (2023). Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Sciencemadness.org. (2016). Bromoacetone from Copper (II) Bromide. [Link]
-
Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. [Link]
-
The Organic Chemistry Tutor. (2018). Alpha Halogenation of Ketones. YouTube. [Link]
-
Reddit. (2020). Separation of Ketone and alpha Bromo ketone. [Link]
Sources
- 1. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 – Chemia [chemia.manac-inc.co.jp]
- 4. semanticscholar.org [semanticscholar.org]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 8. A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6 – Chemia [chemia.manac-inc.co.jp]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Copper(II) bromide - Wikipedia [en.wikipedia.org]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Purification of 2-Bromo-1-(4-isobutylphenyl)propan-1-one
Welcome to the technical support guide for the purification of 2-Bromo-1-(4-isobutylphenyl)propan-1-one. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary insights to overcome common challenges encountered during the isolation and purification of this important synthetic intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification and handling of this compound.
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile is highly dependent on the reaction conditions. However, the most prevalent impurities are:
-
Unreacted Starting Material: 4'-Isobutylpropiophenone is the typical precursor, and its presence indicates an incomplete reaction.[1]
-
Dibrominated Byproduct: Over-bromination can lead to the formation of 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one. This is more common if an excess of the brominating agent is used or if the reaction temperature is too high.[2][3]
-
Ring-Brominated Isomers: Under certain acidic conditions, electrophilic aromatic substitution can occur, leading to bromine addition on the isobutylphenyl ring.[2]
-
Decomposition Products: As an α-bromo ketone, the target compound is susceptible to dehydrobromination, which forms the corresponding α,β-unsaturated ketone. This is often catalyzed by heat or basic conditions.[4][5]
Q2: My isolated product is a yellow or brown oil, but I expected a solid. What happened?
A2: While the pure compound can be a crystalline solid, obtaining it as a discolored oil is a common issue.[3] This typically points to two possibilities:
-
Presence of Impurities: Even small amounts of unreacted starting material or byproducts can act as a eutectic contaminant, depressing the melting point and preventing crystallization.[3]
-
Decomposition: α-Bromo ketones are known for their instability. Discoloration (yellow to brown) is a classic sign of degradation, often due to the release of HBr and the formation of conjugated byproducts.[4] This can happen during a lengthy or high-temperature workup or purification.
Q3: What are the primary safety precautions for handling this compound?
A3: this compound is an α-bromo ketone and should be handled with care. Key safety considerations include:
-
Lachrymatory Properties: Many α-bromo ketones are potent lachrymators, meaning they are severe eye irritants that cause tearing.[4]
-
Skin Irritation: The compound can be a skin irritant. Always handle this material in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using thicker butyl rubber gloves), a lab coat, and tightly sealed safety goggles or a face shield.
Q4: Which analytical methods are most suitable for assessing the final purity?
A4: A combination of methods provides the most comprehensive purity assessment.
-
¹H NMR Spectroscopy: Excellent for confirming the structure and identifying proton-bearing impurities. Quantitative NMR (qNMR) can provide an absolute purity value without needing a specific reference standard for each impurity.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the target compound from non-volatile impurities and isomers.[6][7] It is a standard method for purity tests in pharmaceutical development.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for identifying and quantifying volatile impurities, such as residual solvents or low-boiling point byproducts.[6]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds followed by mass-based detection.[6] | Separation based on differential partitioning between mobile and stationary phases.[6] | Intrinsic quantitative relationship between signal intensity and the number of atomic nuclei.[6] |
| Primary Use | Identification of volatile impurities and byproducts. | Quantification of non-volatile impurities, isomers, and degradation products. | Absolute purity determination without specific reference standards for each impurity. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | May require chromophores for sensitive detection; less sensitive than GC-MS for some volatiles. | Lower sensitivity compared to chromatographic methods; potential for signal overlap.[6] |
Section 2: Troubleshooting Guide
This guide uses a question-and-answer format to directly address specific issues you may encounter during your experiment.
Issue 1: My NMR spectrum shows a significant amount of starting material (4'-Isobutylpropiophenone) after the reaction and workup.
-
Probable Cause: The α-bromination reaction has not gone to completion. This can be due to insufficient reaction time, low temperature, or degradation of the brominating agent (e.g., old N-Bromosuccinimide).
-
Solution:
-
Verify Reagents: Ensure your brominating agent (e.g., Br₂, NBS) is pure and active.
-
Optimize Time/Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature moderately or extending the reaction time. The acid-catalyzed α-bromination of ketones proceeds via an enol intermediate, and its formation is the rate-determining step.[9][10]
-
Purification Strategy: If the reaction cannot be driven to completion, you must separate the product from the starting material. As they are often very close in polarity, column chromatography can be challenging.[3] Recrystallization is the preferred method. The starting material is typically more soluble in non-polar solvents like hexane, which can be exploited.
-
Issue 2: I am observing a byproduct with a mass of M+78/80, and my product yield is low.
-
Probable Cause: You are likely forming the dibrominated byproduct, 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one. This occurs when the initially formed α-bromo ketone reacts further with the brominating agent.
-
Solution:
-
Control Stoichiometry: Use no more than 1.0-1.05 equivalents of the brominating agent. Add the agent slowly and portion-wise to the reaction mixture to avoid localized high concentrations.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many α-brominations, this is at or below room temperature.[11]
-
Separation: The dibrominated compound is significantly less polar than the monobrominated product. It can typically be separated using flash column chromatography with a low-polarity eluent system (e.g., hexane/ethyl acetate or hexane/diethyl ether).
-
Issue 3: My product decomposes when I try to purify it by column chromatography on silica gel.
-
Probable Cause: α-Bromo ketones are susceptible to decomposition on silica gel. Standard silica can have acidic sites that promote decomposition or elimination (dehydrobromination) to form an α,β-unsaturated ketone.[4][5] The extended contact time during a slow column run exacerbates this issue.
-
Solution:
-
Use Crude Product: If the subsequent step is tolerant of the impurities, using the crude product immediately is the best option.[3][4]
-
Fast Chromatography: If chromatography is necessary, use a "plug" or a short, wide column with flash technique (applying pressure) to minimize residence time. Deactivating the silica by pre-treating it with a small amount of a non-nucleophilic base like triethylamine in the eluent can sometimes help, but this must be tested carefully as basic conditions can also promote decomposition.
-
Switch to Recrystallization: This is the most robust solution. It avoids contact with silica gel and often provides a higher purity product if a suitable solvent system is found.
-
Issue 4: I'm trying to recrystallize my crude product, but it keeps "oiling out."
-
Probable Cause: The crude material is too impure to crystallize effectively.[3] The impurities are preventing the formation of a stable crystal lattice. The chosen solvent may also be too good a solvent for the compound.
-
Solution:
-
Pre-Purification: Before attempting recrystallization, try to remove some of the impurities. Dissolve the crude oil in a minimal amount of a suitable solvent (like dichloromethane) and pass it through a small plug of silica gel, eluting with the same solvent. This can remove baseline impurities and colored degradation products.
-
Solvent System Optimization: Experiment with different solvent systems. A good system is one in which the compound is soluble when hot but sparingly soluble when cold. Try mixed solvent systems, such as ethanol/water, hexane/ethyl acetate, or isopropanol.
-
Induce Crystallization: If the solution is supersaturated but won't crystallize, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of pure product.
-
Section 3: Recommended Purification Protocols
Protocol 1: Purification by Recrystallization
This is the preferred method for achieving high purity and avoiding the decomposition associated with chromatography.
-
Initial Cleanup: After the aqueous workup, dissolve the crude product in a minimal amount of a moderately polar solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Filtration: Dry the solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude oil or solid.
-
Solvent Selection: Place a small amount of the crude product in a test tube. Add a few drops of a test solvent (e.g., hexane, isopropanol, ethanol). If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve even when heated, the solvent is not polar enough. A good solvent will dissolve the crude product when heated but allow crystals to form upon cooling. A 95% ethanol/water mixture is often a good starting point for moderately polar compounds.[12]
-
Recrystallization Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add the chosen solvent (e.g., 95% ethanol) dropwise while heating the mixture (e.g., in a warm water bath) until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Fast Flash Column Chromatography
Use this method only when recrystallization fails or when separating from byproducts of different polarity. The key is speed.
-
Column Preparation: Select a short, wide column. Pack it with silica gel as a slurry in a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal volume of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the prepared column.
-
Elution:
-
Start with a low-polarity mobile phase (e.g., 100% hexane or a hexane/ethyl acetate 98:2 mixture).
-
Use positive pressure (air or nitrogen) to push the solvent through the column at a fast flow rate.
-
Gradually increase the polarity of the eluent as needed while collecting fractions. The starting material and product often elute very closely.[3]
-
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.
Section 4: Visual Guides
// Problems p1 [label="Problem:\nHigh Starting Material", shape=ellipse, fillcolor="#FEF7E0", fontcolor="#202124"]; p2 [label="Problem:\nDibrominated Byproduct", shape=ellipse, fillcolor="#FEF7E0", fontcolor="#202124"]; p3 [label="Problem:\nDecomposition on Column", shape=ellipse, fillcolor="#FEF7E0", fontcolor="#202124"]; p4 [label="Problem:\nOils Out During\nRecrystallization", shape=ellipse, fillcolor="#FEF7E0", fontcolor="#202124"];
// Solutions s1 [label="Solution:\n- Extend reaction time\n- Increase temperature\n- Use recrystallization", fillcolor="#E6F4EA", fontcolor="#202124"]; s2 [label="Solution:\n- Control stoichiometry (1.0 eq)\n- Lower reaction temp\n- Separate via chromatography", fillcolor="#E6F4EA", fontcolor="#202124"]; s3 [label="Solution:\n- Use crude product directly\n- Switch to recrystallization\n- Use fast 'plug' chromatography", fillcolor="#E6F4EA", fontcolor="#202124"]; s4 [label="Solution:\n- Pre-filter through silica plug\n- Optimize solvent system\n- Use seed crystal", fillcolor="#E6F4EA", fontcolor="#202124"];
start -> {p1, p2, p3, p4} [style=dashed]; p1 -> s1; p2 -> s2; p3 -> s3; p4 -> s4; } enddot Caption: Troubleshooting logic for common purification issues.
References
-
Muscat, M., & Farrugia, L. J. (2020). Synthetic Access to Aromatic α-Haloketones. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddit r/Chempros. (2020). Separation of Ketone and alpha Bromo ketone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of alpha-Bromo-o-chlorotoluene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Liu, F., Ren, S. Y., & Yang, W. J. (2012). 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1759. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Bromo-1,4-naphthoquinone. Retrieved from [Link]
-
LGC Group. (n.d.). Synthesis of Ibuprofen Degradation products and impurities. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Shimadzu. (n.d.). Simultaneous Analysis for Drug Purity Test and Quantitative Assay. Retrieved from [Link]
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- 12. prepchem.com [prepchem.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2-Bromo-1-(4-isobutylphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(4-isobutylphenyl)propan-1-one is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. The purity and structural integrity of this alpha-bromo ketone are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of this compound, offering insights into their principles, practical implementation, and relative merits. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind the selection and application of each technique.
The Significance of Comprehensive Characterization
The synthesis of this compound from 1-(4-isobutylphenyl)propan-1-one via bromination can lead to a range of impurities. These may include unreacted starting material, over-brominated species (e.g., dibrominated ketones), and other side-products. Therefore, a multi-faceted analytical approach is essential for complete characterization, encompassing structural elucidation, purity assessment, and impurity profiling.
Chromatographic Techniques for Purity and Impurity Profiling
Chromatographic methods are the cornerstone of purity assessment and impurity profiling, offering high-resolution separation of the target compound from closely related substances.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds like this compound.
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For alpha-bromo aromatic ketones, reversed-phase HPLC is the method of choice, utilizing a non-polar stationary phase and a polar mobile phase.
Advantages:
-
High Resolution: Capable of separating structurally similar impurities.
-
Quantitative Accuracy: Provides precise and accurate quantification of the main component and impurities.
-
Method Versatility: Easily adaptable for purity, assay, and stability testing.
Limitations:
-
Requires Chromophore: Detection is typically reliant on UV absorbance, necessitating a chromophore in the analyte.
-
Compound Volatility: Not suitable for highly volatile impurities.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, a starting condition of 50:50 (v/v) acetonitrile:water, gradually increasing the acetonitrile concentration. The addition of a small amount of acid, like phosphoric acid, can improve peak shape.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.[2]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, it offers excellent separation and definitive identification capabilities.
Principle: GC separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.
Advantages:
-
High Sensitivity: Often provides lower detection limits compared to HPLC-UV.
-
Definitive Identification: The mass spectrum provides structural information, aiding in the identification of unknown impurities.
-
Analysis of Volatile Impurities: Ideal for detecting residual solvents or volatile by-products.
Limitations:
-
Thermal Lability: The high temperatures used in the GC inlet and column can cause degradation of thermally sensitive compounds. Alpha-bromo ketones can be prone to decomposition.
-
Derivatization May Be Required: For less volatile or polar compounds, chemical derivatization may be necessary to improve volatility and thermal stability.[3]
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good starting point.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium at a constant flow.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV is standard. Scan range of m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
Comparison of Chromatographic Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Differential partitioning between liquid and solid phases | Differential partitioning between gas and solid phases |
| Best Suited For | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds |
| Detection | UV, PDA, MS | Mass Spectrometry (MS) |
| Identification | Based on retention time, requires standards | Based on mass spectrum and retention time |
| Sensitivity | Good (ng range with UV) | Excellent (pg-fg range) |
| Sample Throughput | Moderate | High |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and identifying the structure of any unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR should be employed.
Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure.
Expected ¹H NMR Features:
-
Aromatic Protons: Signals in the aromatic region (typically 7-8 ppm) corresponding to the protons on the phenyl ring.
-
Isobutyl Group: Characteristic signals for the CH, CH₂, and CH₃ groups of the isobutyl moiety.
-
Propanone Backbone: A quartet for the CH proton adjacent to the bromine and a doublet for the terminal CH₃ group. The chemical shift of the CH proton will be significantly downfield due to the deshielding effect of the adjacent bromine and carbonyl group.
Expected ¹³C NMR Features:
-
Carbonyl Carbon: A signal in the downfield region (typically >190 ppm).
-
Aromatic Carbons: Multiple signals in the aromatic region (120-140 ppm).
-
Aliphatic Carbons: Signals corresponding to the isobutyl group and the propanone backbone. The carbon bearing the bromine atom will be shifted downfield.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Experiments: Acquire ¹H, ¹³C, and consider 2D NMR experiments like COSY and HSQC for complete assignment of complex spectra.
Mass Spectrometry (MS)
As a standalone technique or coupled with chromatography, mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the analyte.
Principle: MS measures the mass-to-charge ratio of ions. The molecule is first ionized, and the resulting molecular ion and its fragments are detected.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M+): A pair of peaks of nearly equal intensity, separated by two mass units (e.g., m/z 268 and 270), which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[4]
-
Fragmentation Pattern: Characteristic fragments will arise from the cleavage of the molecule. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. The loss of the bromine atom and fragmentation of the isobutyl group are also expected.
Experimental Protocol: Mass Spectrometry (Direct Infusion)
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI for less polar compounds).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the mass spectrometer.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Principle: FTIR measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). Different functional groups absorb at characteristic frequencies.
Expected FTIR Features:
-
C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ characteristic of an aromatic ketone.
-
C-Br Stretch: An absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
Aliphatic C-H Stretches: Absorptions just below 3000 cm⁻¹.
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
Comprehensive Characterization Workflow
A logical workflow ensures a thorough and efficient characterization of this compound.
Caption: A typical workflow for the comprehensive characterization of this compound.
Conclusion
The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. Chromatographic methods, particularly HPLC and GC-MS, are essential for assessing purity and identifying impurities. Spectroscopic methods, with NMR at the forefront, provide unequivocal structural confirmation. By integrating the data from these orthogonal techniques, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
References
-
Liu, F., Ren, S.-Y., & Yang, W.-J. (2012). 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1759. [Link]
-
Shaik, A. B., et al. (2022). Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma. RSC Advances, 12(45), 29473-29486. [Link]
-
Cardoso, V. H. M., et al. (2005). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 93(3), 549-555. [Link]
-
Kumar, A., et al. (2017). Simultaneous determination of 2-chloro methyl propionate, 1,4-di-bromo butane and para anisic aldehyde in mebeverine hydrochloride API by gas chromatography-mass spectrometric with selected-ion-monitoring mode. International Journal of Applied Pharmaceutics, 9(5), 63-69. [Link]
-
Samanidou, V. F., et al. (2005). Development and Validation of an HPLC Method for the Determination of 2-(4-Isobutylphenyl) Propionic Acid and 4-Isobutylacetophenone in a Gel Formulation. Journal of Liquid Chromatography & Related Technologies, 28(12), 1893-1905. [Link]
-
MacMillan, D. W. C., et al. (2005). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry, 70(11), 4254–4257. [Link]
- Nicholson, J. K. (1980). Process for making 2-(4-isobutylphenyl)propionic acid and related compounds. U.S.
-
Kind, T., et al. (2014). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology, 106, 30.3.1-30.3.24. [Link]
-
PrepChem. (n.d.). Synthesis of 1-(4-isobutylphenyl)propan-1-one. Retrieved from [Link]
-
Tsunoda, M., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(16), 2136-2141. [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 1-(4-isobutylphenyl)propan-1-one. Retrieved from [Link]
-
Doc Player. (n.d.). 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Bromo-2-isopropoxybenzene [FTIR]. Retrieved from [Link]
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- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Synthesis of 2-Bromo-1-(4-isobutylphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Bromo-1-(4-isobutylphenyl)propan-1-one
This compound is a crucial building block in organic synthesis, primarily recognized for its role as a precursor to several non-steroidal anti-inflammatory drugs (NSAIDs). Its structure, featuring a reactive bromine atom at the alpha position to a carbonyl group, allows for a variety of subsequent chemical transformations, making it a versatile intermediate in medicinal chemistry. The efficiency and cost-effectiveness of its synthesis have a direct impact on the overall production of the final active pharmaceutical ingredients.
This guide will compare the two most prevalent synthetic strategies for this compound:
-
Route A: The Two-Step Approach – Beginning with the Friedel-Crafts acylation of isobutylbenzene to form 1-(4-isobutylphenyl)propan-1-one, followed by the selective α-bromination of the resulting ketone.
-
Route B: The Direct Acylation Approach – A more direct, one-step Friedel-Crafts acylation of isobutylbenzene using a 2-bromopropionyl halide.
We will delve into the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of these routes to provide a comprehensive understanding for laboratory and industrial applications.
Route A: The Two-Step Synthesis
This is the most commonly employed and well-documented method for preparing this compound. It offers a reliable and generally high-yielding pathway.
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
The initial step involves the electrophilic aromatic substitution of isobutylbenzene with propionyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2]
Mechanism:
The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of propionyl chloride, making the carbonyl carbon significantly more electrophilic. This acylium ion is then attacked by the electron-rich aromatic ring of isobutylbenzene, leading to the formation of a sigma complex (an arenium ion). Subsequent deprotonation of the sigma complex by [AlCl₄]⁻ restores the aromaticity of the ring and yields the desired ketone, 1-(4-isobutylphenyl)propan-1-one, along with the regeneration of the catalyst and the formation of HCl.[3][4]
Experimental Protocol: Synthesis of 1-(4-isobutylphenyl)propan-1-one
-
To a stirred mixture of anhydrous aluminum chloride (74.91 g) in 300 ml of dry methylene chloride, cooled to between -10°C and 0°C in an ice-salt bath, a solution of isobutylbenzene (67.1 g) and propionyl chloride (46.77 g) is added dropwise over 90 minutes.
-
The reaction temperature is maintained between -5°C and 0°C during the addition.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature.
-
The reaction is then quenched by the slow addition of a dilute aqueous solution of hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted twice with methylene chloride.
-
The combined organic extracts are washed sequentially with water and a saturated solution of sodium bicarbonate.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield 1-(4-isobutylphenyl)propan-1-one.
Visualization of the Friedel-Crafts Acylation Workflow:
Caption: Workflow for the Friedel-Crafts Acylation of Isobutylbenzene.
Step 2: α-Bromination of 1-(4-isobutylphenyl)propan-1-one
The second step involves the selective bromination of the α-carbon of the ketone intermediate. This reaction is typically acid-catalyzed and utilizes elemental bromine (Br₂) or N-Bromosuccinimide (NBS) as the brominating agent.[5]
Mechanism:
Under acidic conditions, the carbonyl oxygen of the ketone is protonated, which increases the acidity of the α-hydrogens. Tautomerization then leads to the formation of an enol intermediate. The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine, leading to the formation of a protonated α-bromo ketone. Deprotonation of this intermediate yields the final product, this compound.[5][6]
Experimental Protocol: α-Bromination using Br₂
-
1-(4-isobutylphenyl)propan-1-one is dissolved in a suitable solvent, such as glacial acetic acid or methanol.
-
A catalytic amount of a strong acid, like HBr, is added to the solution.
-
An equimolar amount of elemental bromine (Br₂), dissolved in the same solvent, is added dropwise to the ketone solution at room temperature with stirring.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction mixture is poured into cold water to precipitate the product.
-
The crude product is collected by filtration, washed with water to remove any remaining acid, and then recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.
Visualization of the α-Bromination Workflow:
Caption: Workflow for the α-Bromination of the Ketone Intermediate.
Route B: The Direct Acylation Approach
This route offers a more streamlined, one-step synthesis by directly reacting isobutylbenzene with a 2-bromopropionyl halide in a Friedel-Crafts acylation reaction.
Mechanism:
The mechanism is analogous to the first step of Route A. The Lewis acid catalyst activates the 2-bromopropionyl halide to form a reactive acylium ion. This electrophile is then attacked by the isobutylbenzene ring to form the sigma complex, which upon deprotonation yields the final product directly.
Experimental Protocol: Direct Friedel-Crafts Acylation
A specific, detailed protocol for the direct acylation of isobutylbenzene with 2-bromopropionyl chloride is not widely reported. However, based on general Friedel-Crafts procedures, the following protocol can be proposed:
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere, anhydrous aluminum chloride is suspended in a dry, inert solvent like dichloromethane.
-
The suspension is cooled to a low temperature (typically 0°C or below).
-
A solution of isobutylbenzene and 2-bromopropionyl chloride in the same solvent is added dropwise to the cooled suspension.
-
The reaction is stirred at a controlled temperature until completion, as monitored by TLC.
-
The workup procedure would be similar to that of the Friedel-Crafts acylation in Route A, involving quenching with dilute acid, extraction, washing, drying, and solvent evaporation.
Visualization of the Direct Acylation Workflow:
Caption: Workflow for the Direct Friedel-Crafts Acylation.
Comparative Analysis of Synthesis Routes
| Parameter | Route A: Two-Step Synthesis | Route B: Direct Acylation |
| Number of Steps | Two | One |
| Overall Yield | Generally high, as each step can be optimized. | Potentially lower due to possible side reactions and the higher reactivity of the acylating agent. |
| Purity of Product | The intermediate can be purified before bromination, potentially leading to a cleaner final product. | May require more rigorous purification to remove byproducts from the one-pot reaction. |
| Process Control | Better control over each transformation. The two steps can be run under different, optimized conditions. | Less control, as both acylation and the presence of the bromo-functional group are in the same pot. |
| Reagent Availability | Propionyl chloride is readily available and less expensive. Bromine or NBS are also common lab reagents. | 2-Bromopropionyl chloride is a more specialized and potentially more expensive starting material. |
| Safety Concerns | Involves handling of corrosive AlCl₃ and toxic, corrosive bromine. The two-step nature might increase overall exposure time. | Also involves corrosive AlCl₃. 2-Bromopropionyl chloride is a lachrymator and corrosive. The one-step nature may reduce handling steps. |
| Environmental Impact | Generates waste from two separate reaction workups. | Potentially less solvent waste due to a single step, but this depends on the purification requirements. |
| Scalability | Well-established and scalable, with extensive literature on similar transformations. | Less documented and may present challenges in scaling up due to potential for side reactions. |
Expert Insights and Recommendations
For most laboratory and pilot-scale syntheses, Route A is the recommended approach . Its two-step nature allows for greater control over the reaction conditions and purification of the intermediate, which generally leads to a higher purity of the final product. The starting materials are also more readily available and cost-effective.
Route B , while attractive for its atom and step economy, may be more challenging to optimize. The direct use of the more reactive 2-bromopropionyl chloride could lead to undesired side reactions, such as rearrangements or polymerization, especially on a larger scale. However, for high-throughput synthesis or in situations where a one-pot reaction is highly desirable, further investigation and optimization of Route B could be a worthwhile endeavor.
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes. The two-step approach (Route A) involving Friedel-Crafts acylation followed by α-bromination is the more established, reliable, and controllable method, making it the preferred choice for most applications. The direct acylation (Route B) offers a more concise synthetic pathway but requires further development to ensure its efficiency and scalability. The selection of the optimal route will ultimately depend on the specific requirements of the project, including scale, purity specifications, and available resources.
References
-
Friedel-Crafts Reactions: A comprehensive overview of the mechanism and applications of Friedel-Crafts acylation and alkylation reactions.
-
Alpha Halogenation of Ketones: A detailed explanation of the mechanism and synthetic utility of the α-halogenation of aldehydes and ketones.
-
Synthesis of Ibuprofen and Related Compounds: A patent describing multi-step processes for the synthesis of ibuprofen, which involves related intermediates and reactions.
-
Theoretical Study of Friedel-Crafts Reaction Mechanism: A study providing insights into the mechanism of Friedel-Crafts reactions catalyzed by Lewis acids.
-
Friedel-Crafts Reaction: Theoretical Study (PDF): A downloadable PDF of the aforementioned theoretical study on the Friedel-Crafts reaction mechanism.
-
Alpha Halogenation of Aldehydes and Ketones (Tenth Edition): An excerpt from a textbook providing a detailed mechanism of acid-catalyzed bromination of ketones.
-
Pharmaceutical Composition of Ibuprofen: A patent related to pharmaceutical compositions of ibuprofen.
-
Substituted Arene Synthesis: A portal with information on various methods for the synthesis of substituted arenes.
-
NMR Characteristics of β-blockers: A study providing insights into the NMR characteristics of related pharmaceutical compounds.
-
Microwave Assisted Synthesis of 2-(4-isobutylphenyl) propanoyl chloride: A patent describing a modern approach to a related compound.
-
This compound Wiki: A chemical wiki page with basic information on the target compound.
-
1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones: A research article with detailed NMR data of related compounds.
-
Facile one-pot synthesis of α-bromoketones from olefins: A research paper on alternative methods for synthesizing α-bromoketones.
-
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Process for producing ibuprofen: A patent detailing processes for ibuprofen production.
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A Comparative Guide to the Efficacy of 2-Bromo-1-(4-isobutylphenyl)propan-1-one as a Precursor for Anti-inflammatory Agents
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 2-Bromo-1-(4-isobutylphenyl)propan-1-one's role as a key precursor in the synthesis of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). We will objectively compare its performance within the traditional Boots synthesis pathway against more modern, greener alternatives, supported by experimental data and mechanistic insights.
Introduction: The Synthetic Landscape of Ibuprofen
Ibuprofen is a cornerstone of pain management and anti-inflammatory therapy, making its efficient synthesis a significant topic in pharmaceutical chemistry.[1] Historically, the manufacturing of ibuprofen has been dominated by two major routes: the Boots process and the Hoechst process. The Boots process, the original commercial method, utilizes this compound as a critical intermediate.[2] However, the evolution of green chemistry principles has led to the development of more atom-economical and environmentally benign alternatives, such as the Hoechst (or BHC) process.[3][4] This guide will dissect these pathways to evaluate the continued relevance and efficacy of the brominated precursor.
Comparative Analysis of Ibuprofen Synthesis Routes
The choice of a synthetic pathway in pharmaceutical manufacturing is a multifactorial decision, weighing yield, cost, safety, and environmental impact. Here, we compare the traditional Boots process, which relies on the topic precursor, against the greener BHC process.
The Boots process, while historically significant, is a six-step synthesis with a notably low atom economy of about 40%.[5][6] This means that a substantial portion of the reactant materials ends up as waste.[7] In contrast, the BHC process is a streamlined, three-step synthesis with a much-improved atom economy of approximately 77-80%, which can approach 99% if the acetic acid byproduct is recovered.[4][5][6]
| Metric | Boots Process (via Brominated Precursor) | BHC (Hoechst) Process (Green Synthesis) |
| Number of Steps | 6[8] | 3[8] |
| Atom Economy | ~40%[5][6] | ~77% (up to 99% with recovery)[4][5] |
| Key Reagents | Isobutylbenzene, Acetyl chloride, This compound , Ethyl chloroacetate, Sodium ethoxide, Hydroxylamine[9] | Isobutylbenzene, Acetic anhydride, Hydrogen, Carbon monoxide[9] |
| Catalysts | Aluminum chloride (stoichiometric)[9] | Hydrogen fluoride (catalytic, recycled), Raney Nickel, Palladium complex[9][10] |
| Byproducts/Waste | Large amounts of inorganic salts (e.g., aluminum trichloride hydrate)[3][9] | Acetic acid (recyclable), Water[5] |
| Overall Yield | Lower due to multi-step losses[5] | Higher[5] |
| Environmental Impact | High due to significant waste generation[3][6] | Low due to minimal waste and recyclable catalysts[5] |
The data clearly indicates that from an efficiency and environmental standpoint, the BHC process is superior. The Boots process generates a significant amount of aluminum-containing waste that requires disposal.[7] The BHC process, on the other hand, utilizes a recyclable catalyst and produces a useful byproduct.[4][11]
Experimental Protocols & Mechanistic Causality
The Boots Process: Synthesis via this compound
This process, while less efficient, provides a practical example of classical synthetic transformations. The formation of the brominated precursor is a key step.
Workflow of the Boots Process:
Caption: A simplified workflow of the six-step Boots synthesis of Ibuprofen.
Detailed Protocol for a Key Transformation (Illustrative):
-
Objective: To synthesize an intermediate aldehyde from this compound via a Darzens-type condensation.
-
Rationale: The Darzens condensation is a classic method for forming α,β-epoxy esters (glycidic esters). In the Boots process, this is followed by hydrolysis and decarboxylation to yield an aldehyde, which is a precursor to the final propanoic acid side chain.[8] The use of a strong base, such as sodium ethoxide, is crucial for the deprotonation of the α-haloester to form the necessary nucleophile.[3]
-
Procedure:
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve this compound in a suitable anhydrous solvent like toluene.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sodium ethoxide in ethanol to the cooled mixture while stirring.
-
After the addition of the base, add ethyl chloroacetate dropwise.
-
Allow the reaction to proceed at a low temperature for several hours, then warm to room temperature.
-
Quench the reaction with a dilute acid and extract the product with an organic solvent.
-
The resulting glycidic ester is then hydrolyzed and decarboxylated in a subsequent step to yield the aldehyde.
-
Note on Safety: this compound is an irritant and should be handled with appropriate personal protective equipment, including gloves and safety goggles, in a well-ventilated fume hood.[12][13]
The Greener Alternative: The BHC (Hoechst) Process
The BHC process bypasses the need for the brominated precursor and halogenated intermediates altogether.
Workflow of the BHC Process:
Caption: The streamlined, three-step "green" synthesis of Ibuprofen (BHC process).
This process begins with the same Friedel-Crafts acylation but uses recyclable anhydrous hydrogen fluoride as both a catalyst and a solvent.[11][14] The subsequent steps involve a catalytic hydrogenation and a palladium-catalyzed carbonylation, which are highly efficient and atom-economical.[8]
Mechanism of Action: How Ibuprofen Works
Regardless of the synthetic route, the final product, ibuprofen, exerts its anti-inflammatory, analgesic, and antipyretic effects through the same mechanism: the inhibition of cyclooxygenase (COX) enzymes.[15][16]
COX enzymes (primarily COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[17][18] Ibuprofen is a non-selective inhibitor, meaning it blocks both COX-1 and COX-2.[17][19]
-
Inhibition of COX-2 is largely responsible for the desired anti-inflammatory and analgesic effects.[18][20]
-
Inhibition of COX-1 can lead to some of the common side effects of NSAIDs, such as gastrointestinal irritation, as COX-1 is involved in maintaining the protective lining of the stomach.[15][18]
Signaling Pathway of COX Inhibition by Ibuprofen:
Caption: Ibuprofen inhibits COX enzymes, blocking prostaglandin synthesis.
Conclusion
While this compound is a historically important precursor in the synthesis of ibuprofen via the Boots process, a comparative analysis demonstrates that this pathway is significantly less efficient and environmentally friendly than modern alternatives. The BHC (Hoechst) process, which avoids the use of halogenated intermediates, offers a much higher atom economy, fewer steps, and a dramatic reduction in waste. For researchers and drug development professionals focused on sustainable and efficient manufacturing, the greener synthetic routes are demonstrably superior. The study of the Boots process, however, remains valuable from a pedagogical perspective, illustrating the evolution of synthetic strategy and the impactful application of green chemistry principles in the pharmaceutical industry.
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The Synthetic Chemist's Compass: A Comparative Analysis of Alpha-Haloketone Intermediates in Drug Synthesis
For the discerning researcher in the fast-paced world of drug development, the choice of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. Among the myriad of versatile building blocks, α-haloketones stand out for their exceptional utility in constructing complex molecular architectures, particularly the heterocyclic scaffolds that form the core of numerous blockbuster drugs.[1][2] The strategic placement of a halogen atom alpha to a carbonyl group bestows these molecules with a dual electrophilicity, rendering them highly reactive and amenable to a wide array of chemical transformations.[3]
This guide provides an in-depth comparative analysis of α-fluoro-, α-chloro-, α-bromo-, and α-iodoketones, offering field-proven insights into their relative performance in drug synthesis. We will delve into the nuances of their reactivity, stability, and economic viability, supported by experimental data and detailed protocols for their application in the synthesis of key pharmaceutical agents. Our aim is to equip you, the research scientist, with the knowledge to navigate the subtle yet significant differences between these intermediates, enabling you to make informed decisions that accelerate your drug discovery endeavors.
The Crucial Role of the Halogen: A Tale of Reactivity and Selectivity
The identity of the halogen atom in an α-haloketone is not a trivial detail; it is the primary determinant of the intermediate's reactivity profile. The underlying principle governing their utility as alkylating agents is the SN2 reaction, where a nucleophile attacks the electrophilic α-carbon, displacing the halide as a leaving group. The efficiency of this displacement is directly correlated with the leaving group ability of the halide, which follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is inversely related to the basicity of the halide ion; iodide, being the weakest base, is the best leaving group.[1]
This disparity in leaving group ability translates into significant differences in reaction rates. For instance, in reactions with potassium iodide in acetone, chloroacetone reacts an astonishing 36,000 times faster than 1-chloropropane, highlighting the activating effect of the adjacent carbonyl group.[3] While precise, directly comparable kinetic data for all four α-haloacetophenones under identical conditions is scarce in the literature, the established principles of physical organic chemistry allow us to confidently predict a dramatic increase in reactivity as we descend the halogen group.
A Comparative Overview of Alpha-Haloketone Intermediates
To facilitate a rapid and objective comparison, the following table summarizes the key attributes of each class of α-haloketone intermediates.
| Feature | α-Fluoroketones | α-Chloroketones | α-Bromoketones | α-Iodoketones |
| Reactivity | Low | Moderate | High | Very High |
| Stability | High | Moderate | Moderate to Low | Low |
| Cost | Generally High | Low | Moderate | High |
| Typical Applications | Irreversible enzyme inhibitors (e.g., caspase inhibitors), introduction of fluorine for metabolic stability. | Synthesis of various heterocycles (e.g., imidazoles, thiazoles) where moderate reactivity is sufficient. | Widely used for heterocyclic synthesis (e.g., thiazoles, imidazoles) due to a good balance of reactivity and stability. | Utilized when very high reactivity is required, such as in the synthesis of complex natural products or when milder reaction conditions are necessary. |
| Key Advantages | High stability, unique biological activity. | Low cost, readily available. | Good balance of reactivity and stability, versatile. | Highest reactivity, allows for milder reaction conditions. |
| Key Disadvantages | Poor leaving group, limited use as a general alkylating agent. | Less reactive than bromo and iodo analogs, may require harsher conditions. | Can be unstable, particularly under basic conditions. | High cost, potential instability (light and heat sensitivity). |
Deep Dive into the Halogen-Specific Applications
The Strategic Role of Alpha-Fluoroketones in Bioactive Molecules
α-Fluoroketones, particularly α-fluoromethyl ketones (FMKs), occupy a unique niche in drug discovery. Due to the poor leaving group ability of fluoride, they are not typically employed as general alkylating agents. Instead, their high stability and the unique electronic properties of the C-F bond are exploited to create highly specific and irreversible inhibitors of enzymes, most notably cysteine proteases like caspases.[4] The α-fluoroketone moiety acts as a "warhead," forming a stable thiohemiketal adduct with the active site cysteine residue, effectively silencing the enzyme. A prime example is Z-VAD-FMK , a widely used pan-caspase inhibitor in apoptosis research.[5][6]
Alpha-Chloroketones: The Workhorse of Heterocyclic Synthesis
As the most cost-effective of the reactive α-haloketones, α-chloroketones are a popular choice for the large-scale synthesis of heterocyclic drug molecules. While less reactive than their bromo and iodo counterparts, they are sufficiently electrophilic to participate in a variety of cyclization reactions, often by employing slightly more forcing reaction conditions. A classic application is in the synthesis of imidazole-containing drugs, such as the H₂ receptor antagonist Cimetidine .[7][8][9]
Alpha-Bromoketones: The Optimal Balance of Reactivity and Stability
α-Bromoketones represent a synthetic "sweet spot," offering a judicious balance of high reactivity and manageable stability.[3] This makes them arguably the most versatile and widely employed class of α-haloketones in medicinal chemistry. Their enhanced reactivity compared to α-chloroketones often allows for milder reaction conditions and shorter reaction times, which can be crucial when dealing with sensitive substrates. They are extensively used in the Hantzsch thiazole synthesis and for the preparation of a vast array of other pharmaceutically relevant heterocycles.[10][11][12][13] A notable example is their use in the synthesis of precursors to HIV protease inhibitors like Darunavir .[14][15][16]
Alpha-Iodoketones: The Apex of Reactivity for Complex Syntheses
When exceptionally high reactivity is paramount, α-iodoketones are the intermediates of choice. The excellent leaving group ability of iodide enables reactions to proceed under the mildest possible conditions, often at lower temperatures and with weaker bases. This is particularly advantageous in the synthesis of complex, polyfunctional molecules where harsh conditions could lead to undesired side reactions or decomposition. The synthesis of the antifungal agent Posaconazole involves a key iodocyclization step to construct a chiral tetrahydrofuran ring, showcasing the utility of iodine's unique reactivity.[17][18][19][20][21]
Visualizing the Synthetic Pathways
To better illustrate the central role of α-haloketones in drug synthesis, the following diagrams, generated using Graphviz, depict a generalized experimental workflow and a key reaction pathway.
Caption: A generalized workflow for the synthesis of an API using an α-haloketone intermediate.
Caption: The reaction pathway of the Hantzsch thiazole synthesis.
Experimental Protocols: From Intermediate to Drug Scaffold
The following protocols are provided as illustrative examples of the practical application of α-haloketone intermediates in drug synthesis. These are based on established literature procedures and are intended for guidance and adaptation by qualified researchers.
Protocol 1: Synthesis of a Cimetidine Intermediate using an α-Chloroketone
This protocol describes the synthesis of an imidazole intermediate, a core component of Cimetidine, via the reaction of an α-chloroketone with an amidine.[7][8][9]
Materials:
-
α-Chloroketone derivative
-
Amidine hydrochloride
-
Potassium bicarbonate
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the amidine hydrochloride (1.0 eq) and water.
-
Slowly add potassium bicarbonate (2.0 eq) portion-wise to the stirred solution.
-
Heat the mixture to a vigorous reflux.
-
In a separate flask, dissolve the α-chloroketone (1.0 eq) in THF.
-
Add the α-chloroketone solution dropwise to the refluxing amidine mixture over 30 minutes.
-
Maintain the reflux for 18-20 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and remove the THF under reduced pressure.
-
The resulting aqueous suspension is then worked up to isolate the imidazole product.
Protocol 2: Hantzsch Thiazole Synthesis of a Darunavir Precursor Analog using an α-Bromoketone
This protocol outlines the synthesis of a 2-amino-4-phenylthiazole, a structural motif relevant to Darunavir precursors, from 2-bromoacetophenone and thiourea.[12]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium carbonate solution
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Collect the resulting precipitate by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with water and allow it to air dry to yield the 2-amino-4-phenylthiazole product.
Protocol 3: Iodocyclization for the Synthesis of a Posaconazole Intermediate
This protocol describes a key step in the synthesis of Posaconazole, involving an iodine-mediated cyclization to form a chiral tetrahydrofuran intermediate.[17]
Materials:
-
Monoacetylated diol precursor
-
Iodine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the monoacetylated diol precursor (1.0 eq) in dichloromethane in a flask protected from light.
-
Add iodine (1.2 eq) to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography to yield the chiral iodide intermediate.
Protocol 4: Application of an α-Fluoromethylketone (FMK) as a Caspase Inhibitor (Z-VAD-FMK)
This protocol describes the general application of Z-VAD-FMK as a pan-caspase inhibitor in a cell-based apoptosis assay.[5]
Materials:
-
Z-VAD-FMK
-
DMSO
-
Cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Jurkat cells (or other suitable cell line)
Procedure:
-
Prepare a 2-5 mM stock solution of Z-VAD-FMK in DMSO. Store unused stock solution in single-use aliquots at -20°C.
-
Seed Jurkat cells in a 96-well plate at a density of 200,000 cells/well in 90 µL of cell culture medium.
-
To induce apoptosis, treat the cells with the apoptosis-inducing agent (e.g., 1 µM staurosporine).
-
Simultaneously, add the Z-VAD-FMK stock solution to the desired final concentration (e.g., 50 µM) to the appropriate wells.
-
Incubate the cells for the desired period (e.g., 5 hours).
-
Assess caspase activity using a suitable assay kit to determine the inhibitory effect of Z-VAD-FMK.
Conclusion: Making the Right Choice for Your Synthetic Strategy
The selection of an α-haloketone intermediate is a multifaceted decision that requires a careful consideration of reactivity, stability, cost, and the specific demands of the synthetic target. α-Fluoroketones offer unique opportunities for designing covalent inhibitors, while α-chloroketones provide a cost-effective solution for large-scale heterocyclic synthesis. α-Bromoketones stand out as the most versatile option, providing an optimal blend of reactivity and stability for a broad range of applications. For the most challenging syntheses requiring maximal reactivity and mild conditions, α-iodoketones are the reagents of choice, despite their higher cost.
By understanding the distinct characteristics of each member of the α-haloketone family, researchers can navigate the complexities of modern drug synthesis with greater confidence and efficiency. This guide serves as a testament to the enduring power of these remarkable intermediates and as a practical resource for the innovative scientists who wield them to create the medicines of tomorrow.
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Ketone halogenation. In Wikipedia. Retrieved January 22, 2026, from [Link]
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A Multi-technique Spectroscopic Approach for the Structural Validation of 2-Bromo-1-(4-isobutylphenyl)propan-1-one
Introduction
In the landscape of pharmaceutical development and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides a comprehensive, multi-faceted spectroscopic approach to the structural validation of 2-Bromo-1-(4-isobutylphenyl)propan-1-one, a key intermediate in the synthesis of various pharmacologically active compounds. We will delve into the practical application and comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This guide is designed for researchers, scientists, and drug development professionals seeking to apply a robust and self-validating system for structural elucidation.
The rationale for employing a suite of spectroscopic techniques lies in the complementary nature of the data each provides. While one technique may excel at revealing the carbon-hydrogen framework, another can pinpoint functional groups or confirm the molecular weight.[1] By integrating data from multiple sources, we construct a comprehensive and trustworthy structural profile of the target molecule.
Logical Workflow for Structural Validation
The process of structural validation follows a logical progression, beginning with techniques that provide broad structural information and moving towards more detailed analysis. This workflow ensures an efficient and thorough characterization of the molecule.
Caption: Workflow for the spectroscopic validation of this compound.
Comparative Analysis of Spectroscopic Techniques
The selection of spectroscopic methods is driven by the specific structural features of this compound. The molecule possesses an aromatic ring, a ketone carbonyl group, an α-bromo substituent, and an isobutyl group. Each technique offers unique insights into these components.
| Spectroscopic Technique | Information Provided | Strengths for this Molecule | Limitations |
| ¹H NMR | Proton environment, chemical shifts, coupling constants (J-values), and integration. | Provides detailed information on the connectivity of protons in the isobutyl group, the methine proton adjacent to the bromine, and the aromatic protons. | Can have overlapping signals in complex regions of the spectrum. |
| ¹³C NMR | Carbon skeleton, chemical shifts of different carbon environments. | Unambiguously identifies the carbonyl carbon, aromatic carbons, and aliphatic carbons of the isobutyl group.[2] | Lower sensitivity than ¹H NMR and does not provide information on proton coupling.[3] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), and fragmentation patterns. | Confirms the molecular formula (C₁₃H₁₇BrO) and the presence of bromine through its characteristic isotopic pattern (M+ and M+2 peaks).[4][5] | "Hard" ionization techniques can lead to the absence of a molecular ion peak.[4] |
| FTIR Spectroscopy | Presence of functional groups. | Strong, characteristic absorption of the carbonyl (C=O) group of the ketone. Also shows absorptions for aromatic C-H and aliphatic C-H bonds.[6] | Does not provide detailed information on the overall molecular structure. |
| UV-Vis Spectroscopy | Presence of chromophores (conjugated systems). | Confirms the presence of the substituted benzene ring, which acts as a chromophore.[7] | Provides limited structural information beyond the presence of a conjugated system. |
Experimental Protocols and Expected Data
Adherence to standardized protocols is crucial for obtaining reproducible and reliable data. The following sections detail the experimental setup and the anticipated spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 1 second.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A wider spectral width (-10 to 220 ppm) is necessary.[8] A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.[2]
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-7.9 | Doublet | 2H | Aromatic (ortho to C=O) | Deshielding effect of the adjacent carbonyl group. |
| ~7.2-7.3 | Doublet | 2H | Aromatic (meta to C=O) | Shielded relative to the ortho protons. |
| ~5.2-5.3 | Quartet | 1H | -CH(Br)- | Deshielding by both the bromine and the carbonyl group. |
| ~2.5 | Doublet | 2H | -CH₂- (isobutyl) | Adjacent to the aromatic ring. |
| ~1.8-2.0 | Multiplet | 1H | -CH- (isobutyl) | Complex splitting due to adjacent -CH₂ and -CH₃ groups. |
| ~1.7 | Doublet | 3H | -CH₃ (next to CHBr) | Coupled to the methine proton. |
| ~0.9 | Doublet | 6H | -CH₃ (isobutyl) | Two equivalent methyl groups in the isobutyl moiety. |
Expected ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~195-200 | C=O (Ketone) | Characteristic chemical shift for α-haloketones.[9] |
| ~145-150 | Aromatic C (ipso to isobutyl) | Quaternary carbon attached to the isobutyl group. |
| ~130-135 | Aromatic C (ipso to C=O) | Quaternary carbon attached to the carbonyl group. |
| ~128-130 | Aromatic CH | Aromatic carbons bearing protons. |
| ~45-50 | -CH(Br)- | Carbon directly attached to the electronegative bromine atom. |
| ~45 | -CH₂- (isobutyl) | Aliphatic carbon adjacent to the aromatic ring. |
| ~30 | -CH- (isobutyl) | Aliphatic methine carbon. |
| ~22 | -CH₃ (isobutyl) | Aliphatic methyl carbons. |
| ~20 | -CH₃ (next to CHBr) | Aliphatic methyl carbon. |
Mass Spectrometry (MS)
Protocol:
-
Sample Introduction: Introduce the sample via direct infusion or after separation by Gas Chromatography (GC).
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a "softer" ionization technique like Electrospray Ionization (ESI) to ensure the observation of the molecular ion.
-
Analysis: Acquire the mass spectrum over a range of m/z 50-350.
Expected Mass Spectrum Data:
| m/z | Assignment | Rationale |
| 268/270 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).[4] |
| 189 | [M - Br]⁺ | Loss of the bromine radical. |
| 147 | [M - Br - C₃H₆]⁺ | Subsequent loss of propene from the isobutyl group. |
| 133 | [C₉H₁₁O]⁺ | A common fragment for this type of structure. |
| 57 | [C₄H₉]⁺ | Isobutyl cation, often a stable and abundant fragment. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Assignment | Rationale |
| ~3050-3100 | Aromatic C-H stretch | Characteristic of sp² C-H bonds. |
| ~2850-3000 | Aliphatic C-H stretch | Characteristic of sp³ C-H bonds in the isobutyl and methyl groups. |
| ~1685 | C=O stretch (Ketone) | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[10][11] |
| ~1600, ~1460 | Aromatic C=C stretch | Characteristic skeletal vibrations of the benzene ring. |
| ~1200-1300 | C-C-C stretch | Associated with the ketone structure.[6] |
| ~600-700 | C-Br stretch | Typically a weak absorption in the fingerprint region. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the sample in a UV-transparent solvent (e.g., ethanol or hexane) to prepare a dilute solution.
-
Acquisition: Record the spectrum over a range of 200-400 nm using a quartz cuvette.
Expected UV-Vis Data:
| λ_max (nm) | Transition | Rationale |
| ~250-260 | π → π | Associated with the electronic transitions within the substituted benzene ring.[7] The exact wavelength is influenced by the substitution pattern. |
| ~300-320 | n → π | A weaker absorption band corresponding to the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.[12] |
Integration of Spectroscopic Data for Final Confirmation
The true power of this multi-technique approach lies in the integration of all the collected data. The final structural confirmation is not based on a single piece of evidence but on the convergence of all spectroscopic results.
Caption: Integration of data from multiple spectroscopic techniques for structural confirmation.
The structural validation of this compound is confidently achieved through the systematic application and comparison of NMR, MS, FTIR, and UV-Vis spectroscopy. Each technique provides a unique and essential piece of the structural puzzle. By following the outlined protocols and comparing the obtained data with the expected values, researchers can ensure the identity and purity of their synthesized compounds, a critical step in the advancement of drug discovery and development. The principles of this guide can be adapted for the structural elucidation of a wide range of organic molecules, emphasizing the importance of a multi-technique, self-validating approach to chemical analysis.
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Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. IUPAC. [Link]
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Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
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This guide provides an in-depth technical comparison of various precursors and synthetic pathways for the production of ibuprofen, a cornerstone non-steroidal anti-inflammatory drug (NSAID). Designed for researchers, chemists, and drug development professionals, this document moves beyond conventional methods to explore innovative, efficient, and greener alternatives that are shaping the future of pharmaceutical manufacturing.
Introduction: Re-evaluating a Blockbuster Drug's Synthesis
Ibuprofen, chemically known as 2-(4-isobutylphenyl)propanoic acid, is one of the most widely produced and consumed NSAIDs globally for its analgesic, anti-inflammatory, and antipyretic properties.[1] The traditional synthesis routes, while commercially successful for decades, are now being scrutinized through the lens of green chemistry and process intensification. The drive to reduce waste, minimize the use of hazardous reagents, improve atom economy, and shorten synthesis time has spurred significant research into alternative precursors and novel catalytic systems. This guide will compare the established benchmarks with these emerging strategies, providing the experimental context and data necessary for informed decision-making in a research and development setting.
The Isobutylbenzene Benchmark: From Stoichiometric Waste to Catalytic Elegance
The journey of ibuprofen synthesis is a classic tale of industrial chemistry evolution. Most commercial routes begin with isobutylbenzene, but the transformation to the final active pharmaceutical ingredient (API) has improved dramatically.
The Boots Process: A Six-Step Legacy Route
The original commercial synthesis developed by the Boots Pure Drug Company in the 1960s is a six-step process.[2] It begins with the Friedel-Crafts acylation of isobutylbenzene and proceeds through a series of reactions including a Darzens reaction, hydrolysis, decarboxylation, oxime formation, and finally, nitrile hydrolysis to yield ibuprofen.[2][3]
The primary drawback of this pathway is its poor atom economy, estimated at around 40%.[3][4] This means that less than half of the mass of the reactants is incorporated into the final product, with the remainder forming stoichiometric waste, including significant amounts of aluminum trichloride hydrate and other inorganic salts.[4][5]
The BHC (Hoechst) Process: A Greener, Three-Step Revolution
In the 1990s, the Boots-Hoechst-Celanese (BHC) company developed a streamlined, three-step synthesis that became a landmark achievement in green chemistry.[6] This process also starts with isobutylbenzene but employs a more elegant and efficient pathway.
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent. The HF can be recovered and reused with over 99% efficiency.[7]
-
Catalytic Hydrogenation: The resulting ketone, 4'-isobutylacetophenone, is reduced to an alcohol using a Raney nickel catalyst.[2]
-
Palladium-Catalyzed Carbonylation: The alcohol is then directly carbonylated using carbon monoxide in the presence of a palladium catalyst to yield ibuprofen.[3]
This process boasts a significantly higher atom economy of approximately 77-80% and produces only a single, recoverable molecule of acetic acid as a major byproduct.[3][4] This dramatic improvement in efficiency and waste reduction earned it a Presidential Green Chemistry Challenge Award in 1997.[2][7]
Caption: Comparison of the 6-step Boots process and the 3-step BHC process.
Data Summary: Boots vs. BHC Process
| Feature | Boots Process | BHC (Hoechst) Process | Reference(s) |
| Starting Material | Isobutylbenzene | Isobutylbenzene | |
| Number of Steps | 6 | 3 | [3] |
| Atom Economy | ~40% | ~77% (up to 90%) | [3][4][7] |
| Key Reagents | AlCl₃ (stoichiometric) | HF (catalytic, recyclable), Pd catalyst | [7][8] |
| Byproducts | Large amounts of Al salt waste | Acetic acid (recoverable) | [4][6] |
| Overall Yield | Modest | High | [1] |
Emerging Alternative Precursors and Synthetic Strategies
While the BHC process is a significant improvement, the quest for even more efficient, safer, and potentially lower-cost routes continues. Research has focused on alternative starting materials that can circumvent some of the steps required even in the greener BHC route.
From p-Xylene: A Superbase Approach
A novel approach bypasses isobutylbenzene altogether, starting from the more readily available p-xylene. This method relies on the direct alkylation of the benzylic position using a "superbase."
-
Causality and Mechanism: An in-situ generated "superbase" (e.g., from KOtBu and tBuLi) is strong enough to deprotonate the benzylic methyl group of p-xylene. The resulting benzylic anion can then be sequentially alkylated with appropriate electrophiles (e.g., methyl triflate, isopropyl iodide) and finally carboxylated by quenching with CO₂ to form ibuprofen.[8]
-
Advantages: This route is highly convergent and starts from an inexpensive bulk chemical. Continuous-flow systems have demonstrated the ability to produce ibuprofen in minutes using this strategy.[8]
-
Challenges: The use of highly reactive and pyrophoric organolithium reagents and superbases presents significant safety and handling challenges for industrial-scale production.[8]
Caption: Synthesis of ibuprofen from p-xylene via a superbase-mediated route.
From 4-isobutylstyrene: Olefin-Based Strategies
4-isobutylstyrene is an attractive precursor as it already contains the complete carbon skeleton of ibuprofen, minus the carboxylic acid group. Several catalytic methods can convert the vinyl group into the desired propanoic acid moiety.
-
Hydrocarboxylation: This is one of the most direct methods, involving the addition of carbon monoxide and a hydrogen source across the double bond. Iron-catalyzed hydrocarboxylation has shown high regioselectivity, favoring the branched product (ibuprofen) over the linear isomer.[8]
-
Hydroformylation-Oxidation: A two-step process where the styrene is first hydroformylated (reacting with CO and H₂) to produce an aldehyde, which is then oxidized to the carboxylic acid. Asymmetric hydroformylation using chiral rhodium catalysts can even provide a direct route to enantiomerically enriched (S)-ibuprofen.[8]
-
Advantages: These routes are highly atom-economical. The ability to perform asymmetric catalysis is a significant advantage for producing the more active (S)-enantiomer directly.
-
Challenges: Controlling regioselectivity (branched vs. linear product) can be difficult, and catalysts (often based on rhodium, palladium, or cobalt) can be expensive.
Biocatalytic and Chemoenzymatic Routes
Biocatalysis offers a powerful, environmentally benign alternative for specific transformations, often operating under mild conditions with high selectivity.
-
From Ibuprofen Aldehyde: Aldehyde dehydrogenase enzymes (like bcPADH) can be used for the biocatalytic synthesis of ibuprofen from ibuprofen aldehyde.[9] This approach can reduce the number of synthetic steps from a suitable precursor. Enzyme engineering can further enhance stability and efficiency in organic solvents, making it more viable for industrial processes.[9]
-
Enantioselective Esterification: Lipases, such as Candida antarctica lipase B (CalB), are widely used for the kinetic resolution of racemic ibuprofen.[10] They can selectively esterify one enantiomer, allowing for the separation of the desired (S)-ibuprofen. This is technically a purification step but is crucial for producing enantiopure drugs. Recent work has also explored using lipases to create novel prodrugs by esterifying ibuprofen with polyalcohols like glycerol, which can improve solubility.[10][11]
-
Advantages: High enantioselectivity, mild reaction conditions (room temperature, aqueous media), and reduced environmental impact.
-
Challenges: Enzyme stability, substrate scope, and the need for co-factor regeneration can be limitations. The cost of enzymes can also be a factor, although immobilization allows for reuse.
Comparative Summary of Alternative Precursors
| Precursor | Key Reaction/Strategy | Advantages | Disadvantages | Reference(s) |
| p-Xylene | Superbase-mediated alkylation & carboxylation | Inexpensive starting material, very rapid in flow chemistry | Use of hazardous/pyrophoric reagents (tBuLi), scalability concerns | [8] |
| 4-Isobutylstyrene | Catalytic hydrocarboxylation or hydroformylation | High atom economy, potential for direct asymmetric synthesis | Catalyst cost (Pd, Rh), regioselectivity control can be challenging | [8][9] |
| Ibuprofen Aldehyde | Biocatalytic oxidation (Aldehyde Dehydrogenase) | Green (enzymatic), mild conditions, high selectivity | Precursor synthesis required, enzyme stability and cost | [9] |
| Benzylic Halides | Electrochemical carboxylation | Avoids metal catalysts and external reducing agents | Precursor synthesis required, specialized equipment | [8] |
| p-Isobutylacetophenone | Grignard formation & carboxylation | Common intermediate, reliable for lab-scale | Multi-step from isobutylbenzene, Grignard sensitivity | [12][13] |
Detailed Experimental Protocols
To provide practical context, this section details methodologies for two key synthetic approaches.
Protocol 1: Synthesis of 4'-Isobutylacetophenone (BHC Process, Step 1)
This protocol is an adaptation of the well-established Friedel-Crafts acylation step.
Objective: To synthesize 4'-isobutylacetophenone from isobutylbenzene.
Materials:
-
Isobutylbenzene (1.0 eq)
-
Acetic anhydride (1.0 eq)
-
Anhydrous Hydrogen Fluoride (HF) (acts as solvent and catalyst)
-
Reaction vessel suitable for handling HF
Procedure:
-
Safety Precaution: Anhydrous HF is extremely corrosive and toxic. All operations must be conducted in a specialized, HF-rated fume hood with appropriate personal protective equipment (PPE), including neoprene gloves, a face shield, and a lab coat. Calcium gluconate gel must be immediately available as a first aid measure for skin contact.
-
Cool the reaction vessel to 0°C in an ice bath.
-
Carefully add anhydrous hydrogen fluoride to the reaction vessel.
-
Slowly and sequentially add isobutylbenzene and acetic anhydride to the cold HF with stirring. Maintain the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction by transferring the mixture to a slurry of ice and a weak base (e.g., sodium bicarbonate) to neutralize the HF.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4'-isobutylacetophenone.
-
The product can be purified by vacuum distillation.
Protocol 2: Laboratory-Scale Synthesis of Ibuprofen from p-Isobutylacetophenone
This two-part protocol is commonly used in introductory organic chemistry labs and demonstrates the conversion of a ketone to the final carboxylic acid via a Grignard reaction.[13]
Part A: Reduction and Chlorination
-
Reduction: Dissolve p-isobutylacetophenone (1.0 eq) in methanol in a round-bottom flask. Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding dilute HCl. Extract the product, 1-(4-isobutylphenyl)ethanol, with ether. Dry the organic layer and evaporate the solvent.
-
Chlorination: Add the crude alcohol to a flask and cool in an ice bath. Slowly add concentrated HCl with vigorous stirring.
-
Stir for 15-20 minutes. The product, 1-chloro-1-(4-isobutylphenyl)ethane, will separate as an oily layer. Separate the layers and dry the organic product.
Part B: Grignard Reaction and Carboxylation
-
Grignard Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), add magnesium turnings and a small crystal of iodine.
-
Add a solution of the chloride from Part A in anhydrous diethyl ether dropwise to initiate the reaction. Once started, add the remaining chloride solution to maintain a gentle reflux.
-
Carboxylation: Crush dry ice (solid CO₂) in a beaker and slowly pour the Grignard reagent solution over it with stirring.
-
Allow the mixture to warm to room temperature as the CO₂ sublimes.
-
Add dilute HCl to protonate the carboxylate salt.
-
Extract the final product, ibuprofen, with diethyl ether. Wash the organic layer, dry it, and remove the solvent. The crude ibuprofen can be purified by recrystallization from hexane.[6]
Conclusion and Future Outlook
The synthesis of ibuprofen is a microcosm of the evolution of pharmaceutical manufacturing. While the BHC process remains the industrial benchmark for its green credentials, the field is rapidly advancing. Continuous-flow synthesis, demonstrated with precursors like p-xylene, offers unprecedented speed and control, potentially transforming on-demand manufacturing.[6][8] Biocatalysis is poised to deliver highly selective and environmentally benign routes, especially for producing enantiopure (S)-ibuprofen.[9][10]
For researchers and drug development professionals, the choice of precursor is no longer a settled matter. It is a strategic decision that balances feedstock cost, process safety, capital expenditure, and environmental impact. The alternative pathways discussed herein provide a roadmap for developing next-generation synthetic processes that are not only more efficient but also fundamentally more sustainable.
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-
Lee, S. L., et al. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(6), 1743. [Link]
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Ashokan, A., et al. (2023). In silico enzyme engineering of aldehyde dehydrogenase for eco-friendly ibuprofen synthesis. ResearchGate. [Link]
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Medicilon. (2023). Aim at chemical synthesis through Ibuprofen. [Link]
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Center for Green Chemistry & Green Engineering at Yale. Improved Synthesis of Ibuprofen. Green Chemistry For Sustainability. [Link]
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Gazzotti, T., et al. (2023). Biocatalytic Insights for The Synthesis of New Potential Prodrugs: Design of two Ibuprofen Derivatives. MDPI. [Link]
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Moraes, F. C., et al. (2013). Green Synthesis of Ibuprofen–Nicotinamide Cocrystals and In-Line Evaluation by Raman Spectroscopy. Crystal Growth & Design, 13(4), 1475-1483. [Link]
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Kjell, D. P., & Johnson, A. C. (1996). Synthesis of Ibuprofen in the Introductory Organic Laboratory. Journal of Chemical Education, 73(12), 1147. [Link]
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Chakraborty, A., et al. (2024). Ibuprofen: A Cornerstone of Pain Relief - A Review of Established Synthetic Approaches. International Journal of Pharmaceutical Research and Applications, 9(3), 810-824. [Link]
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Mihai, M. (2018). Ibuprofen: Original Versus Green Synthesis. ResearchGate. [Link]
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Gazzotti, T., et al. (2023). Biocatalytic Insights for The Synthesis of New Potential Prodrugs: Design of two Ibuprofen Derivatives. ResearchGate. [Link]
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GREEN SYNTHESIS OF IBUPROFEN. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2-Bromo-1-(4-isobutylphenyl)propan-1-one: A Cost-Benefit Analysis of Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(4-isobutylphenyl)propan-1-one is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and its derivatives. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore of critical importance to the pharmaceutical and fine chemical industries. This guide provides an in-depth comparative analysis of three distinct synthetic pathways for the α-bromination of the precursor, 1-(4-isobutylphenyl)propan-1-one. We will delve into the classical electrophilic bromination using molecular bromine, a free-radical approach with N-Bromosuccinimide (NBS), and a greener alternative employing hydrogen peroxide and hydrobromic acid. The analysis is grounded in established chemical principles and supported by experimental data from the scientific literature, offering a comprehensive resource for selecting the most appropriate synthetic route based on specific laboratory or industrial needs.
Synthesis of the Common Precursor: 1-(4-Isobutylphenyl)propan-1-one
The journey to our target molecule begins with the synthesis of the ketone precursor, 1-(4-isobutylphenyl)propan-1-one. The most common and industrially viable method for this transformation is the Friedel-Crafts acylation of isobutylbenzene.
Mechanism of Friedel-Crafts Acylation
This electrophilic aromatic substitution reaction involves the generation of a highly electrophilic acylium ion from propanoyl chloride and a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[1] The acylium ion is then attacked by the electron-rich aromatic ring of isobutylbenzene, followed by deprotonation to restore aromaticity and yield the desired ketone. The isobutyl group is an ortho-, para- director; however, due to steric hindrance, the para-substituted product is the major isomer formed.[2]
Caption: General scheme for the synthesis of the ketone precursor.
Experimental Protocol: Friedel-Crafts Acylation
The following protocol is adapted from established procedures for the acylation of isobutylbenzene.[3]
-
To a stirred mixture of anhydrous aluminum trichloride (74.91 g) in 300 ml of dry methylene chloride, cooled to -10°C in an ice-salt bath, a mixture of isobutylbenzene (67.1 g) and propionyl chloride (46.77 g) is added dropwise over 90 minutes, maintaining the temperature between -5°C and 0°C.[3]
-
The reaction mixture is stirred for an additional 30 minutes at this temperature.[3]
-
The reaction is then carefully quenched by the slow addition of a dilute hydrochloric acid solution.
-
The organic layer is separated, and the aqueous layer is extracted twice with methylene chloride.[3]
-
The combined organic extracts are washed sequentially with water and a saturated sodium bicarbonate solution.[3]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1-(4-isobutylphenyl)propan-1-one.
Comparative Analysis of α-Bromination Pathways
With the precursor ketone in hand, we now explore three distinct methodologies for the crucial α-bromination step to yield this compound.
Pathway 1: Classical Electrophilic Bromination with Molecular Bromine
This is a traditional and widely used method for the α-bromination of ketones. The reaction typically proceeds in a polar solvent, such as acetic acid, which facilitates the enolization of the ketone.
Mechanism
Under acidic conditions, the ketone undergoes tautomerization to its enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of bromine (Br₂) in an electrophilic addition. Subsequent deprotonation of the intermediate yields the α-bromo ketone and hydrogen bromide as a byproduct.[4]
Caption: Mechanism of acid-catalyzed α-bromination of a ketone.
Experimental Protocol
This protocol is based on general procedures for the bromination of aryl ketones.[2]
-
1-(4-Isobutylphenyl)propan-1-one is dissolved in glacial acetic acid.
-
A solution of molecular bromine in glacial acetic acid is added dropwise to the ketone solution with stirring at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is poured into water, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the crude product, which may be further purified by recrystallization or column chromatography.
Pathway 2: Free-Radical Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a versatile reagent for allylic and benzylic brominations, as well as for the α-bromination of carbonyl compounds.[5] This method often offers better selectivity compared to using molecular bromine.
Mechanism
The reaction is typically initiated by a radical initiator (e.g., AIBN) or by UV light, which homolytically cleaves the N-Br bond of NBS to generate a bromine radical. This radical then abstracts the α-hydrogen from the ketone, forming a ketone radical, which is stabilized by resonance with the carbonyl group. This ketone radical then reacts with another molecule of NBS to yield the α-bromo ketone and a succinimidyl radical, which continues the chain reaction.
Caption: Mechanism of free-radical α-bromination using NBS.
Experimental Protocol
The following is a general procedure for the NBS bromination of ketones.
-
1-(4-Isobutylphenyl)propan-1-one and N-Bromosuccinimide (1.1 equivalents) are dissolved in a suitable solvent, such as carbon tetrachloride or acetonitrile.
-
A catalytic amount of a radical initiator (e.g., AIBN) is added, or the reaction mixture is irradiated with a UV lamp.
-
The mixture is heated to reflux and the reaction progress is monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Pathway 3: Green Chemistry Approach with H₂O₂ and HBr
This modern approach focuses on sustainability by using hydrogen peroxide as an in-situ oxidizing agent for hydrobromic acid to generate the active brominating species.[1] This method avoids the direct handling of hazardous molecular bromine and often uses water as a solvent, reducing the reliance on volatile organic compounds.
Mechanism
Hydrogen peroxide oxidizes hydrobromic acid to molecular bromine (Br₂). The in-situ generated bromine then reacts with the ketone via the acid-catalyzed enol pathway, as described in Pathway 1. The overall process is more atom-economical and environmentally benign.[6]
Caption: Green synthesis of α-bromo ketones using H₂O₂ and HBr.
Experimental Protocol
This protocol is adapted from green bromination procedures for ketones.[1][7]
-
1-(4-Isobutylphenyl)propan-1-one is suspended in water.
-
Aqueous hydrobromic acid (48%) is added to the suspension.
-
Aqueous hydrogen peroxide (30%) is then added dropwise with vigorous stirring at room temperature.
-
The reaction is monitored by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with a dilute sodium sulfite solution, followed by water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give the product, which can be further purified if necessary.
Cost-Benefit Analysis
| Feature | Pathway 1: Br₂/Acetic Acid | Pathway 2: NBS/CCl₄ | Pathway 3: H₂O₂/HBr |
| Reagent Cost | Moderate (Bromine can be expensive) | High (NBS is relatively expensive) | Low (H₂O₂ and HBr are inexpensive) |
| Solvent Cost | Low (Acetic acid is cheap) | Moderate (CCl₄ is moderately priced but its use is restricted) | Very Low (Water is the primary solvent) |
| Yield | Generally good to excellent (typically >85%) | Good to excellent (typically >80%) | Good to excellent (reported yields of 69-97% for various ketones)[1] |
| Safety | High risk (Bromine is highly toxic, corrosive, and volatile) | Moderate risk (NBS is a lachrymator and an irritant) | Low to moderate risk (H₂O₂ is a strong oxidizer, HBr is corrosive) |
| Environmental Impact | High (Use of hazardous bromine and organic solvent) | High (Use of toxic and ozone-depleting CCl₄) | Low (Water is the solvent, H₂O is the main byproduct) |
| Operational Complexity | Moderate (Requires careful handling of bromine) | Moderate (Requires initiation and control of a radical reaction) | Low (Simple procedure, often at room temperature) |
| Byproducts | HBr (corrosive) | Succinimide (solid, easily filtered) | Water |
Conclusion and Recommendations
The choice of the optimal synthetic pathway for this compound is a multifaceted decision that depends on the specific priorities of the researcher or organization.
-
For large-scale industrial production where cost is the primary driver , the classical electrophilic bromination with molecular bromine (Pathway 1) might be considered due to the potentially high throughput and yields, provided that robust safety infrastructure is in place to handle the hazardous nature of bromine.
-
For laboratory-scale synthesis where ease of handling and selectivity are paramount , N-Bromosuccinimide (Pathway 2) offers a viable alternative. The solid nature of NBS makes it easier and safer to handle than liquid bromine, and the byproduct is easily removed by filtration. However, the higher cost of NBS and the use of potentially harmful solvents are significant drawbacks.
-
For environmentally conscious synthesis and academic settings , the green chemistry approach using H₂O₂ and HBr (Pathway 3) is the most recommended pathway. It is the most cost-effective, utilizes the safest and most environmentally friendly reagents and solvent, and has a simple operational procedure. The high yields reported for a variety of ketones suggest that this method is likely to be highly effective for the target molecule as well.
Ultimately, the "green" pathway represents the future of sustainable chemical synthesis, offering a compelling combination of economic and environmental benefits without significantly compromising on efficiency.
References
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PrepChem. Synthesis of 1-(4-isobutylphenyl)propan-1-one. Available at: [Link]
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Chavan, S. P., et al. (2008). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules, 13(4), 854–863. Available at: [Link]
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Ismatov, D., et al. (2007). “Green” bromination of ketones with H2O2-HBr “on water”. Green Chemistry, 9(12), 1323-1326. Available at: [Link]
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De Kimpe, N., et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(21), 5033. Available at: [Link]
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Cenmed Enterprises. Propionyl chloride, 98% 2.5kg. Available at: [Link]
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ChemAnalyst. Methylene Dichloride Prices, Trends, Index, News, Monitor and Demand. Available at: [Link]
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Wikipedia. N-Bromosuccinimide. Available at: [Link]
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BusinessAnalytiq. Aluminum chloride price index. Available at: [Link]
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Terent'ev, A. O., et al. (2018). A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones. RSC Advances, 8(51), 29161–29173. Available at: [Link]
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A Comparative Benchmarking Guide to the Purity of Synthesized 2-Bromo-1-(4-isobutylphenyl)propan-1-one
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the integrity of their research and the safety of potential therapeutics. This guide provides an in-depth comparative analysis of the primary analytical techniques for determining the purity of 2-Bromo-1-(4-isobutylphenyl)propan-1-one, a key building block in the synthesis of various pharmaceutical compounds. We will objectively evaluate the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data and protocols.
The Critical Role of Purity for this compound
This compound is a crucial intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active molecules. The presence of impurities, even in trace amounts, can lead to the formation of undesired side products, reduced efficacy of the final active pharmaceutical ingredient (API), and potential toxicity. Therefore, rigorous purity assessment is a non-negotiable aspect of its synthesis and quality control.
Common impurities in the synthesis of this compound, which typically involves the α-bromination of 4'-isobutylpropiophenone, can include the unreacted starting material, di-brominated byproducts, and other side-reaction products. The choice of analytical methodology for purity determination is thus critical for accurately identifying and quantifying these potential contaminants.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique hinges on a balance of factors including selectivity, sensitivity, accuracy, and the nature of the impurities to be detected.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds followed by mass-based identification and quantification. | Intrinsic relationship between signal intensity and the number of atomic nuclei. |
| Primary Use | Quantification of the main compound and non-volatile or thermally labile impurities. | Identification and quantification of volatile impurities and byproducts. | Absolute purity determination without the need for a specific reference standard for each impurity. |
| Limit of Detection (LOD) | Moderate (µg/mL to ng/mL range). | Low (ng/mL to pg/mL range). | Higher (mg/mL range). |
| Limit of Quantitation (LOQ) | Moderate (µg/mL to ng/mL range). | Low (ng/mL to pg/mL range). | Higher (mg/mL range). |
| Strengths | - High precision and accuracy for quantification.- Suitable for a wide range of compounds.- Well-established and validated methods are readily available. | - Excellent for separating complex mixtures.- Provides structural information for impurity identification.- High sensitivity for trace analysis. | - Primary analytical method; can provide a direct measure of purity.- Non-destructive.- Provides detailed structural information. |
| Limitations | - May require reference standards for each impurity for accurate quantification.- Not ideal for volatile compounds. | - Limited to thermally stable and volatile compounds.- Potential for sample degradation at high temperatures. | - Lower sensitivity compared to chromatographic methods.- Potential for signal overlap in complex mixtures. |
In-Depth Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for the purity assessment of pharmaceutical intermediates due to its high resolution and quantitative accuracy. A well-developed HPLC method can effectively separate the target compound from its potential impurities.
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), an autosampler, and a column oven.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v) is often a good starting point. For method development, a gradient elution may be necessary to resolve all impurities. For mass spectrometry compatibility, 0.1% formic acid can be added to both solvents.[1]
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the UV absorbance of the aromatic ketone).
-
-
Data Analysis: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification of specific impurities, calibration curves with certified reference standards are required.
Workflow for HPLC Purity Analysis
Caption: A streamlined workflow for determining the purity of this compound using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful tool for identifying volatile and semi-volatile impurities that may be present in the synthesized product. Its high sensitivity and the structural information provided by the mass spectrometer make it invaluable for impurity profiling.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column with a non-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is suitable for this analysis.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (in split mode, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-500
-
-
Data Analysis: Identify the main component and any impurities by comparing their retention times and mass spectra to reference libraries (e.g., NIST) and known standards. The fragmentation pattern of aromatic ketones typically involves α-cleavage, leading to the formation of an ArCO+ ion.[2][3][4] For this compound, characteristic fragments would include the molecular ion peak and fragments corresponding to the loss of the bromine atom and the isobutyl group.
Chemical Structures and Potential Impurities
Caption: The chemical structure of the target compound and its likely impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR has emerged as a primary analytical method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[5][6][7][8][9] It relies on the direct proportionality between the NMR signal area and the number of nuclei.
Experimental Protocol: ¹H qNMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound (e.g., 10-20 mg).
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte's signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).
-
Use a 90° pulse angle.
-
Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte refers to the compound of interest and std refers to the internal standard.
-
Conclusion: Selecting the Optimal Method
The choice of analytical method for benchmarking the purity of synthesized this compound depends on the specific requirements of the analysis.
-
HPLC is the workhorse for routine quality control, offering high precision and throughput for quantifying the main component and known impurities.
-
GC-MS is indispensable for identifying unknown volatile impurities and providing a detailed impurity profile.
-
qNMR serves as a powerful, primary method for absolute purity determination, especially when a certified reference standard of the analyte is unavailable.
For a comprehensive and robust purity assessment, a combination of these techniques is often employed. For instance, HPLC can be used for routine purity checks, while GC-MS and qNMR can be utilized for in-depth characterization and validation of the synthesis process. This multi-faceted approach ensures the highest level of confidence in the quality of the synthesized this compound, a critical factor in the advancement of drug discovery and development.
References
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
RSSL. qNMR: A powerful tool for purity determination. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
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Oxford Instruments. Pharmaceutical Manufacturing: Consistency and Purity. [Link]
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Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 Fragmentation of Aromatic Ketones. [Link]
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Martinez, S., et al. (2017). Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes. Sustainable Chemistry and Pharmacy, 5, 123-129. [Link]
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Al-Haqua, A. A., et al. (2022). Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma. RSC Advances, 12(34), 22005–22020. [Link]
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SIELC Technologies. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. [Link]
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ResearchGate. (2025). Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes. [Link]
-
ResearchGate. (2018). 1 H NMR and 13 C NMR data of compounds 1 a and 2 a. [Link]
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NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. [Link]
- Google Patents. (2017).
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Liu, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 22. [Link]
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Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Scientific Reports, 11(1), 2533. [Link]
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SIELC Technologies. Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. [Link]
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ResearchGate. (2025). Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl) Propionic Acid and 4‐Isobutylacetophenone in a Gel Formulation. [Link]
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Hu, N., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of Organic Chemistry, 73(9), 3369–3376. [Link]
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Sciencemadness Discussion Board. (2017). alpha-iodo propiophenone. [Link]
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NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. [Link]
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Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
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Daszkiewicz, P., et al. (2012). 1H and 13C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry, 50(1), 74–78. [Link]
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Waters. (n.d.). Method Migration of the USP Ibuprofen Assay and Organic Impurities Method to an Alliance™ iS HPLC System. [Link]
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ResearchGate. (2026). Development of an RP-HPLC–PDA method for brompheniramine impurity profiling in a multi-ingredient cough syrup. [Link]
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ResearchGate. (2024). Interpretation data of 1 H-NMR spectra of product 2. [Link]
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Safety Operating Guide
A Researcher's Guide to Handling 2-Bromo-1-(4-isobutylphenyl)propan-1-one: Personal Protective Equipment (PPE) Protocols
As professionals in the demanding fields of research and drug development, our primary responsibility extends beyond achieving novel results to ensuring the absolute safety of ourselves and our colleagues. The compound 2-Bromo-1-(4-isobutylphenyl)propan-1-one, a key intermediate in chemical synthesis, requires meticulous handling. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE), grounded in authoritative safety data and best laboratory practices. Our objective is to empower you with the knowledge to work confidently and safely, transforming safety protocols from a checklist into an integrated, scientifically-validated system.
Hazard Identification: Understanding the Adversary
Before any handling, a thorough understanding of the compound's hazard profile is non-negotiable. This compound is classified as an α-bromo ketone. This class of compounds is known for being potent lachrymators and irritants.[1] The primary routes of hazardous exposure are through skin contact, eye contact, and inhalation.
Based on available Safety Data Sheets (SDS), the compound presents the following significant hazards:
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | Danger | H314 - Causes severe skin burns and eye damage.[2] |
| Serious Eye Damage/Irritation | Category 1 | Danger | H318 - Causes serious eye damage.[2] |
| Acute Toxicity (Oral) | Category 4 | Warning | H302 - Harmful if swallowed. |
| Respiratory Tract Irritation | Category 3 | Warning | H335 - May cause respiratory irritation.[3][4] |
This table synthesizes data from multiple supplier safety data sheets. Always consult the specific SDS for the product you are using.
The causality behind these classifications is rooted in the molecule's reactivity. The α-bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack by biological macromolecules, which can lead to cellular damage upon contact.
The Core Directive: A Multi-layered PPE Strategy
A robust PPE strategy is not about a single piece of equipment, but a comprehensive barrier system. The selection of PPE must be tailored to the specific task, considering the quantity of material, its physical state (solid vs. solution), and the potential for aerosolization.
Hand Protection: The First Line of Defense
Directive: For all handling tasks involving this compound, wear chemical-resistant gloves. Nitrile gloves are a suitable minimum for incidental contact (e.g., handling sealed containers, minor splashes).[5][6] For extended contact, such as during weighing or solution preparation, double-gloving is strongly recommended.
The Scientific Rationale: The primary function of gloves is to prevent skin contact, which can cause severe burns.[2] While no specific breakthrough time data is published for this exact compound, nitrile offers good general resistance to a range of chemicals.[7] Double-gloving provides an additional layer of protection; should the outer glove be compromised, the inner glove maintains a barrier while the outer is safely removed and replaced.
Procedural Protocol:
-
Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Don the first pair of gloves, ensuring a snug fit. Don a second, outer pair over the first. The cuff of the outer glove should extend over the cuff of the lab coat.
-
Doffing: To remove, grasp the outside of one glove at the cuff with the other gloved hand. Peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, creating a bag for both gloves.
-
Disposal: Dispose of contaminated gloves in the designated hazardous waste container immediately. Never reuse disposable gloves.[6]
Eye and Face Protection: Shielding Against Irreversible Damage
Directive: Chemical splash goggles are mandatory whenever handling this compound in any form.[2][8] When there is a significant risk of splashing or aerosol generation (e.g., when sonicating, vortexing, or preparing solutions), a face shield must be worn in addition to chemical splash goggles.[8]
The Scientific Rationale: This compound is classified as causing severe and potentially irreversible eye damage.[2] Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or vapors. Goggles provide this necessary seal. A face shield offers a broader barrier, protecting the entire face from splashes.
Body Protection: Preventing Dermal Exposure
Directive: A long-sleeved, flame-resistant laboratory coat must be worn and kept fully fastened.[2][5] Ensure the coat is made of a material appropriate for the solvents being used.
The Scientific Rationale: The lab coat serves as a removable barrier to protect your skin and personal clothing from contamination.[5] In the event of a significant spill, the contaminated coat can be removed quickly to minimize exposure.
Respiratory Protection: A Task-Specific Necessity
Directive: A risk assessment must be performed to determine the need for respiratory protection.
-
For handling small quantities of the solid in a well-ventilated area (e.g., a certified chemical fume hood): Respiratory protection is typically not required.
-
For weighing the solid outside of a fume hood or when there is a potential for dust generation: A NIOSH-approved respirator with a particulate filter (e.g., an N95, P95, or P100) is required.[2]
-
For large-scale operations or in cases of ventilation failure: A higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, may be necessary.[2]
The Scientific Rationale: As an irritant to the respiratory tract, inhaling the dust of this compound can cause harm.[9] Engineering controls, like a fume hood, are the primary method for mitigating this risk.[10] When engineering controls are insufficient, respirators provide a necessary barrier, as mandated by OSHA standards.[11][12]
Operational and Disposal Plans
Safe handling extends beyond wearing PPE to include the entire workflow, from preparation to disposal.
Step-by-Step PPE Protocol for Weighing Solid Compound:
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are accessible.[2]
-
Don PPE: Don inner gloves, lab coat, outer gloves, and chemical splash goggles. If not in a fume hood, add a properly fitted N95 respirator.
-
Handling: Carefully weigh the compound. Use a spatula and weighing paper. Avoid generating dust.
-
Clean-up: After weighing, carefully clean the spatula and the balance area with an appropriate solvent-soaked wipe.
-
Doffing & Disposal: Remove outer gloves and dispose of them in the hazardous waste. Dispose of contaminated weighing paper and wipes in the same container. Remove inner gloves, followed by goggles and lab coat. Wash hands thoroughly with soap and water.[13]
Disposal of Contaminated PPE
All disposable PPE that has come into contact with this compound must be considered hazardous waste.
-
Gloves, wipes, and weighing papers: Collect in a designated, sealed hazardous waste bag or container.
-
Contaminated Lab Coats: If a lab coat becomes grossly contaminated, it must be removed immediately and placed in a sealed, labeled bag for professional decontamination or disposal according to institutional guidelines.
Workflow Visualization
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the planned laboratory task.
Caption: PPE selection workflow for handling this compound.
References
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. (n.d.). Retrieved from [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. (n.d.). Retrieved from [Link]
-
Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (n.d.). Retrieved from [Link]
-
Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing. (n.d.). Archived. Retrieved from [Link]
-
Occupational Safety and Health Administration. OSHA Glove Selection Chart. (n.d.). Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. Personal Protective Equipment for Laboratories. (n.d.). Retrieved from [Link]
-
University of California, Berkeley, Office of Environment, Health & Safety. Glove Selection Guide. (n.d.). Retrieved from [Link]
-
Occupational Safety and Health Administration. OSHA Standards for Laboratories. (n.d.). Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. aksci.com [aksci.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. osha.gov [osha.gov]
- 12. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
